Carbonic anhydrase inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H16N4O6S |
|---|---|
Molecular Weight |
344.35 g/mol |
IUPAC Name |
methyl 2-[[2-[(4-sulfamoylphenyl)carbamoylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C12H16N4O6S/c1-22-11(18)7-14-10(17)6-15-12(19)16-8-2-4-9(5-3-8)23(13,20)21/h2-5H,6-7H2,1H3,(H,14,17)(H2,13,20,21)(H2,15,16,19) |
InChI Key |
HYGAYYSZXIJQMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Human Carbonic Anhydrase II: Structure, Function, and Therapeutic Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Human Carbonic Anhydrase II (CAII) is a ubiquitously expressed and exceptionally efficient metalloenzyme that plays a critical role in fundamental physiological processes. As one of the fastest enzymes known, it catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, respiration, ion transport, and various biosynthetic pathways.[1][2] Its involvement in numerous pathological conditions, including glaucoma, epilepsy, and cancer, has made it a prominent target for therapeutic drug design.[1][3] This technical guide provides a comprehensive overview of the structure, catalytic mechanism, physiological significance, and experimental analysis of human CAII, with a focus on quantitative data and detailed methodologies for the research and drug development community.
Molecular Architecture and Structural Features
Human Carbonic Anhydrase II is a monomeric enzyme composed of approximately 260 amino acids with a molecular weight of about 29 kDa.[4][5] Its tertiary structure is predominantly characterized by a central, extensive β-sheet core. High-resolution X-ray crystallography has provided detailed insights into its architecture, revealing a conical active site cleft that is approximately 15 Å deep.[4][5]
The Active Site and Zinc Coordination
The catalytic activity of CAII is fundamentally dependent on a zinc ion (Zn²⁺) located at the bottom of the active site cleft.[6][7][8] This zinc ion is tetrahedrally coordinated by the imidazole rings of three highly conserved histidine residues (His94, His96, and His119) and a single water molecule or hydroxide ion, which acts as the catalytic nucleophile.[5][7][8] This coordination geometry is crucial for lowering the pKa of the bound water molecule from ~14 to ~7, facilitating the formation of the potent zinc-bound hydroxide ion at physiological pH.
Table 1: Structural Properties of Human Carbonic Anhydrase II
| Parameter | Value | PDB ID | Resolution (Å) |
| Classification | Lyase | 3KS3[4] | 0.90 |
| Organism | Homo sapiens | 1CA2[5] | 2.00 |
| Total Structure Weight | ~29.45 kDa | 2VVB[9] | 1.66 |
| Modeled Residue Count | 257-258 | ||
| Zinc Coordination | His94, His96, His119, H₂O/OH⁻ |
The Catalytic Mechanism of CO₂ Hydration
The catalytic cycle of CAII is a two-stage, "ping-pong" mechanism that achieves one of the highest known turnover rates for any enzyme.[10][11] The rate-limiting step of this remarkably efficient process is the regeneration of the active form of the enzyme through proton transfer.[10][11][12]
-
Nucleophilic Attack: The cycle begins with the zinc-bound hydroxide ion performing a nucleophilic attack on the carbon atom of a CO₂ molecule that has diffused into the active site. This forms a transient, zinc-coordinated bicarbonate intermediate.[10]
-
Product Displacement: The bicarbonate product is then displaced from the zinc ion by a water molecule from the surrounding solvent.[10]
-
Regeneration via Proton Shuttle: The enzyme's active form is regenerated by the removal of a proton from the newly bound water molecule. This proton is transferred to the bulk solvent via a "proton shuttle" mechanism.[10][12] The key residue in this shuttle is His64, located at the rim of the active site cavity.[10][11][12] His64 can exist in "inward" and "outward" conformations, allowing it to accept a proton from the zinc-bound water and subsequently donate it to buffer molecules in the solvent.[10][11][13]
Caption: The catalytic cycle of Carbonic Anhydrase II for CO₂ hydration.
Kinetic Parameters
CAII is characterized by a very high catalytic rate constant (kcat), approaching the diffusion limit of its substrates.
Table 2: Kinetic Parameters for CO₂ Hydration by Human CAII
| Parameter | Value | Conditions | Reference |
| kcat | ~1.0 x 10⁶ s⁻¹ | pH 7.5, 25°C | [2] |
| Km (CO₂) | ~8.2 mM | pH 7.0, 0°C | [14] |
| kcat/Km | ~1.1 x 10⁸ M⁻¹s⁻¹ | pH 7.5, 20°C | [15] |
| Activation Enthalpy (ΔH‡) for kcat | 7860 ± 120 cal mol⁻¹ | N/A | [16] |
| Activation Entropy (ΔS‡) for kcat | -3.99 ± 0.42 cal mol⁻¹ K⁻¹ | N/A | [16] |
Physiological Functions and Significance
CAII's widespread distribution underscores its importance in a multitude of physiological processes.[1][2] Its primary role is to facilitate the transport of CO₂ and regulate pH.
-
Respiration: In red blood cells, CAII rapidly converts metabolically produced CO₂ into bicarbonate for transport in the plasma to the lungs, where the reverse reaction occurs.[2][17]
-
Renal Function: In the kidneys, CAII is crucial for the reabsorption of bicarbonate, sodium, and water, and for the secretion of protons, thereby playing a central role in acid-base balance.[18]
-
Ocular Physiology: In the ciliary body of the eye, CAII is involved in the secretion of aqueous humor. Inhibition of CAII reduces intraocular pressure, a key strategy in glaucoma treatment.[2]
-
Bone Resorption: Osteoclasts utilize CAII to generate protons, which are secreted to dissolve the mineral matrix of bone.[1][18]
-
Central Nervous System: CAII is involved in pH regulation and cerebrospinal fluid (CSF) formation in the brain.[1]
Deficiency of CAII is an autosomal recessive disorder leading to a syndrome characterized by osteopetrosis, renal tubular acidosis, and cerebral calcification.[18]
Caption: Major physiological roles of Carbonic Anhydrase II.
Inhibition and Drug Development
The active site zinc ion is a prime target for inhibitors. The most well-studied and clinically relevant class of CAII inhibitors are the sulfonamides (R-SO₂NH₂).[19][20]
Sulfonamide Inhibition
Primary sulfonamides bind to the enzyme as anions (R-SO₂NH⁻), where the deprotonated nitrogen atom directly coordinates to the catalytic zinc ion, displacing the bound water/hydroxide molecule.[20][21] This binding mode results in very high affinity, with inhibition constants (Ki) often in the low nanomolar to picomolar range.[20][22] The aromatic ring of the sulfonamide often engages in favorable interactions with hydrophobic residues in the active site, while the "tail" portion can be modified to achieve isoform selectivity.[22]
Table 3: Inhibition Constants (Ki) for Selected Sulfonamide Inhibitors of Human CAII
| Inhibitor | Ki (nM) | Inhibition Type |
| Acetazolamide | ~12 | Zinc Binder |
| Brinzolamide | ~3.1 | Zinc Binder |
| Dorzolamide | ~2.2 | Zinc Binder |
| Ethoxzolamide | 0.3 | Zinc Binder[23] |
Experimental Protocols
A variety of established methods are used to study the structure and function of CAII.
Recombinant Expression and Purification of Human CAII
This protocol describes the expression of CAII in E. coli and a one-step affinity purification.[3][24][25]
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding human CAII (e.g., pET vector). Plate on selective media (e.g., LB-agar with ampicillin).[24]
-
Expression: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of expression media. Grow cells at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.4 mM final concentration) and continue to grow for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 µM ZnSO₄). Lyse cells using sonication on ice.[24]
-
Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g) for 40 minutes at 4°C to pellet cell debris.[24]
-
Affinity Chromatography: CAII can be purified using an affinity column. A common method is immobilized metal affinity chromatography (IMAC) charged with Zn²⁺, as the enzyme's surface histidines allow for binding without an explicit His-tag.[3][25] Alternatively, an affinity column using a sulfonamide ligand (e.g., p-aminomethylbenzenesulfonamide coupled to Sepharose) can be used.
-
Equilibrate the column with binding buffer.
-
Load the clarified supernatant.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute CAII using a competitive inhibitor (for sulfonamide affinity) or a pH gradient/imidazole (for IMAC).
-
-
Quality Control: Assess purity by SDS-PAGE. Confirm protein concentration using a spectrophotometer (A₂₈₀) or a protein assay (e.g., Bradford).
Carbonic Anhydrase Activity Assay (pH-Stat Method)
This assay measures the rate of proton production during CO₂ hydration by titrating the reaction with a base to maintain a constant pH.[14]
-
Reagents: Prepare a low-buffering capacity buffer (e.g., 10 mM HEPES, 0.1 M NaClO₄, pH 7.5). Prepare a stock solution of NaOH of known concentration (e.g., 5-10 mM). Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
Apparatus: Use a thermostatted reaction vessel (e.g., at 25°C) equipped with a sensitive pH electrode and a micro-autotitrator or a pH-stat device.
-
Procedure:
-
Add a known volume of the buffer to the reaction vessel.
-
Add a small, known amount of purified CAII enzyme.
-
Start stirring and allow the pH to stabilize.
-
Initiate the reaction by adding a known volume of CO₂-saturated water (substrate).
-
The pH-stat will immediately begin titrating with the NaOH solution to maintain the set pH.
-
Record the rate of NaOH addition over the initial, linear phase of the reaction.
-
-
Calculation: The initial velocity (v₀) of the reaction is directly proportional to the rate of NaOH addition. Enzyme activity can be expressed in Wilbur-Anderson Units or converted to molar units using the stoichiometry of the reaction.
X-ray Crystallography Workflow
Obtaining a high-resolution crystal structure is essential for understanding enzyme mechanism and for structure-based drug design.[26][27][28]
-
Crystallization:
-
Concentrate the purified CAII to 10-20 mg/mL.
-
Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various commercial screens. A common condition involves using ammonium sulfate as the precipitant.[26]
-
Optimize lead conditions to obtain single, diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystal (e.g., by soaking in a solution containing glycerol or another cryoprotectant) and flash-cool in liquid nitrogen.[26]
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (indexing, integration, scaling).
-
Solve the structure using molecular replacement with a known CAII structure (e.g., PDB: 1CA2) as a search model.
-
Refine the model against the experimental data, including manual model building in electron density maps.
-
Validate the final structure using established crystallographic metrics.
-
Caption: A general experimental workflow for the study of Carbonic Anhydrase II.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Purification of recombinant human carbonic anhydrase-II by metal affinity chromatography without incorporating histidine tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. Revisiting zinc coordination in human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting Zinc Coordination in Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Proton Transfer in Catalysis and the Role of Proton Shuttles in Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Energetics and dynamics of the proton shuttle of carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Structure and Catalysis by Carbonic Anhydrase II: Role of Active-Site Tryptophan 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay of carbonic anhydrase by titration at constant pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activation parameters for the carbonic anhydrase II-catalyzed hydration of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fiveable.me [fiveable.me]
- 18. primescholars.com [primescholars.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Secondary interactions significantly removed from the sulfonamide binding pocket of carbonic anhydrase II influence inhibitor binding constants [pubmed.ncbi.nlm.nih.gov]
- 23. Carbonic anhydrase in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. alexandria.cerm.unifi.it [alexandria.cerm.unifi.it]
- 25. researchgate.net [researchgate.net]
- 26. pnas.org [pnas.org]
- 27. rcsb.org [rcsb.org]
- 28. Production and X-ray crystallographic analysis of fully deuterated human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Carbonic Anhydrase II in Physiological Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase II (CA II) is a ubiquitous and remarkably efficient zinc metalloenzyme that plays a critical role in a wide array of physiological processes.[1] As one of the fastest known enzymes, it catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction fundamental to acid-base balance, respiration, and ion transport.[1] Encoded by the CA2 gene, this cytosolic enzyme is expressed in numerous tissues, including erythrocytes, the kidneys, bone, and the central nervous system. Its dysregulation is implicated in several pathological conditions, making it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of CA II, supported by quantitative data, detailed experimental protocols, and visualizations of its involvement in key signaling pathways.
Core Physiological Functions of Carbonic Anhydrase II
pH Regulation and Acid-Base Homeostasis
The primary and most well-understood function of CA II is the maintenance of pH homeostasis. By rapidly interconverting CO2 and bicarbonate, CA II provides a powerful buffering system against pH fluctuations in the blood and other tissues.[1] This enzymatic activity is crucial for the proper functioning of numerous cellular processes that are highly sensitive to pH changes.
Bone Resorption and Remodeling
CA II is essential for the function of osteoclasts, the cells responsible for bone resorption.[2] The enzyme provides the protons necessary to create an acidic microenvironment at the bone-osteoclast interface, which is required for the dissolution of the inorganic bone matrix.[2] Deficiency in CA II activity impairs osteoclast function, leading to conditions such as osteopetrosis, a rare genetic disorder characterized by abnormally dense bones.
Renal Function and Bicarbonate Reabsorption
In the kidneys, CA II is abundantly expressed in the proximal tubules and intercalated cells of the collecting ducts. It plays a vital role in the reabsorption of filtered bicarbonate, a process critical for maintaining systemic acid-base balance. Inhibition of renal CA II leads to increased bicarbonate excretion and can cause metabolic acidosis.
Cerebrospinal Fluid (CSF) Secretion
The formation and secretion of cerebrospinal fluid by the choroid plexus are dependent on the activity of CA II. The enzyme facilitates the movement of ions and water across the choroid plexus epithelium, contributing to CSF production. Inhibition of CA II can reduce CSF secretion, a principle applied in the management of conditions with elevated intracranial pressure.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic activity of carbonic anhydrase II and the inhibitory effects of common sulfonamides.
Table 1: Kinetic Parameters of Human Carbonic Anhydrase II for CO2 Hydration
| Parameter | Value | Conditions | Reference |
| kcat (s⁻¹) | 1.0 x 10⁶ | pH 7.5, 25°C | [3] |
| Km (mM) for CO₂ | 9 | pH 7.5, 25°C | [4] |
| kcat/Km (M⁻¹s⁻¹) | 1.1 x 10⁸ | pH 7.5, 20°C | [3] |
| Enthalpy of Activation for kcat (cal mol⁻¹) | 7860 ± 120 | - | [5] |
| Entropy of Activation for kcat (cal mol⁻¹ K⁻¹) | -3.99 ± 0.42 | - | [5] |
Table 2: IC₅₀ Values of Common Inhibitors for Human Carbonic Anhydrase II
| Inhibitor | IC₅₀ | Reference |
| Acetazolamide | 19.6 ± 1.23 µM | [6] |
| Brinzolamide | 3.2 nM | [7] |
| Dorzolamide | 0.18 nM | [7] |
| Methazolamide | 14 nM (Ki) | [7] |
Detailed Experimental Protocols
Carbonic Anhydrase Activity Assay (Wilbur-Anderson Method)
This electrometric assay measures the time required for a saturated CO₂ solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C.
Reagents:
-
0.02 M Tris-HCl buffer, pH 8.3
-
CO₂-saturated water (prepared by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes)
-
Enzyme solution (e.g., purified CA II or tissue homogenate)
Procedure:
-
Blank Determination (T₀):
-
Pipette 6.0 mL of chilled 0.02 M Tris-HCl buffer into a 15-20 mL beaker maintained in an ice bath.
-
Place a calibrated pH electrode into the buffer and ensure the temperature is 0-4°C.
-
Rapidly add 4.0 mL of CO₂-saturated water to the buffer.
-
Simultaneously start a stopwatch and record the time (in seconds) it takes for the pH to drop from 8.3 to 6.3. This is the uncatalyzed reaction time, T₀.[8]
-
-
Enzyme-Catalyzed Reaction (T):
-
Repeat steps 1.1 and 1.2.
-
Add a known amount of the enzyme solution to the Tris-HCl buffer.
-
Rapidly add 4.0 mL of CO₂-saturated water.
-
Simultaneously start a stopwatch and record the time (in seconds) for the pH to drop from 8.3 to 6.3. This is the catalyzed reaction time, T.
-
-
Calculation of Wilbur-Anderson Units: One Wilbur-Anderson unit (WAU) is defined as: (T₀ - T) / T, where T₀ is the time for the uncatalyzed reaction and T is the time for the enzyme-catalyzed reaction.
Colorimetric Carbonic Anhydrase Activity Assay
This assay is based on the esterase activity of CA II, where the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol is monitored spectrophotometrically.
Reagents:
-
Assay Buffer: 50 mM Tris-SO₄ buffer, pH 7.6
-
Substrate: p-Nitrophenyl acetate (p-NPA) solution in acetone
-
Enzyme solution
-
Inhibitor solution (e.g., acetazolamide) for specificity control
Procedure:
-
Pipette the assay buffer into a cuvette.
-
Add the enzyme solution to the cuvette.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the change in absorbance at 400 nm over time at a constant temperature (e.g., 25°C). The rate of increase in absorbance is proportional to the esterase activity.
-
To determine the specific CA II activity, perform a parallel assay in the presence of a known CA inhibitor. The difference in activity between the uninhibited and inhibited reactions represents the CA-specific activity.
Western Blotting for Carbonic Anhydrase II
This protocol describes the detection of CA II protein in cell lysates or tissue homogenates.
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CA II (e.g., rabbit anti-CA II polyclonal antibody) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Immunohistochemistry for Carbonic Anhydrase II
This protocol outlines the localization of CA II protein in paraffin-embedded tissue sections.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.[9]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10-15 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., normal goat serum) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against CA II overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Chromogen Detection: Visualize the antigen-antibody complex using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
Measurement of Intracellular pH (pHi) using BCECF-AM
This method uses the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) to measure pHi in living cells.
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Dye Loading: Incubate the cells with 2-5 µM BCECF-AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.[10]
-
Washing: Wash the cells three times with the physiological buffer to remove extracellular dye.
-
Fluorescence Measurement: Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence microscope or plate reader.[11]
-
Calibration: To convert the fluorescence ratio to an absolute pHi value, generate a calibration curve by incubating the loaded cells in high-potassium buffers of known pH containing the ionophore nigericin.
Signaling Pathways and Molecular Interactions
Carbonic anhydrase II participates in several crucial signaling pathways, often through direct protein-protein interactions that form "transport metabolons" to facilitate efficient ion transport.
The CA II-Anion Exchanger (AE1) and CA II-Na⁺/H⁺ Exchanger (NHE1) Metabolons
CA II physically interacts with the C-terminal tail of the anion exchanger 1 (AE1) and the Na⁺/H⁺ exchanger 1 (NHE1).[8][12] This association channels the bicarbonate and protons produced by CA II directly to the transporters, thereby maximizing their transport efficiency.[8][12] This functional coupling is critical for rapid pH regulation in erythrocytes and other cell types.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbonic anhydrases II and XII are up-regulated in osteoclast-like cells in advanced human atherosclerotic plaques-Tampere Vascular Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation parameters for the carbonic anhydrase II-catalyzed hydration of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Carbonic anhydrase II binds to and enhances activity of the Na+/H+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Carbonic anhydrase II binds to and increases the activity of the epithelial sodium-proton exchanger, NHE3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Catalytic Mechanism of Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the catalytic mechanism of human Carbonic Anhydrase II (CAII), one of the most efficient enzymes known to biological systems. We will delve into the intricate details of its active site, the step-by-step catalytic cycle, and the key experimental protocols used to elucidate its function. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.
Introduction to Carbonic Anhydrase II
Human Carbonic Anhydrase II (CAII) is a zinc-containing metalloenzyme that plays a crucial role in a variety of physiological processes, including respiration, pH homeostasis, and bone resorption.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton with remarkable efficiency.[1][3][4] The uncatalyzed reaction is relatively slow, but in the presence of CAII, the rate is accelerated by several orders of magnitude, approaching the diffusion-controlled limit.[3] This exceptional catalytic power has made CAII a subject of intense research and a target for drug development, particularly for diuretics and antiglaucoma agents.[4][5]
The Active Site: A Precisely Tuned Catalytic Machine
The catalytic prowess of CAII originates from the unique architecture of its active site, which is situated at the bottom of a 15 Å deep conical cleft.[5] At the heart of the active site lies a single zinc ion (Zn²⁺), which is essential for catalysis.[1]
The zinc ion is tetrahedrally coordinated by the imidazole rings of three highly conserved histidine residues: His94, His96, and His119.[6][7] The fourth coordination site is occupied by a water molecule, which is polarized by the zinc ion, lowering its pKa from approximately 17 to about 7.[3] This reduction in pKa facilitates the deprotonation of the zinc-bound water to form a potent nucleophile, a zinc-bound hydroxide ion, which is the key catalytic species.[3][4]
The active site is further characterized by a network of hydrogen bonds that position the substrates and facilitate the catalytic steps. Key residues involved in this network include Thr199, which orients the zinc-bound hydroxide for nucleophilic attack, and His64, which acts as a proton shuttle to regenerate the active site.[3][4][5] The active site cavity is bifurcated into a hydrophobic region, which is thought to be the binding site for CO₂, and a hydrophilic region that facilitates the movement of bicarbonate and protons.
The Catalytic Mechanism: A Two-Stage Ping-Pong Process
The catalytic mechanism of CAII is a two-stage "ping-pong" process involving the hydration of CO₂ and the regeneration of the active site.[3][8]
Stage 1: CO₂ Hydration and Bicarbonate Formation
-
CO₂ Binding: A molecule of carbon dioxide binds in a hydrophobic pocket within the active site, in close proximity to the zinc-bound hydroxide ion.[4]
-
Nucleophilic Attack: The zinc-bound hydroxide ion performs a nucleophilic attack on the electrophilic carbon atom of the CO₂ molecule.[4][9] This step is facilitated by the precise orientation of the reactants within the active site.
-
Bicarbonate Formation: The nucleophilic attack results in the formation of a transient, zinc-coordinated bicarbonate ion.[4]
Stage 2: Product Release and Active Site Regeneration
-
Bicarbonate Displacement: A water molecule from the solvent enters the active site and displaces the newly formed bicarbonate ion from the zinc ion.[3][4]
-
Proton Transfer (Rate-Limiting Step): To regenerate the catalytically active zinc-bound hydroxide, a proton must be removed from the newly bound water molecule. This is the rate-limiting step of the catalytic cycle.[3][4] The proton is transferred from the zinc-bound water to the imidazole side chain of His64, which acts as a proton shuttle.[3][4][8] This transfer is believed to occur through an intervening network of hydrogen-bonded water molecules.[8]
-
Proton Release: The protonated His64 then transfers the proton to buffer molecules in the surrounding solution, completing the catalytic cycle and regenerating the enzyme for another round of catalysis.[3][8]
Quantitative Analysis of CAII Catalysis
The catalytic efficiency of CAII and the effects of inhibitors and mutations have been extensively studied using various kinetic methods. The following tables summarize key quantitative data.
Table 1: Kinetic Parameters for CO₂ Hydration by Human Carbonic Anhydrase II and Selected Mutants
| Enzyme Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Wild-type CAII | 1.0 x 10⁶ | 12 | 8.3 x 10⁷ | [3] |
| His64Ala | 5.0 x 10⁴ | 12 | 4.2 x 10⁶ | |
| Thr199Ala | 5.3 x 10³ | 34 | 1.6 x 10⁵ | |
| Val121Ala | - | - | ~1/3 of wild-type | [10] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer).
Table 2: Inhibition Constants (Ki) of Selected Sulfonamide Inhibitors for Human Carbonic Anhydrase II
| Inhibitor | Ki (nM) | Reference(s) |
| Acetazolamide | 12 | |
| Methazolamide | 14 | |
| Dorzolamide | 0.5 | |
| Brinzolamide | 3.1 |
Note: Sulfonamide inhibitors bind to the zinc ion, displacing the catalytic water/hydroxide.[5]
Experimental Protocols for Studying CAII Mechanism
A variety of experimental techniques have been instrumental in elucidating the mechanism of CAII. Below are detailed methodologies for some of the key experiments.
Stopped-Flow Spectrophotometry for Measuring CO₂ Hydration Activity
This method measures the rapid change in pH that occurs during the CAII-catalyzed hydration of CO₂. The change in pH is monitored using a pH indicator.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer with a pKa close to the desired assay pH (e.g., 20 mM HEPES, pH 7.5). The buffer should have a low buffering capacity to allow for a measurable pH change.
-
pH Indicator Solution: Prepare a solution of a suitable pH indicator (e.g., 0.2 mM phenol red) in the assay buffer.
-
Enzyme Solution: Prepare a stock solution of purified CAII in the assay buffer. The final concentration in the assay will be in the nanomolar range.
-
Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through the assay buffer at a controlled temperature (e.g., 25°C).
-
-
Instrumentation:
-
Use a stopped-flow spectrophotometer capable of rapid mixing and data acquisition. Set the observation wavelength to the λmax of the pH indicator at the assay pH.
-
-
Experimental Procedure:
-
Load one syringe of the stopped-flow apparatus with the enzyme and pH indicator solution and the other syringe with the CO₂-saturated buffer.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a decrease in pH, leading to a change in the absorbance of the pH indicator.
-
Record the change in absorbance over time. The initial rate of the reaction is determined from the initial slope of the absorbance change.
-
Repeat the experiment without the enzyme to measure the uncatalyzed rate.
-
Calculate the enzyme-catalyzed rate by subtracting the uncatalyzed rate from the observed rate.
-
Determine kinetic parameters (kcat and Km) by measuring the initial rates at varying substrate concentrations.
-
18O Exchange Measured by Mass Spectrometry
This technique follows the exchange of ¹⁸O between CO₂ and water, a process catalyzed by carbonic anhydrase. It is a powerful method for studying the mechanism at chemical equilibrium.
Methodology:
-
Reagent Preparation:
-
¹⁸O-labeled Bicarbonate Solution: Prepare a solution of NaH¹²C¹⁶O₂¹⁸O in ¹⁸O-depleted water.
-
Enzyme Solution: Prepare a stock solution of purified CAII.
-
-
Instrumentation:
-
A membrane-inlet mass spectrometer is used to monitor the concentrations of different isotopic species of CO₂ in the gas phase in equilibrium with the solution.
-
-
Experimental Procedure:
-
Introduce the ¹⁸O-labeled bicarbonate solution into the reaction chamber of the mass spectrometer.
-
Allow the system to reach equilibrium, and monitor the masses corresponding to C¹⁶O₂, C¹⁶O¹⁸O, and C¹⁸O₂.
-
Initiate the reaction by adding a small aliquot of the CAII solution.
-
The enzyme catalyzes the exchange of ¹⁸O between bicarbonate and water, leading to a decrease in the concentration of the ¹⁸O-labeled CO₂ species and an increase in the unlabeled species.
-
Record the change in the isotopic composition of CO₂ over time.
-
The rate of ¹⁸O exchange is determined from the rate of disappearance of the C¹⁶O¹⁸O signal.
-
Site-Directed Mutagenesis to Probe Active Site Residue Function
This technique is used to systematically replace specific amino acid residues in the active site to investigate their role in catalysis and substrate binding.
Methodology:
-
Mutant Plasmid Construction:
-
Use a commercially available site-directed mutagenesis kit.
-
Design oligonucleotide primers containing the desired mutation.
-
Use the CAII-encoding plasmid as a template for PCR with the mutagenic primers. This will generate a new plasmid containing the desired mutation.
-
-
Transformation and Protein Expression:
-
Transform the mutated plasmid into a suitable E. coli expression strain.
-
Induce protein expression (e.g., with IPTG).
-
-
Protein Purification:
-
Lyse the E. coli cells and purify the mutant CAII protein using affinity chromatography (e.g., sulfonamide affinity column).
-
-
Functional and Structural Analysis:
-
Characterize the purified mutant protein using the kinetic assays described above (e.g., stopped-flow spectrophotometry) to determine its catalytic activity.
-
Perform structural analysis (e.g., X-ray crystallography) to determine if the mutation has caused any changes in the three-dimensional structure of the enzyme.
-
X-ray Crystallography for Structural Determination
This powerful technique provides a high-resolution, three-dimensional structure of the enzyme, offering invaluable insights into the architecture of the active site and the binding of substrates and inhibitors.
Methodology:
-
Protein Crystallization:
-
Concentrate the purified CAII protein to a high concentration (e.g., 10-20 mg/mL).
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.
-
-
Data Collection:
-
Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Rotate the crystal in the X-ray beam and collect the diffraction data on a detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the electron density map of the protein.
-
Build an atomic model of the protein into the electron density map.
-
Refine the atomic model to obtain the final high-resolution structure.
-
Visualizing the Mechanism and Experimental Workflow
Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in CAII catalysis and its investigation.
Caption: Catalytic cycle of Carbonic Anhydrase II.
Caption: Workflow for a stopped-flow kinetics experiment.
Conclusion
The mechanism of action of carbonic anhydrase II is a testament to the power of evolutionary optimization, resulting in a near-perfect catalyst. A deep understanding of this mechanism, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design of novel therapeutics that target this important enzyme. The combination of kinetic, structural, and molecular biology approaches continues to provide new insights into the intricate workings of CAII and its role in health and disease.
References
- 1. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the effect of active-site mutation on the catalytic mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. pnas.org [pnas.org]
- 5. rcsb.org [rcsb.org]
- 6. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting Extracellular Carbonic Anhydrase Activity Using Membrane Inlet Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. A micromethod for measuring carbonic anhydrase activity using 18O exchange between CO2 and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Altering the mouth of a hydrophobic pocket. Structure and kinetics of human carbonic anhydrase II mutants at residue Val-121 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Carbonic Anhydrase II in Physiological Acid-Base Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of Carbonic Anhydrase II (CA II), a ubiquitous and highly efficient metalloenzyme, in the maintenance of acid-base balance, a cornerstone of physiological homeostasis. This document provides a comprehensive overview of CA II's function, kinetics, and regulation, with a focus on its implications for drug development.
Introduction: The Chemistry of Life's Buffer System
Acid-base balance is critical for normal cellular function, with the human body maintaining a narrow blood pH range of 7.35 to 7.45.[1][2] Deviations from this range can severely impact organ function. The primary buffer system in the blood is the carbonic acid-bicarbonate system.[3] Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are central to this system, catalyzing the rapid and reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which then dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻).[4][5][6]
CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻
This reaction is fundamental to respiration, pH regulation, and ion transport.[6][7] Among the 16 known human α-carbonic anhydrase isoforms, Carbonic Anhydrase II (CA II) is one of the most extensively studied and is abundantly expressed in various tissues, including erythrocytes, kidneys, and the central nervous system.[6][8] Its remarkable catalytic efficiency, approaching the diffusion limit, makes it a key player in physiological processes requiring rapid acid-base adjustments.[7]
Physiological Functions of Carbonic Anhydrase II
CA II's high catalytic activity is indispensable in several key physiological processes that contribute to systemic acid-base balance.
Respiration and CO₂ Transport
In peripheral tissues, metabolically produced CO₂ diffuses into red blood cells. Inside erythrocytes, CA II rapidly converts CO₂ to carbonic acid, which then dissociates into H⁺ and HCO₃⁻.[7][9] The bicarbonate is then transported out of the red blood cell into the plasma in exchange for chloride (the "chloride shift"), while the protons are buffered by hemoglobin. This process facilitates the transport of large quantities of CO₂ from the tissues to the lungs.[10] In the lungs, the reverse reaction occurs, where CA II catalyzes the conversion of bicarbonate back to CO₂, which is then exhaled.
Renal Bicarbonate Reabsorption and Acid Secretion
The kidneys play a crucial role in the long-term regulation of acid-base balance, primarily through the reabsorption of filtered bicarbonate and the excretion of protons. CA II is highly expressed in renal tubule cells.[11][12] In the proximal tubules, cytosolic CA II facilitates the reabsorption of approximately 85% of filtered HCO₃⁻. It does so by providing H⁺ for secretion into the tubular lumen via the Na⁺/H⁺ exchanger. The secreted H⁺ combines with filtered HCO₃⁻ to form H₂CO₃, which is then converted to CO₂ and H₂O by luminal, membrane-bound CA IV. CO₂ diffuses into the cell, where CA II converts it back to H₂CO₃, which then dissociates to H⁺ and HCO₃⁻. The bicarbonate is then transported across the basolateral membrane back into the blood.[13]
In the collecting ducts, intercalated cells are rich in CA II and are involved in the fine-tuning of acid-base balance.[12] Type A intercalated cells secrete protons into the urine, a process dependent on CA II-generated H⁺, while Type B intercalated cells secrete bicarbonate.
Quantitative Data on Carbonic Anhydrase II
The following tables summarize key quantitative data for human Carbonic Anhydrase II, providing a basis for comparison and computational modeling.
Table 1: Kinetic Parameters of Human Carbonic Anhydrase II
| Parameter | Value | Conditions | Reference |
| kcat (CO₂ hydration) | 1.4 x 10⁶ s⁻¹ | pH 7.5, 25°C | [10] |
| Km (CO₂) | 12 mM | pH 7.5, 25°C | [10] |
| kcat/Km (CO₂ hydration) | 1.2 x 10⁸ M⁻¹s⁻¹ | pH 7.5, 25°C | [7] |
| pKa of the zinc-bound water | ~7.0 | [10] |
Table 2: Inhibition Constants (Ki) of Common CA II Inhibitors
| Inhibitor | Ki (nM) | Reference |
| Acetazolamide | 12 | [14] |
| Methazolamide | 14 | [14] |
| Dorzolamide | 0.5 | [15] |
| Brinzolamide | 3.1 | [15] |
| Furosemide | 25 | [14] |
| Halazone | 45 | [14] |
Table 3: Physiological pH and Bicarbonate Concentrations
| Parameter | Normal Range | Reference |
| Arterial Blood pH | 7.35 - 7.45 | [1][2] |
| Arterial pCO₂ | 35 - 45 mmHg | [1] |
| Arterial HCO₃⁻ | 22 - 26 mEq/L | [1] |
| Intracellular pH (typical) | ~7.2 | [16] |
Experimental Protocols for Studying Carbonic Anhydrase II
Detailed methodologies are crucial for the accurate assessment of CA II activity and its role in acid-base physiology.
Carbonic Anhydrase Activity Assay (Wilbur-Anderson Method)
This electrometric method measures the time required for a saturated CO₂ solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C. The presence of CA accelerates this pH drop.
Materials:
-
0.02 M Tris-HCl buffer, pH 8.0
-
CO₂-saturated water (prepared by bubbling CO₂ gas through ice-cold water for 30 minutes)
-
Enzyme solution (e.g., purified CA II or tissue homogenate)
-
Stopwatch and pH meter
-
Ice bath
Procedure:
-
Blank Determination:
-
Add 6.0 mL of chilled 0.02 M Tris-HCl buffer to a beaker in an ice bath.
-
Record the initial pH.
-
Add 4.0 mL of chilled CO₂-saturated water.
-
Immediately start the stopwatch and record the time (T₀) for the pH to drop from 8.3 to 6.3.[17]
-
-
Enzyme Determination:
-
Add 6.0 mL of chilled 0.02 M Tris-HCl buffer to a beaker in an ice bath.
-
Add a known volume (e.g., 0.1 mL) of the enzyme solution.
-
Add 4.0 mL of chilled CO₂-saturated water.
-
Immediately start the stopwatch and record the time (T) for the pH to drop from 8.3 to 6.3.[17]
-
-
Calculation of Activity:
-
One unit of CA activity is defined as: (T₀ - T) / T, where T₀ is the time for the uncatalyzed reaction and T is the time for the enzyme-catalyzed reaction.
-
Stopped-Flow Spectrophotometry for Rapid Kinetics
This technique allows for the measurement of rapid enzyme kinetics by rapidly mixing the enzyme and substrate and monitoring the reaction over milliseconds. For CA II, this often involves monitoring the pH change using a pH indicator dye.
Principle: The hydration of CO₂ produces protons, leading to a pH change that can be monitored by a pH-sensitive dye like p-nitrophenol or pyranine.[18][19]
General Procedure:
-
Two syringes in the stopped-flow instrument are filled with the reactants.
-
Syringe A: Buffer containing the pH indicator and CA II.
-
Syringe B: Buffer saturated with CO₂.
-
-
The contents of the syringes are rapidly mixed, and the change in absorbance or fluorescence of the pH indicator is monitored over time.
-
The initial rate of the reaction is determined from the kinetic trace.
Signaling Pathways and Regulatory Interactions
CA II activity is not only constitutive but can also be modulated through interactions with other proteins and post-translational modifications.
Interaction with Anion Exchanger 1 (AE1)
In erythrocytes, CA II is thought to form a "transport metabolon" with the cytoplasmic C-terminus of the anion exchanger 1 (AE1 or band 3).[20] This physical association is believed to channel the CA II-produced bicarbonate directly to AE1 for efficient transport out of the cell, thereby maximizing the rate of CO₂ transport.
Caption: CA II and AE1 form a transport metabolon in erythrocytes.
Regulation by Phosphorylation
Recent studies suggest that post-translational modifications, such as phosphorylation, can regulate the catalytic activity of CA II.[21] Phosphorylation at specific serine residues has been shown to either increase or decrease the enzyme's catalytic efficiency, suggesting a dynamic mechanism for controlling its function in response to cellular signals.[21]
Caption: Phosphorylation dynamically regulates CA II activity.
Carbonic Anhydrase II in Disease and as a Drug Target
Given its central role in acid-base balance, dysfunction of CA II is implicated in several pathologies. Defects in the CA2 gene are associated with osteopetrosis and renal tubular acidosis.[11] Furthermore, CA II is a well-established drug target.[22] CA inhibitors, such as acetazolamide, are used as diuretics, for the treatment of glaucoma, epilepsy, and acute mountain sickness.[8] The development of isoform-specific CA inhibitors is an active area of research, aiming to minimize off-target effects and improve therapeutic efficacy.[8]
Conclusion
Carbonic Anhydrase II is a vital enzyme that sits at the crossroads of respiration, renal function, and systemic pH regulation. Its high catalytic efficiency and widespread distribution underscore its importance in maintaining physiological homeostasis. A thorough understanding of its structure, function, and regulation, supported by robust experimental data, is essential for researchers and clinicians working on acid-base disorders and for the development of novel therapeutics targeting this critical enzyme.
References
- 1. Physiology, Acid Base Balance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overview of Acid-Base Balance - Hormonal and Metabolic Disorders - Merck Manual Consumer Version [merckmanuals.com]
- 3. Acid-Base Balance | Anatomy and Physiology II [courses.lumenlearning.com]
- 4. youtube.com [youtube.com]
- 5. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic Anhydrases and Their Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 11. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]
- 12. Carbonic anhydrase 2 deficiency leads to increased pyelonephritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pronephric regulation of acid-base balance; coexpression of carbonic anhydrase type 2 and sodium-bicarbonate cotransporter-1 in the late distal segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 20. Evaluating the role of carbonic anhydrases in the transport of HCO3−-related species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of Phosphorylation on the Activity, Inhibition and Stability of Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Role of Carbonic Anhydrase 2 in Glaucoma Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glaucoma, a leading cause of irreversible blindness, is primarily characterized by the progressive loss of retinal ganglion cells (RGCs) and optic nerve damage. A major modifiable risk factor for glaucoma is elevated intraocular pressure (IOP). Carbonic anhydrase 2 (CA-II), a highly active and abundant zinc metalloenzyme, plays a pivotal role in the pathophysiology of glaucoma, primarily through its function in aqueous humor secretion. This technical guide provides an in-depth exploration of CA-II's involvement in glaucoma, detailing its physiological function, the consequences of its inhibition, and its role as a key therapeutic target. This document outlines quantitative data on enzyme kinetics and inhibitor efficacy, provides detailed experimental protocols for studying CA-II, and visualizes the core signaling pathways and experimental workflows.
Carbonic Anhydrase 2: The Core of Aqueous Humor Production
Carbonic anhydrase 2 is the predominant isoform among the sixteen identified human carbonic anhydrases and is highly expressed in the non-pigmented ciliary epithelium (NPE) of the eye.[1] Its primary and most well-understood role in ocular physiology is catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton:
CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻
This reaction is fundamental to the secretion of aqueous humor, the clear fluid that fills the anterior and posterior chambers of the eye and is essential for maintaining IOP.[2][3] The production of bicarbonate by CA-II in the ciliary epithelium creates an osmotic gradient that drives the movement of ions and water into the posterior chamber, thus forming aqueous humor.[4][5][6]
Signaling Pathway of Aqueous Humor Secretion
The formation of aqueous humor is a complex process involving multiple ion transporters and channels in the pigmented and non-pigmented ciliary epithelial cells. CA-II is a central player in this pathway. The process can be summarized as follows: CO₂ from the blood diffuses into the ciliary epithelial cells. Intracellular CA-II rapidly converts CO₂ and water into bicarbonate (HCO₃⁻) and protons (H⁺). The protons are exchanged for sodium ions (Na⁺), and bicarbonate is co-transported with Na⁺ into the posterior chamber. This movement of ions creates an osmotic gradient that draws water across the epithelium, leading to the secretion of aqueous humor.[1][5]
Carbonic Anhydrase 2 in the Retina and Glaucomatous Neurodegeneration
While the primary focus of CA-II in glaucoma has been on IOP regulation, its presence and activity in the retina suggest a potential role in the neurodegenerative aspects of the disease. CA-II has been identified in retinal Müller cells and some photoreceptor cells.[7][8] In the context of glaucoma, which is defined by the death of RGCs, the function of CA-II in maintaining retinal homeostasis is of significant interest.
A Potential Neuroprotective Role via pH Regulation
Glaucomatous RGC death is an apoptotic process.[9] Cellular stressors, including oxidative stress and excitotoxicity, which are implicated in glaucoma, can lead to intracellular acidification.[10] This decrease in cytosolic pH is a common feature in apoptotic pathways. Carbonic anhydrase, by producing protons, can contribute to this acidification. Therefore, inhibition of CA-II could theoretically have a neuroprotective effect by stabilizing intracellular pH. A proposed pathway suggests that under glaucomatous stress (e.g., increased reactive oxygen species), cellular metabolism is altered, leading to an increase in CO₂. CA-II would then drive the production of protons, contributing to cytosolic acidification and activating downstream apoptotic caspases. Inhibition of CA-II could break this cycle.
Quantitative Data on Carbonic Anhydrase 2
Enzyme Kinetics and Inhibitor Affinity
The efficacy of carbonic anhydrase inhibitors is determined by their affinity for the enzyme, often expressed as the inhibition constant (IC₅₀ or Ki). CA-II is a highly efficient enzyme.
| Parameter | Value | Reference |
| CA-II kcat (CO₂) ** | 1 x 10⁶ s⁻¹ | [11] |
| CA-II Km (CO₂) ** | 1.2 x 10⁻² M | [11] |
| CA-II kcat/Km | 8.3 x 10⁷ M⁻¹s⁻¹ | [11] |
| Brinzolamide IC₅₀ (CA-II) | ~3 nM | [12] |
| Dorzolamide IC₅₀ (CA-II) | ~9 nM | [12] |
| Acetazolamide IC₅₀ (CA-II) | ~12 nM | [12] |
| Brinzolamide IC₅₀ (CA-IV) | 45.3 nM | [13] |
| Dorzolamide IC₅₀ (CA-IV) | ~7 nM | [13] |
Clinical Efficacy of Topical Carbonic Anhydrase Inhibitors
Topical CAIs are a mainstay in glaucoma therapy. Their primary clinical endpoint is the reduction of IOP.
| Drug | Typical IOP Reduction | Notes | Reference |
| Dorzolamide 2% | 15% - 20% | Can cause stinging upon instillation. | [14][15] |
| Brinzolamide 1% | 15% - 20% | Formulated as a suspension, may cause less stinging than dorzolamide. | [14][15] |
| Dorzolamide 2% / Timolol 0.5% | Greater than monotherapy | Combination therapy often provides additive IOP lowering. | [16] |
| Brinzolamide 1% / Brimonidine 0.2% | Greater than monotherapy | Combination therapy can target different mechanisms of IOP reduction. | [16] |
Key Experimental Protocols for CA-II Research in Glaucoma
Workflow for Investigating a Novel CA-II Inhibitor
The development of new CAIs follows a structured preclinical and clinical pipeline. A generalized workflow is depicted below.
Induction of Ocular Hypertension: Microbead Model
This is a widely used animal model to simulate glaucoma by inducing elevated IOP.[17][18][19][20]
Objective: To obstruct aqueous humor outflow, leading to a sustained increase in IOP.
Materials:
-
Adult C57BL/6J mice
-
Anesthesia cocktail (e.g., ketamine/xylazine)
-
Polystyrene microbeads (15 µm diameter)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Surgical microscope
-
33-gauge Hamilton syringe with a beveled needle
-
Tonometer for measuring murine IOP (e.g., TonoLab)
Procedure:
-
Anesthetize the mouse via intraperitoneal injection.
-
Place the mouse under the surgical microscope.
-
Prepare a microbead suspension at a concentration of 5.0 x 10⁶ beads/mL in sterile PBS.
-
Using the Hamilton syringe, carefully puncture the cornea at the limbus, entering the anterior chamber.
-
Slowly inject 2 µL of the microbead suspension into the anterior chamber.
-
Withdraw the needle slowly to prevent reflux.
-
Apply a topical antibiotic to the eye post-injection.
-
The contralateral eye can serve as a non-injected control.
-
Monitor IOP regularly (e.g., daily for the first week, then weekly) using a tonometer. A significant and sustained IOP elevation is expected to develop within 7 days.[20]
Carbonic Anhydrase Activity Assay (Wilbur-Anderson Method)
This electrometric assay measures the time required for a CO₂-saturated solution to lower the pH of a buffer, which is accelerated by CA activity.[2][21]
Objective: To quantify the enzymatic activity of carbonic anhydrase in a sample.
Materials:
-
0.02 M Tris-HCl buffer, pH 8.3
-
CO₂-saturated water (prepared by bubbling CO₂ gas through ice-cold deionized water for 30 minutes)
-
Tissue homogenate or purified enzyme solution
-
pH meter with a fast-response electrode
-
Stopwatch
-
Stirred reaction vessel maintained at 0-4°C
Procedure:
-
Blank Measurement (T₀):
-
Pipette 6.0 mL of chilled Tris-HCl buffer into the reaction vessel.
-
Rapidly add 4.0 mL of CO₂-saturated water.
-
Immediately start the stopwatch and record the time (T₀) for the pH to drop from 8.3 to 6.3.
-
-
Enzyme Measurement (T):
-
Pipette 6.0 mL of chilled Tris-HCl buffer into the reaction vessel.
-
Add a known volume of the enzyme sample (e.g., 0.1 mL of diluted tissue homogenate).
-
Rapidly add 4.0 mL of CO₂-saturated water.
-
Immediately start the stopwatch and record the time (T) for the pH to drop from 8.3 to 6.3.
-
-
Calculation of Wilbur-Anderson Units:
-
One unit of enzyme activity is defined as: (T₀ - T) / T
-
Immunohistochemistry for CA-II Localization
This protocol allows for the visualization of CA-II protein within ocular tissue sections.[22][23][24]
Objective: To determine the cellular and subcellular localization of CA-II in tissues like the ciliary body and retina.
Materials:
-
Formalin-fixed, paraffin-embedded ocular tissue sections on slides
-
Xylene (or a safer alternative like Histoclear) and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.3%) for blocking endogenous peroxidases
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: anti-Carbonic Anhydrase II antibody
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-Biotin-Complex (ABC) reagent conjugated to horseradish peroxidase (HRP)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by 100% ethanol (2x5 min), 95% ethanol (1x5 min), 70% ethanol (1x5 min), and finally distilled water.
-
Antigen Retrieval: Submerge slides in pre-heated sodium citrate buffer and heat (e.g., microwave or water bath) for 15-20 minutes. Allow to cool to room temperature.
-
Peroxidase Blocking: Incubate sections with 0.3% H₂O₂ for 15 minutes to block endogenous peroxidase activity. Wash with PBS.
-
Blocking: Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-CA-II antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with PBS. Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash slides with PBS. Incubate with ABC-HRP reagent for 30-60 minutes.
-
Visualization: Wash slides with PBS. Apply DAB substrate solution until a brown precipitate develops (monitor under a microscope, typically 2-10 minutes).
-
Counterstaining: Rinse with water. Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene. Mount with a permanent mounting medium and coverslip.
Conclusion and Future Directions
Carbonic anhydrase 2 is undeniably a central figure in the pathophysiology of glaucoma, primarily through its critical role in aqueous humor dynamics and IOP regulation. The success of carbonic anhydrase inhibitors as a therapeutic class validates its importance as a drug target. Future research should continue to explore the less understood roles of CA-II in the retina. Elucidating its contribution to RGC health and disease may open new avenues for neuroprotective therapies in glaucoma. Furthermore, the development of isoform-specific inhibitors or novel delivery mechanisms, such as gene therapy approaches to modulate CA-II expression, holds promise for more effective and sustained management of glaucoma.[4][25][26] A deeper understanding of the intricate functions of CA-II will be instrumental in designing the next generation of glaucoma treatments.
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1) [sigmaaldrich.com]
- 3. Aqueous Humor Dynamics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Physiology, Aqueous Humor Circulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase isoenzymes CA I and CA II in the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase XIV deficiency produces a functional defect in the retinal light response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAX to basics: How the BCL2 gene family controls the death of retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. A Comparison of the Long-Term Effects of Dorzolamide 2% and Brinzolamide 1%, Each Added to Timolol 0.5%, on Retrobulbar Hemodynamics and Intraocular Pressure in Open-Angle Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medicaid.nv.gov [medicaid.nv.gov]
- 17. researchgate.net [researchgate.net]
- 18. Scholars@Duke publication: A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice. [scholars.duke.edu]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Microbead-Induced Ocular Hypertensive Mouse Model for Screening and Testing of Aqueous Production Suppressants for Glaucoma | IOVS | ARVO Journals [iovs.arvojournals.org]
- 21. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 22. Autoimmunity against Carbonic Anhydrase II Affects Retinal Cell Functions in Autoimmune Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. mdpi.com [mdpi.com]
- 26. Electroretinography in glaucoma diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Carbonic Anhydrase II: A Dual-Faceted Therapeutic Target in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Carbonic anhydrase II (CAII), a ubiquitous zinc metalloenzyme responsible for the reversible hydration of carbon dioxide to bicarbonate and protons, has emerged as a compelling and complex therapeutic target in oncology. Traditionally known for its physiological roles in pH homeostasis, its dysregulation in various cancers presents a unique opportunity for therapeutic intervention. This technical guide provides a comprehensive overview of CAII's role in cancer biology, its validation as a drug target, a survey of its inhibitors, detailed experimental protocols for its study, and an exploration of the key signaling pathways it modulates. While often overshadowed by its membrane-bound counterparts, CAIX and CAXII, the cytosolic CAII presents a distinct target with implications for tumor metabolism, angiogenesis, metastasis, and chemoresistance.
The Dichotomous Role of Carbonic Anhydrase II in Cancer Biology
The role of Carbonic Anhydrase II (CAII) in cancer is multifaceted and appears to be highly context-dependent, exhibiting both tumor-suppressive and pro-tumorigenic functions depending on the cancer type and the specific tumor microenvironment.
In some malignancies, such as hepatocellular carcinoma (HCC), CAII has been identified as a tumor suppressor. Studies have shown that CAII expression is often lower in HCC tissues compared to adjacent normal tissues.[1][2] Functionally, CAII has been demonstrated to inhibit epithelial-mesenchymal transition (EMT) and metastasis in HCC.[3] This suppressive role is partly attributed to its inverse correlation with Na+-K+-ATPase α1 (ATP1A1), an oncoprotein in HCC.[3] Similarly, in gastric cancer, low expression of CAII is associated with tumor aggressiveness and poor prognosis.[2][4]
Conversely, in other cancer types, CAII appears to promote tumor progression. In glioblastoma, CAII is preferentially expressed in glioblastoma stem-like cells (GSCs) and its expression is upregulated by temozolomide treatment, contributing to chemoresistance.[5][6] Inhibition of CAII in glioblastoma cells has been shown to overcome temozolomide resistance.[5] Furthermore, CAII plays a crucial role in the tumor microenvironment by supporting the survival of tumor blood endothelial cells under the acidic conditions generated by glycolysis.[7] This function is vital for tumor angiogenesis, which is essential for tumor growth and metastasis.[7] CAII expression has also been observed in the tumor endothelium of various cancers, including melanoma, esophageal, renal, and lung cancers, suggesting a broader role in tumor vascularization.
The expression of CAII varies significantly across different cancer types, as summarized in the table below.
Table 1: Quantitative Expression of Carbonic Anhydrase II in Various Human Cancers
| Cancer Type | Expression Change Compared to Normal Tissue | Percentage of Positive Cases (IHC) | Method of Quantification | Reference |
| Hepatocellular Carcinoma | Lower in tumor tissue | - | Immunohistochemistry, RT-qPCR | [1] |
| Gastric Cancer | Significantly decreased | 42.5% (High Expression) | Immunohistochemistry | [4] |
| Pancreatic Ductal Adenocarcinoma | Significantly lower | - | Immunohistochemistry, Western Blot, QRT-PCR | [8] |
| Glioblastoma | Higher in GSCs than GBM cell lines | - | mRNA expression analysis | [5] |
| Oral Squamous Cell Carcinoma | Positive staining correlates with advanced stage | - | Immunohistochemistry | [9] |
| Esophageal Adenocarcinoma | Downregulated in metastatic disease | - | Immunohistochemistry | [10] |
| Breast Cancer | Variable, correlates with CA activity | - | Western Blot, Activity Assay | [3] |
| Brain Tumors (General) | Endothelial and cytoplasmic expression | Endothelial: 49%, Cytoplasmic: 73% (Medulloblastoma) | Immunohistochemistry |
Therapeutic Targeting of Carbonic Anhydrase II
The critical role of CAII in pH regulation and its involvement in cancer progression have made it an attractive target for therapeutic intervention. Inhibition of CAII can disrupt the favorable intracellular pH for cancer cell survival and proliferation, and can also modulate the acidic tumor microenvironment.
Small Molecule Inhibitors of CAII
A variety of small molecule inhibitors targeting carbonic anhydrases have been developed, with sulfonamides being the most prominent class. While many of these inhibitors are not specific to CAII, some show potent activity against this isoform.
Table 2: Inhibition of Carbonic Anhydrase II by Various Small Molecule Inhibitors
| Inhibitor | Chemical Class | Ki (nM) for hCAII | IC50 (µM) for hCAII | Reference |
| Acetazolamide | Sulfonamide | 12.1 | 5.86 | [11][12] |
| Brinzolamide | Sulfonamide | - | - | [5] |
| SLC-0111 | Ureido-substituted benzenesulfonamide | >100 times more selective for CAIX/XII | - | [13] |
| Coumarins (various) | Coumarin | 78 - 37,000 | - | [14] |
| Thioxocoumarins (various) | Thioxocoumarin | Weakly inhibitory | >100 | [15] |
| Saccharin Sulfonamides (various) | Sulfonamide | 1 - 10,000 | - | [16] |
| Pyrazoline Sulfonamides (various) | Sulfonamide | - | Lower than Acetazolamide |
Acetazolamide , a pan-carbonic anhydrase inhibitor, has been shown to reduce tumor growth and metastasis in preclinical models.[7][12] In a Lewis lung carcinoma model, acetazolamide treatment significantly reduced the number of lung metastases in a dose-dependent manner.[12] Brinzolamide , another sulfonamide inhibitor, has demonstrated efficacy in sensitizing glioblastoma stem-like cells to temozolomide.[5]
SLC-0111 is a novel ureido-substituted benzenesulfonamide that is highly selective for the tumor-associated isoforms CAIX and CAXII over CAII.[13] While not a direct CAII inhibitor, its development highlights the therapeutic potential of targeting carbonic anhydrases in cancer. Preclinical studies have shown that SLC-0111 enhances the efficacy of chemotherapy and delays tumor growth in glioblastoma models.[13]
Coumarins and thiocoumarins represent another class of CA inhibitors with a different mechanism of action.[1][14][15] They are believed to be hydrolyzed by the esterase activity of CAs to their active 2-hydroxy-cinnamic acid form.[15] Some coumarin derivatives have shown low nanomolar inhibition of CAII.[14]
In Vivo Efficacy of CAII Inhibitors
Preclinical studies in various cancer models have demonstrated the anti-tumor effects of CAII inhibition.
Table 3: In Vivo Efficacy of Carbonic Anhydrase Inhibitors in Preclinical Cancer Models
| Inhibitor | Cancer Model | Animal Model | Key Findings | Reference |
| Acetazolamide | Lewis Lung Carcinoma | C57BL/6 Mice | Dose-dependent reduction in lung metastasis (up to 77.7% inhibition) and primary tumor growth. | [12] |
| Acetazolamide | Bronchial Carcinoid (H-727 xenografts) | Mice | 18% reduction in tumor weight. | [7] |
| Acetazolamide + Sulforaphane | Bronchial Carcinoid (H-727 xenografts) | Mice | 73% reduction in tumor weight. | [7] |
| SLC-0111 + Temozolomide | Glioblastoma (patient-derived xenografts) | Mice | Significant regression of GBM xenografts and extended survival. | [13] |
| Acetazolamide Derivative | Renal Cell Carcinoma (SK-RC-52 xenograft) | Mice | Tumor retardation. | [17] |
Key Signaling Pathways and Mechanisms of Action
The primary mechanism by which CAII influences cancer progression is through its catalysis of the reversible hydration of CO2, which directly impacts intracellular and extracellular pH.
Regulation of Intracellular pH (pHi) and Tumor Cell Survival
Cancer cells often exhibit a "reversed" pH gradient, with a more alkaline intracellular environment (pHi > 7.2) and an acidic extracellular space.[18][19] This alkaline pHi is crucial for promoting cell proliferation, inhibiting apoptosis, and enabling metabolic adaptation.[18][20] CAII, as a cytosolic enzyme, contributes to the regulation of pHi. By rapidly converting CO2 and water to bicarbonate and protons, it can influence the availability of these ions for various cellular processes.
The alkaline pHi in cancer cells is known to inhibit apoptosis, as the activation of caspases is more efficient in an acidic environment.[20] Furthermore, a higher pHi promotes cell cycle progression.[13]
References
- 1. Association between the expression of carbonic anhydrase II and clinicopathological features of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Intracellular pH Regulates Cancer and Stem Cell Behaviors: A Protein Dynamics Perspective [frontiersin.org]
- 4. Low CA II expression is associated with tumor aggressiveness and poor prognosis in gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. [Clinicopathological significance of the expression of carbonic anhydrase I and II in human pancreatic cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carbonic Anhydrase II Monoclonal Antibody (11A1) (MA5-34925) [thermofisher.com]
- 9. Quantitative Secretome Analysis Reveals Clinical Values of Carbonic Anhydrase II in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. dbGaP Study [ncbi.nlm.nih.gov]
- 15. The impact of tumour pH on cancer progression: strategies for clinical intervention [explorationpub.com]
- 16. Cancer and pH Dynamics: Transcriptional Regulation, Proteostasis, and the Need for New Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
- 18. The Role of Calcium Signaling in Regulation of Epithelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunohistochemical demonstration of the carbonic anhydrase isoenzymes I and II in pancreatic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Carbonic Anhydrase II Polyclonal Antibody (PA5-78897) [thermofisher.com]
The Inner Shield: A Technical Guide to Endogenous Inhibitors of Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase II (CA II) is a ubiquitous and highly efficient zinc metalloenzyme critical to a vast array of physiological processes. Its primary role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton underpins pH homeostasis, respiration, electrolyte secretion, and numerous biosynthetic pathways. Given its central role, the activity of CA II is tightly regulated. While much attention has been focused on synthetic inhibitors for therapeutic applications, a growing body of evidence highlights a sophisticated network of endogenous molecules that modulate CA II activity. This technical guide provides an in-depth exploration of these naturally occurring inhibitors, their mechanisms of action, relevant quantitative data, and the experimental protocols used to characterize them.
Endogenous Inhibitors of Carbonic Anhydrase II
The endogenous regulation of CA II is multifaceted, involving a range of molecules from simple inorganic anions to complex proteins. These inhibitors can be broadly categorized as follows:
-
Inorganic Anions: A variety of inorganic anions present in physiological systems can directly interact with the zinc ion in the active site of CA II, competing with the water/hydroxide molecule essential for catalysis.
-
Metabolic Intermediates: Key metabolites, such as lactate, have been shown to influence CA II activity, linking the enzyme's function directly to the metabolic state of the cell.
-
Signaling Molecules: Hormones and neurotransmitters can modulate CA II activity, integrating it with broader physiological signaling networks.
-
Endogenous Proteins: Specific protein inhibitors of carbonic anhydrases have been identified, suggesting a highly specific and regulated mechanism of control.
Quantitative Inhibition Data
The potency of various endogenous inhibitors against human carbonic anhydrase II (hCA II) is summarized below. The inhibition constant (Kᵢ) represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Inhibitor Class | Inhibitor | Inhibition Constant (Kᵢ) for hCA II | Notes |
| Inorganic Anions | Bicarbonate (HCO₃⁻) | 1.3–9.6 mM | Acts as both a substrate and a product, and its inhibitory effect can be significant at high concentrations.[1] |
| Sulfate (SO₄²⁻) | 183 mM | A weak inhibitor of hCA II.[2] | |
| Halides (Cl⁻, Br⁻) | 1.3–9.6 mM | Inhibition strength varies among the different halides.[1] | |
| Nitrate (NO₃⁻) | 0.15–1.0 mM | Demonstrates moderate inhibitory activity.[3] | |
| Azide (N₃⁻) | 1.3–9.6 mM | A well-characterized inhibitor of metalloenzymes.[1] | |
| Metabolites | Lactate | Not explicitly defined as a Kᵢ | Functionally linked to CA II activity, particularly in facilitating its own transport across cell membranes.[4][5][6][7] |
| Protein Inhibitors | Porcine Inhibitor of CA (pICA) | < 0.1 nM | A potent and specific protein inhibitor isolated from porcine plasma, suggesting analogous proteins may exist in other mammals. |
Signaling Pathways and Regulatory Mechanisms
The regulation of CA II by endogenous molecules is often integrated into complex signaling pathways that control cellular metabolism and responses to physiological stimuli.
Lactate Transport and pH Regulation
In highly glycolytic cells, such as cancer cells, the efficient removal of lactic acid is crucial for survival. CA II plays a key role in this process by facilitating the transport of lactate and protons via monocarboxylate transporters (MCTs). CA II provides protons to the transporter, enhancing the efflux of lactate.[4][5][6] This functional coupling represents a critical regulatory loop where a metabolic byproduct influences the activity of an enzyme that, in turn, facilitates its removal.
Hormonal Regulation of CA II Expression
Thyroid hormones are known to regulate the gene expression of carbonic anhydrases. In erythroid cells, triiodothyronine (T3) has been shown to transcriptionally activate the gene encoding CA II.[8] This regulation occurs through the binding of the thyroid hormone receptor to thyroid hormone response elements in the CA II gene. This mechanism provides a direct link between the body's metabolic rate, as controlled by thyroid hormones, and the capacity for CO₂ transport and pH regulation.
References
- 1. Carbonic Anhydrases and Their Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors. Inhibition of isozymes I, II, IV, V, and IX with anions isosteric and isoelectronic with sulfate, nitrate, and carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A surface proton antenna in carbonic anhydrase II supports lactate transport in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A surface proton antenna in carbonic anhydrase II supports lactate transport in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. iomcworld.com [iomcworld.com]
- 8. The carbonic anhydrase II gene, a gene regulated by thyroid hormone and erythropoietin, is repressed by the v-erbA oncogene in erythrocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Variants of Carbonic Anhydrase 2 and Disease Susceptibility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase 2 (CA2) is a ubiquitous zinc metalloenzyme that plays a critical role in a wide range of physiological processes. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, a fundamental reaction for maintaining acid-base balance, facilitating ion transport, and supporting various metabolic pathways. Genetic variations in the CA2 gene can lead to a rare autosomal recessive disorder known as carbonic anhydrase II deficiency syndrome, characterized by a classic triad of symptoms: osteopetrosis, renal tubular acidosis, and cerebral calcification.[1][2] This technical guide provides a comprehensive overview of the genetic variants of CA2, their association with disease, the underlying molecular mechanisms, and the experimental methodologies used to study these variants.
Genetic Variants of Carbonic Anhydrase 2
Mutations in the CA2 gene are the underlying cause of Carbonic Anhydrase II Deficiency Syndrome. These mutations are diverse and include missense, nonsense, frameshift, and splice-site alterations, leading to a loss of function of the CA2 enzyme. Below is a summary of some reported pathogenic variants in the CA2 gene.
| Variant (HGVS Nomenclature) | Exon/Intron | Consequence | Associated Phenotype | Reference |
| c.232+1G>A | Intron 2 | Splice Donor Site Mutation | CA II Deficiency Syndrome | [3] |
| c.320A>T | Exon 3 | Missense (p.His107Leu) | CA II Deficiency Syndrome | [1] |
| c.548C>A | Exon 5 | Nonsense (p.Ser183) | CA II Deficiency Syndrome | [1] |
| c.753delG | Exon 7 | Frameshift (p.Asn252Thrfs14) | CA II Deficiency Syndrome with Amelogenesis Imperfecta | [4] |
| c.143_146delCTGT | Exon 2 | Frameshift (p.Ser48Phefs9) | CA II Deficiency Syndrome | [5] |
| c.368G>A | Exon 4 | Nonsense (p.Trp123) | CA II Deficiency Syndrome | [6] |
Disease Susceptibility and Clinical Manifestations
Carbonic Anhydrase II Deficiency Syndrome is a rare autosomal recessive disorder. The clinical presentation is characterized by a triad of osteopetrosis, renal tubular acidosis, and cerebral calcification.[1][2] Other common features include developmental delay, short stature, and a history of frequent fractures.[1]
-
Osteopetrosis: The deficiency of CA2 in osteoclasts impairs their ability to acidify the bone-resorbing compartment, leading to defective bone resorption and consequently, increased bone density.[2][7]
-
Renal Tubular Acidosis (RTA): CA2 is highly expressed in the renal tubules and is crucial for bicarbonate reabsorption. Its deficiency leads to a mixed proximal and distal RTA.[8]
-
Cerebral Calcification: The pathogenesis of cerebral calcification is not fully understood but is a consistent finding in patients with CA II deficiency.[2]
While CA II deficiency syndrome is the primary disease associated with CA2 variants, the role of these variants in the susceptibility to more common, complex diseases is an area of ongoing research.
Signaling Pathways and Molecular Mechanisms
Osteoclast-Mediated Bone Resorption:
Carbonic anhydrase 2 is essential for the bone-resorbing function of osteoclasts. Within the osteoclast, CA2 produces protons (H+) which are then transported into the resorption lacuna by a vacuolar-type H+-ATPase. This acidification of the extracellular space is necessary for the dissolution of the inorganic bone matrix.
Caption: Role of CA2 in Osteoclast-Mediated Bone Resorption.
Renal Bicarbonate Reabsorption:
In the proximal tubules of the kidney, carbonic anhydrase 2 plays a pivotal role in the reabsorption of filtered bicarbonate. The process involves the secretion of protons into the tubular lumen, which combine with bicarbonate to form carbonic acid. This is then dehydrated to CO2 and water by a membrane-bound carbonic anhydrase. CO2 diffuses into the tubular cell where cytosolic CA2 rehydrates it back to carbonic acid, which then dissociates into a proton and bicarbonate. The bicarbonate is then transported back into the bloodstream.
Caption: Role of CA2 in Renal Bicarbonate Reabsorption.
Experimental Protocols
1. Sanger Sequencing of the CA2 Gene
This protocol outlines the steps for identifying mutations in the CA2 gene using the Sanger sequencing method.
a. Primer Design:
Primers are designed to amplify each of the seven exons of the CA2 gene. Online tools such as Primer3 can be used for primer design.[9] Key considerations for primer design include a length of 18-24 bases, a GC content of 45-55%, and a melting temperature (Tm) between 50-65°C.[9]
b. PCR Amplification:
-
Reaction Mixture:
-
Genomic DNA (10-50 ng)
-
Forward Primer (10 pmol)
-
Reverse Primer (10 pmol)
-
dNTPs (200 µM each)
-
Taq DNA Polymerase (1-2 units)
-
PCR Buffer (1X)
-
Nuclease-free water to a final volume of 25-50 µL.
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for each primer pair)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold at 4°C.
-
c. PCR Product Purification:
The amplified PCR products are purified to remove unincorporated dNTPs, primers, and polymerase. This can be achieved using commercially available kits (e.g., column-based or enzymatic purification).[3]
d. Sequencing Reaction:
The purified PCR product is used as a template in a cycle sequencing reaction using a BigDye™ Terminator v3.1 Cycle Sequencing Kit or similar.[3] The reaction includes the template DNA, a sequencing primer (either forward or reverse), and the sequencing mix containing fluorescently labeled ddNTPs.
e. Sequencing Product Purification:
The sequencing reaction products are purified to remove unincorporated dye terminators. This is typically done by ethanol/EDTA precipitation or using a purification kit.[3]
f. Capillary Electrophoresis:
The purified sequencing products are separated by size using an automated capillary electrophoresis DNA sequencer.
g. Data Analysis:
The resulting electropherograms are analyzed using sequencing analysis software to determine the nucleotide sequence and identify any variations compared to the reference CA2 gene sequence.
Caption: Workflow for Sanger Sequencing of the CA2 Gene.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for CA2 Protein Quantification
This protocol describes a sandwich ELISA for the quantitative measurement of CA2 protein in biological samples.
a. Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for human CA2.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Wash the plate again.
b. Sample and Standard Incubation:
-
Prepare a serial dilution of a known concentration of recombinant human CA2 protein to create a standard curve.
-
Add the standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
c. Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for human CA2 to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
d. Streptavidin-HRP Incubation:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
e. Substrate Development and Measurement:
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
f. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of CA2 in the samples by interpolating their absorbance values on the standard curve.
Conclusion
Genetic variants in CA2 are the cause of a well-defined and debilitating genetic disorder. Understanding the spectrum of these mutations, their impact on protein function, and their clinical consequences is crucial for accurate diagnosis, genetic counseling, and the development of potential therapeutic strategies. The experimental protocols outlined in this guide provide a framework for researchers to investigate CA2 variants and their role in disease. Further research into the involvement of CA2 in broader cellular signaling pathways may uncover its role in other diseases and open new avenues for therapeutic intervention.
References
- 1. Carbonic anhydrase II deficiency syndrome (osteopetrosis with renal tubular acidosis and brain calcification): novel mutations in CA2 identified by direct sequencing expand the opportunity for genotype-phenotype correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase II deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unsw.edu.au [unsw.edu.au]
- 4. Carbonic anhydrase II deficiency syndrome with amelogenesis imperfecta linked to a homozygous CA2 deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cd-genomics.com [cd-genomics.com]
- 6. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. MGH DNA Core [dnacore.mgh.harvard.edu]
An In-depth Technical Guide to the Subcellular Localization of Carbonic Anhydrase 2 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the subcellular localization of Carbonic Anhydrase 2 (CA II) isoforms. CA II, a crucial enzyme in pH regulation and CO2 homeostasis, is found in various cellular compartments, and its location is intricately linked to its physiological function. Understanding the precise distribution of CA II isoforms is paramount for elucidating their roles in cellular processes and for the development of targeted therapeutics.
Subcellular Distribution of Carbonic Anhydrase II
Carbonic Anhydrase II is predominantly a cytosolic enzyme. However, numerous studies have identified its presence in other subcellular compartments, including the nucleus, mitochondria, and associated with the plasma membrane. The distribution of CA II can vary depending on the cell type and physiological conditions.
Quantitative and Qualitative Localization Data
While precise quantitative data on the percentage of CA II in each subcellular compartment is not extensively available for all cell types, the following table summarizes the known localizations and the methods used for their determination.
| Subcellular Compartment | Cell/Tissue Type | Method of Detection | Quantitative Data/Notes |
| Cytosol | Widespread (e.g., erythrocytes, renal tubules, glial cells, ameloblasts) | Immunohistochemistry, Immunofluorescence, Cell Fractionation | Generally considered the primary location of CA II.[1][2][3][4] |
| Nucleus | Rat Liver Hepatocytes, Capan-1 Pancreatic Duct Cells | Histochemistry, Immunocytochemistry | Staining has been observed in the nucleus and on the nuclear envelope.[1][5] |
| Plasma Membrane | Capan-1 Pancreatic Duct Cells, Renal Proximal Tubules | Immunocytochemistry, Immunoblotting of purified membranes | Associated with the inner leaflet of the apical plasma membrane.[4][6] |
| Mitochondria | Mouse Brain and Skeletal Muscle | Proteomic Profiling, Western Blot of mitochondrial fractions | Increased levels of CA II have been observed in mitochondria with aging and in a neurodegenerative mouse model.[7] |
| Golgi Apparatus | Capan-1 Pancreatic Duct Cells | Immunocytochemistry | Co-localized with Golgi markers, suggesting transport through this organelle.[6] |
| Axoplasm | Rat Peripheral Nerves | Immunohistochemistry | Found in the axoplasm of many myelinated fibers.[8] |
Experimental Protocols for Determining Subcellular Localization
Accurate determination of the subcellular localization of CA II relies on a combination of imaging and biochemical techniques. Below are detailed methodologies for key experiments.
Immunofluorescence Staining of CA II
This protocol outlines the steps for visualizing the subcellular localization of CA II in cultured cells.
Materials:
-
Phosphate Buffered Saline (PBS)
-
4% Formaldehyde in PBS (freshly prepared)
-
Blocking Buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton™ X-100)
-
Antibody Dilution Buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton™ X-100)
-
Primary antibody against Carbonic Anhydrase II
-
Fluorochrome-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or on chamber slides to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% formaldehyde for 15 minutes at room temperature.
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Permeabilization and Blocking: Incubate the cells in Blocking Buffer for 60 minutes at room temperature. This step permeabilizes the cells and blocks non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-CA II antibody in Antibody Dilution Buffer to its optimal concentration. Aspirate the blocking solution and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in Antibody Dilution Buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Rinse the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Rinse the coverslips with PBS and mount them onto microscope slides using a mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Cell Fractionation for CA II Analysis
This protocol describes the separation of cellular components into distinct fractions to analyze the distribution of CA II by western blotting.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., RIPA buffer or a buffer containing digitonin)
-
Protease and phosphatase inhibitor cocktail
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Harvesting: Harvest cultured cells by trypsinization or scraping and wash with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by passing the suspension through a narrow-gauge needle several times or by using a Dounce homogenizer.
-
Isolation of Nuclear Fraction: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic, membrane, and organellar fractions.
-
Isolation of Cytosolic and Membrane/Organelle Fractions: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-20,000 x g) for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction. The pellet contains the membrane and organellar fractions.
-
Mitochondrial Fractionation (Optional): For further separation, the pellet from the previous step can be subjected to a mitochondrial isolation protocol, often involving further homogenization and differential centrifugation steps.
-
Protein Quantification: Determine the protein concentration of each fraction using a suitable assay (e.g., BCA or Bradford assay).
-
Western Blot Analysis: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against CA II. Use antibodies against known markers for each fraction (e.g., histone for the nucleus, tubulin for the cytosol, and a mitochondrial protein like COX IV) to verify the purity of the fractions.
Co-Immunoprecipitation (Co-IP) of CA II
This protocol is used to identify proteins that interact with CA II in a specific subcellular compartment, which can provide insights into its localized functions.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against CA II or a potential interacting partner
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and western blotting reagents
Procedure:
-
Lysate Preparation: Prepare a cell lysate from the desired subcellular fraction (obtained through cell fractionation) using a non-denaturing Co-IP lysis buffer.
-
Pre-clearing the Lysate: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against CA II and the suspected interacting protein.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for determining the subcellular localization of CA II.
Signaling Pathways Influencing CA II Localization
The precise signaling pathways that regulate the trafficking of CA II are still under investigation. However, post-translational modifications (PTMs) are known to play a critical role in determining the subcellular localization of many proteins.[9][10][11] For CA II, PTMs such as phosphorylation and glycosylation have been identified and may influence its distribution.[12]
One study has implicated CA II in the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in ameloblast differentiation.[13] While this study focused on the functional consequences of CA II activity on the pathway, it opens the possibility that the pathway could, in turn, regulate CA II's localization to exert its effects.
Caption: Proposed role of CA II in the JNK signaling pathway during ameloblast differentiation.
Conclusion and Future Directions
The subcellular localization of Carbonic Anhydrase II is diverse and critical to its function. While it is predominantly cytosolic, its presence in the nucleus, mitochondria, and at the plasma membrane suggests multifaceted roles in cellular physiology. The experimental protocols provided in this guide offer a robust framework for investigating the distribution of CA II isoforms.
Future research should focus on:
-
Quantitative analysis: Employing advanced techniques like quantitative mass spectrometry to determine the precise percentage of CA II isoforms in different subcellular compartments under various physiological and pathological conditions.
-
Trafficking mechanisms: Elucidating the specific signaling pathways and post-translational modifications that govern the trafficking of CA II to its various subcellular destinations.
-
Isoform-specific localization: Investigating potential differences in the subcellular distribution of various CA II isoforms and their functional implications.
A deeper understanding of the spatiotemporal regulation of CA II will undoubtedly provide novel insights into its role in health and disease and may unveil new avenues for therapeutic intervention.
References
- 1. Carbonic anhydrases in cytosol, nucleus, and membranes of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrastructural localization of carbonic anhydrase II in subpopulations of intercalated cells of the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the cellular localization and distribution of carbonic anhydrase II immunoreactivity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane-associated carbonic anhydrase activity in the kidney of CA II-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Carbonic anhydrase II associated with plasma membrane in a human pancreatic duct cell line (CAPAN-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial proteomic profiling reveals increased carbonic anhydrase II in aging and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunocytochemical localization of carbonic anhydrase in myelinated fibers in peripheral nerves of rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted protein posttranslational modifications by chemically induced proximity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Human carbonic anhydrases and post-translational modifications: a hidden world possibly affecting protein properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase II regulates differentiation of ameloblasts via intracellular pH-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolution of the carbonic anhydrase enzyme family
An In-depth Technical Guide to the Evolution of the Carbonic Anhydrase Enzyme Family
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, ion transport, and biosynthesis. The CA enzyme family is a classic exemplar of convergent evolution, with at least eight distinct, structurally unrelated classes (α, β, γ, δ, ζ, η, θ, ι) having evolved independently to perform the same catalytic function.[1] This guide provides a technical overview of the evolutionary history of these enzyme families, their catalytic properties, the experimental methods used to study them, and their roles in key biological pathways.
The Carbonic Anhydrase Gene Families: A Convergent Evolutionary Masterpiece
The existence of multiple, genetically distinct CA families highlights the critical biological importance of efficiently managing CO₂ and bicarbonate levels. These families arose independently from different ancestral proteins, yet all converged on a catalytic mechanism centered around a metal ion cofactor—typically zinc—in the active site.[2] The three most studied families, Alpha (α), Beta (β), and Gamma (γ), show no significant sequence homology or structural similarity, yet their active sites are functionally analogous.[3] This convergent evolution underscores the powerful selective pressure for this specific enzymatic activity across all domains of life.[1]
The traditional kingdom-specific view of CA distribution has been revised; it is now known that a single organism can possess CAs from multiple classes.[4][5] For example, plants contain α-, β-, and γ-CAs, and bacteria can encode for all three major classes.[6][7][8]
Data Presentation: Comparative Analysis of CA Families
The different CA families exhibit distinct structural and kinetic properties. The following tables summarize key quantitative data for comparison.
Table 1: General Properties of Major Carbonic Anhydrase Families
| Property | α-CAs | β-CAs | γ-CAs |
|---|---|---|---|
| Distribution | Vertebrates, some plants, algae, bacteria | Plants, algae, fungi, bacteria, archaea | Archaea, some bacteria, some plants |
| Metal Cofactor | Zn²⁺ | Zn²⁺ (sometimes Fe²⁺ or Cd²⁺) | Fe²⁺ (active with Zn²⁺ or Co²⁺) |
| Active Site Ligands | 3 His, 1 H₂O/OH⁻ | 2 Cys, 1 His, 1 Asp/H₂O | 3 His, 1 H₂O/OH⁻ |
| Oligomeric State | Monomer (mostly) | Dimer, tetramer, hexamer, octamer | Trimer |
| Evolutionary Origin | Independent lineage, found in animals | Independent lineage, predominant in plants | Most ancient form, independent lineage |
Table 2: Kinetic Parameters of Selected Human α-Carbonic Anhydrase Isoforms (CO₂ Hydration) Kinetic parameters can vary based on assay conditions (pH, temperature, buffer).
| Isoform | Location | kcat (s⁻¹) | Km (mM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
|---|---|---|---|---|
| hCA I | Cytosolic | 2.0 x 10⁵ | 4.0 | 5.0 x 10⁷ |
| hCA II | Cytosolic | 1.4 x 10⁶ | 10.0 | 1.4 x 10⁸ |
| hCA III | Cytosolic | 1.0 x 10³ | 100 | 1.0 x 10⁴ |
| hCA IV | Membrane-bound | 1.0 x 10⁶ | 12.0 | 8.3 x 10⁷ |
| hCA VA/VB | Mitochondrial | 3.6 x 10⁵ | 15.0 | 2.4 x 10⁷ |
| hCA VI | Secreted | 3.4 x 10⁵ | 6.2 | 5.5 x 10⁷ |
| hCA VII | Cytosolic | 9.0 x 10⁵ | 8.0 | 1.1 x 10⁸ |
| hCA IX | Transmembrane | 4.0 x 10⁵ | 20.0 | 2.0 x 10⁷ |
| hCA XII | Transmembrane | 2.0 x 10⁵ | 11.0 | 1.8 x 10⁷ |
| hCA XIII | Cytosolic | 1.6 x 10⁴ | 3.0 | 5.3 x 10⁶ |
| hCA XIV | Transmembrane | 1.1 x 10⁵ | 4.5 | 2.4 x 10⁷ |
Data compiled from various sources, including Supuran et al. and other kinetic studies.[9][10][11]
Mechanisms Driving CA Family Evolution
The diversity within the CA families has been generated by canonical evolutionary mechanisms, including gene duplication, gene loss, and horizontal gene transfer (HGT).
-
Gene Duplication and Functional Specialization: The α-CA family in vertebrates is a prime example of evolution by gene duplication.[12] An ancestral α-CA gene underwent multiple rounds of duplication, leading to a large family of isozymes (15 in humans, including 12 active forms).[9][13] These isozymes have since specialized, exhibiting different tissue expression patterns, subcellular localizations, and catalytic efficiencies, allowing for fine-tuned physiological regulation.[13]
-
Horizontal Gene Transfer (HGT): HGT has played a significant role in the distribution of β-CAs. Evidence suggests that β-CA genes have been transferred from prokaryotes to protozoans, insects, and nematodes, often facilitated by mobile genetic elements (MGEs) like genomic islands and plasmids.[14][15][16] This mechanism allows for rapid acquisition of a beneficial trait, enabling organisms to adapt to new metabolic or environmental challenges.
Role in Signaling and Metabolic Pathways
CAs are integral components of critical signaling and metabolic pathways. Their ability to modulate pH and the concentrations of CO₂ and HCO₃⁻ makes them key regulatory nodes.
CA IX in the Hypoxia-Inducible Factor-1 (HIF-1) Pathway
In many solid tumors, hypoxic (low oxygen) conditions trigger the stabilization of the transcription factor HIF-1α.[8] HIF-1α then dimerizes with HIF-1β, translocates to the nucleus, and binds to Hypoxia-Response Elements (HREs) in the promoters of target genes.[6] One of the most strongly induced genes is CA9, which encodes the transmembrane isoform CA IX.[17] CA IX helps the cancer cell adapt to the acidic microenvironment created by anaerobic metabolism (glycolysis) by catalyzing the extracellular conversion of CO₂ to bicarbonate and protons. This maintains a relatively alkaline intracellular pH, promoting cell survival and proliferation, while acidifying the extracellular milieu, which facilitates invasion and metastasis.[18] Because of its specific expression in hypoxic tumors, CA IX is a major diagnostic marker and therapeutic target in oncology.[8]
CAs in the Algal CO₂-Concentrating Mechanism (CCM)
Aquatic algae face the challenge of low CO₂ concentrations and the slow diffusion of CO₂ in water. To overcome this, they have evolved a sophisticated CO₂-Concentrating Mechanism (CCM) that elevates the CO₂ concentration around the primary carbon-fixing enzyme, RuBisCO.[19][20] The CCM relies on the coordinated action of multiple CA isoforms and inorganic carbon (Ci) transporters. Periplasmic CAs (e.g., CAH1 in Chlamydomonas) convert extracellular HCO₃⁻ to CO₂, which can diffuse into the cell. Once inside, Ci is actively transported into the chloroplast stroma, where the pH is alkaline (~8.0). A stromal CA (CAH6) helps convert CO₂ back to HCO₃⁻, effectively trapping it and building a high concentration of bicarbonate. This stromal HCO₃⁻ is then transported into the acidic thylakoid lumen (pH ~5.0), where another CA isoform (CAH3) rapidly converts it back to CO₂, creating a very high local CO₂ concentration for fixation by RuBisCO, which is localized to this area.[19][21]
Appendix: Key Experimental Protocols
Protocol 1: Phylogenetic Analysis of CA Protein Sequences
This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships between CA protein sequences using MEGA (Molecular Evolutionary Genetics Analysis) software.[22][23][24]
Objective: To determine the evolutionary history and relatedness of a set of CA protein sequences.
Methodology:
-
Sequence Retrieval:
-
Identify a seed CA protein sequence of interest (e.g., human CA II).
-
Use BLASTp (Protein-BLAST) against a non-redundant protein database (e.g., NCBI) to find homologous sequences in various organisms.
-
Select a representative set of sequences covering different taxa and CA families. Download the sequences in FASTA format.
-
-
Multiple Sequence Alignment (MSA):
-
Open the FASTA file in MEGA.
-
Select "Align" -> "Edit/Build Alignment".
-
Choose an alignment algorithm, such as ClustalW or MUSCLE, which are integrated into MEGA. Use default parameters for initial alignment (e.g., gap opening penalty, gap extension penalty).
-
Visually inspect the alignment. Manually adjust regions of poor alignment and trim poorly aligned N- and C-terminal regions to ensure only homologous positions are compared.
-
Export the final alignment in MEGA format (.meg).
-
-
Phylogenetic Tree Construction:
-
From the main MEGA window, open the exported alignment file.
-
Select "Phylogeny" -> "Construct/Test..." and choose a method (e.g., Neighbor-Joining, Maximum Likelihood, or Maximum Parsimony). Maximum Likelihood is often preferred for its statistical robustness.
-
Model Selection (for Maximum Likelihood): Before constructing the tree, use MEGA's "Models" feature to find the best-fit model of amino acid substitution (e.g., JTT, WAG, LG) for your dataset based on criteria like the Bayesian Information Criterion (BIC).
-
Set Parameters:
-
Test of Phylogeny: Select "Bootstrap method".
-
No. of Bootstrap Replications: Set to 500 or 1000 for statistical support of the tree topology.
-
Substitution Model: Select the model determined in the previous step.
-
Rates among Sites: Typically, "Gamma Distributed (G)" is chosen to account for variable evolutionary rates across sites.
-
-
Click "Compute". MEGA will generate a phylogenetic tree where branch lengths represent evolutionary distance and numbers at the nodes (bootstrap values) indicate the confidence in the branching pattern.
-
Protocol 2: Carbonic Anhydrase Activity Assay
This protocol describes two common methods for measuring the CO₂ hydration activity of a CA enzyme.
A. Wilbur-Anderson Electrometric Assay This classic assay measures the time required for the enzyme to lower the pH of a buffer from 8.3 to 6.3 upon the addition of CO₂-saturated water.[1][4][7]
Materials:
-
20 mM Tris-HCl buffer, pH 8.3, chilled to 0-4°C.
-
CO₂-saturated deionized water (prepare by bubbling CO₂ gas through ice-cold water for at least 30 min).
-
Purified enzyme solution and appropriate dilution buffer.
-
Calibrated pH meter with a fast-response electrode.
-
Stirred reaction vessel (e.g., a small beaker) in an ice bath.
Procedure:
-
Blank Reaction (T₀):
-
Pipette 6.0 mL of chilled Tris-HCl buffer into the reaction vessel.
-
Add 4.0 mL of CO₂-saturated water and immediately start a stopwatch.
-
Record the time (in seconds) it takes for the pH to drop from 8.3 to 6.3. This is the uncatalyzed time, T₀.
-
-
Enzymatic Reaction (T):
-
Pipette 6.0 mL of chilled Tris-HCl buffer into the reaction vessel.
-
Add a defined amount of enzyme solution (e.g., 100 µL).
-
Add 4.0 mL of CO₂-saturated water and immediately start the stopwatch.
-
Record the time (in seconds) for the pH to drop from 8.3 to 6.3. This is the catalyzed time, T.
-
-
Calculation of Activity:
-
One Wilbur-Anderson Unit (WAU) is calculated using the formula: Units/mL enzyme = (T₀ - T) / T
-
B. Stopped-Flow Spectrophotometry This is a more sensitive method for determining steady-state kinetic parameters (kcat, Km) by measuring the initial rate of the reaction via a pH indicator dye.[12][14][25]
Materials:
-
Assay Buffer: A low-buffering capacity buffer (e.g., 10 mM HEPES or MOPS) containing a pH indicator (e.g., phenol red, p-nitrophenol) at a concentration that gives a linear absorbance response in the desired pH range.
-
Substrate: CO₂-saturated water, prepared as above and kept on ice.
-
Purified enzyme solution.
-
Stopped-flow spectrophotometer equipped with a temperature-controlled cell.
Procedure:
-
Instrument Setup: Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator (e.g., 557 nm for phenol red). Equilibrate the system to the desired temperature (e.g., 25°C).
-
Reaction:
-
Load one syringe of the stopped-flow instrument with the enzyme dissolved in the assay buffer.
-
Load the second syringe with the CO₂-saturated water.
-
Initiate rapid mixing. The hydration of CO₂ produces H⁺, which protonates the indicator, causing a change in absorbance.
-
Record the change in absorbance over time (typically milliseconds to seconds). The initial linear portion of this curve represents the initial reaction velocity (v₀).
-
-
Data Analysis:
-
Convert the rate of absorbance change (dA/dt) to the rate of proton concentration change ([H⁺]/dt) using a standard curve generated with known acid additions.
-
Repeat the experiment with varying concentrations of CO₂ substrate.
-
Plot the initial velocities (v₀) against substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax using the equation: kcat = Vmax / [E] , where [E] is the total enzyme concentration.
-
Protocol 3: Site-Directed Mutagenesis of a CA Active Site Residue
This protocol describes a standard method for introducing a specific point mutation into a CA gene cloned in a plasmid, using an inverse PCR approach. This is crucial for studying the functional role of specific amino acid residues.[26][27][28][29]
Objective: To substitute a specific amino acid in the CA active site (e.g., a proton shuttle residue) to investigate its impact on catalytic activity.
Methodology:
-
Primer Design:
-
Design a pair of complementary oligonucleotide primers (forward and reverse), typically 25-45 bases in length.
-
The primers must contain the desired mutation (e.g., a single base change) in the center.
-
Include at least 10-15 bases of correct, homologous sequence on both sides of the mutation to ensure proper annealing to the plasmid template.
-
The melting temperature (Tm) should be ≥ 78°C.
-
-
Mutagenic PCR:
-
Set up a PCR reaction containing:
-
High-fidelity DNA polymerase (e.g., Pfu, Q5®) to minimize secondary errors.
-
The corresponding high-fidelity buffer.
-
dNTPs.
-
The forward and reverse mutagenic primers.
-
The template plasmid DNA (dsDNA, typically 5-50 ng).
-
-
Perform thermal cycling to amplify the entire plasmid. Use a limited number of cycles (e.g., 18-25) to reduce the chance of random mutations. The process results in a nicked, circular, mutated plasmid.
-
-
Template Digestion:
-
Following PCR, treat the reaction mixture with the restriction enzyme DpnI.
-
DpnI specifically digests methylated and hemimethylated DNA. The parental plasmid DNA, isolated from a standard E. coli strain, will be methylated and thus degraded.
-
The newly synthesized, mutated plasmid DNA is unmethylated and will not be digested.
-
-
Transformation:
-
Transform the DpnI-treated, nicked plasmid DNA into a highly competent strain of E. coli (e.g., DH5α, XL1-Blue).
-
The nicks in the plasmid will be repaired by the bacterial host's cellular machinery.
-
Plate the transformed cells on a selective agar plate (e.g., LB-ampicillin) and incubate overnight.
-
-
Verification:
-
Pick several colonies and grow them in liquid culture for plasmid minipreparation.
-
Isolate the plasmid DNA.
-
Send the purified plasmid for Sanger sequencing using a primer that anneals upstream of the mutation site to confirm the presence of the desired mutation and to ensure no other mutations were inadvertently introduced into the gene.
-
References
- 1. echemi.com [echemi.com]
- 2. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2022.igem.wiki [2022.igem.wiki]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the Surface of Human Carbonic Anhydrase for Clues towards the Design of Isoform Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. tandfonline.com [tandfonline.com]
- 14. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. fortunejournals.com [fortunejournals.com]
- 19. The CO2 concentrating mechanism and photosynthetic carbon assimilation in limiting CO2 : how Chlamydomonas works against the gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Activation of the Carbon Concentrating Mechanism by CO2 Deprivation Coincides with Massive Transcriptional Restructuring in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proposed Carbon Dioxide Concentrating Mechanism in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 22. megasoftware.net [megasoftware.net]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structural and functional differences between carbonic anhydrase isoenzymes I and II as studied by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. neb.com [neb.com]
- 28. Site-Directed Mutagenesis by Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 29. blog.addgene.org [blog.addgene.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Carbonic Anhydrase II (CA2) Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a variety of in vitro assays designed to determine the potency of inhibitors against Carbonic Anhydrase II (CA2), a crucial zinc metalloenzyme involved in numerous physiological processes. Accurate assessment of inhibitor potency is a critical step in the discovery and development of novel therapeutics targeting this enzyme.
Colorimetric Assay for CA2 Esterase Activity
This widely used method relies on the esterase activity of CA2 to hydrolyze a chromogenic substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol, which can be quantified spectrophotometrically. The presence of a CA2 inhibitor will reduce the rate of this reaction.
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Prepare a stock solution of human CA2 in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.
-
Inhibitor Solutions: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add 180 µL of assay buffer to the wells of a 96-well microplate.
-
Add 10 µL of the enzyme solution to each well.
-
Add 10 µL of the inhibitor solution (or solvent control) to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Workflow Diagram
Stopped-Flow CO2 Hydration Assay
This is a direct and physiologically relevant assay that measures the ability of CA2 to catalyze the hydration of carbon dioxide. The resulting pH change is monitored using a pH indicator.[1][2][3] This method requires specialized stopped-flow instrumentation.
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES-NaOH, pH 7.5, containing a suitable pH indicator (e.g., phenol red).
-
CO2 Solution: Prepare a saturated solution of CO2 by bubbling CO2 gas through the assay buffer. This solution should be kept on ice.
-
Enzyme Solution: Prepare a stock solution of human CA2 in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Load one syringe with the enzyme solution (with or without inhibitor) and the other syringe with the CO2-saturated buffer.
-
Rapidly mix the two solutions in the stopped-flow device.
-
Monitor the change in absorbance of the pH indicator over time (e.g., at 557 nm for phenol red).
-
The uncatalyzed reaction rate is measured by mixing the CO2 solution with the buffer alone.
-
-
Data Analysis:
-
The initial rate of the catalyzed and uncatalyzed reactions are determined from the initial slope of the absorbance change.
-
The activity of CA2 is calculated as (catalyzed rate - uncatalyzed rate) / [enzyme concentration].
-
Inhibition is determined by comparing the enzyme activity in the presence and absence of the inhibitor.
-
IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Workflow Diagram
Fluorescence-Based Thermal Shift Assay (TSA)
This assay measures the thermal stability of CA2 in the presence and absence of an inhibitor. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Enzyme Solution: Prepare a stock solution of human CA2 in the assay buffer.
-
Fluorescent Dye: Prepare a stock solution of a suitable dye (e.g., SYPRO Orange).
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
To the wells of a 96-well qPCR plate, add the assay buffer, enzyme solution, and fluorescent dye.
-
Add the inhibitor solution or a solvent control to the respective wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C and monitoring the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum (the inflection point of the curve).
-
The change in melting temperature (ΔTm) is calculated as Tm (with inhibitor) - Tm (without inhibitor).
-
A significant positive ΔTm indicates inhibitor binding.
-
Workflow Diagram
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[4][5][6] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction between CA2 and an inhibitor.
Experimental Protocol
-
Sample Preparation:
-
Dialyze both the CA2 and inhibitor solutions extensively against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.
-
Determine the precise concentrations of the protein and inhibitor solutions.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Fill the sample cell of the ITC instrument with the CA2 solution (typically in the micromolar range).
-
Fill the injection syringe with the inhibitor solution (typically 10-20 times more concentrated than the protein).
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of small injections of the inhibitor into the sample cell.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.
-
Workflow Diagram
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (inhibitor) to a ligand (CA2) immobilized on a sensor surface in real-time.[7][8][9][10] This allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Experimental Protocol
-
Immobilization of CA2:
-
Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.
-
Inject the CA2 solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer.
-
Inject the inhibitor solutions over the immobilized CA2 surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time during the association phase.
-
Switch back to the running buffer to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface between different inhibitor injections if necessary.
-
-
Data Analysis:
-
The binding data is presented as a sensorgram, which plots the response units against time.
-
Fit the association and dissociation curves to appropriate kinetic models to determine ka and kd.
-
The equilibrium dissociation constant (KD) can be calculated as kd/ka or determined from a steady-state affinity analysis.
-
Workflow Diagram
Summary of Quantitative Data for CA2 Inhibitors
The following table summarizes the inhibitory potency of some well-known compounds against human Carbonic Anhydrase II, as determined by various in vitro assays.
| Inhibitor | Assay Method | Parameter | Value | Reference |
| Acetazolamide | Esterase Inhibition | IC50 | 12.1 µM | [11] |
| Acetazolamide | Stopped-Flow CO2 Hydration | Ki | 12 nM | [12] |
| Methazolamide | Esterase Inhibition | IC50 | 14 nM | [13] |
| Ethoxzolamide | Stopped-Flow CO2 Hydration | Ki | 9 nM | [12] |
| Dorzolamide | Stopped-Flow CO2 Hydration | Ki | 1.2 nM | [12] |
| Celecoxib | Esterase Inhibition | IC50 | 3 µM | [13] |
| Furosemide | Esterase Inhibition | IC50 | 33 µM | [13] |
| Resveratrol | Esterase Inhibition | Ki | 7.44 µM | [11][14] |
| Curcumin | Esterase Inhibition | Ki | 2.86 µM | [11][14] |
Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate concentration, pH, temperature). Therefore, it is crucial to include a standard inhibitor, such as acetazolamide, in each experiment for comparison.
Concluding Remarks
The choice of in vitro assay for determining CA2 inhibitor potency depends on the specific research question and the available resources. Colorimetric and fluorescence-based assays are well-suited for high-throughput screening of large compound libraries. The stopped-flow CO2 hydration assay provides a more physiologically relevant measure of inhibition. Biophysical methods like ITC and SPR offer detailed insights into the thermodynamics and kinetics of inhibitor binding, which are invaluable for lead optimization and understanding the mechanism of action. By employing a combination of these assays, researchers can comprehensively characterize the potency and binding properties of novel CA2 inhibitors.
References
- 1. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay: Inhibition of human CA2 by stopped-flow CO2 hydration assay (CHEMBL1074266) - ChEMBL [ebi.ac.uk]
- 3. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamics of binding of the CO2-competitive inhibitor imidazole and related compounds to human carbonic anhydrase I: an isothermal titration calorimetry approach to studying weak binding by displacement with strong inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface plasmon resonance studies and biochemical evaluation of a potent peptide inhibitor against cyclooxygenase-2 as an anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Kinase and Carbonic Anhydrase Dual Inhibitors by Machine Learning Classification and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds [hero.epa.gov]
Cell-Based Assays for Carbonic Anhydrase II Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase II (CA-II) is a ubiquitous zinc metalloenzyme that plays a crucial role in a variety of physiological processes, including pH homeostasis, CO2 transport, and bone resorption.[1] Its involvement in pathological conditions such as glaucoma, epilepsy, and cancer has made it an important therapeutic target.[2] Accurate and reliable methods for measuring CA-II activity in a cellular context are therefore essential for basic research and drug discovery.
These application notes provide detailed protocols for two common cell-based assays to determine CA-II activity: the colorimetric esterase activity assay using cell lysates and the fluorescence-based intracellular pH assay in intact cells. Additionally, quantitative data for common CA-II inhibitors are presented for comparative analysis.
I. Colorimetric Esterase Activity Assay in Cell Lysates
This assay indirectly measures CA-II activity by quantifying its esterase activity on the substrate p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA by CA-II produces p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically at 405 nm.[3] This method is well-suited for inhibitor screening in a high-throughput format.
Experimental Workflow
Detailed Protocol
Materials:
-
Cultured cells expressing CA-II
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) stock solution (e.g., 20 mM in acetonitrile)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Harvest cells by trypsinization or scraping, and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (cell lysate) and determine the total protein concentration using a standard method (e.g., Bradford assay). The lysate can be used immediately or stored at -80°C.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
X µL of cell lysate (e.g., 10-50 µg of total protein)
-
Y µL of assay buffer
-
10 µL of test inhibitor at various concentrations (or vehicle for control)
-
-
Bring the total volume in each well to 190 µL with assay buffer.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of p-NPA stock solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 10-30 minutes at 1-minute intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of CA-II inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data: CA-II Inhibitor IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for common CA inhibitors against CA-II, as determined by various assays.
| Inhibitor | Assay Type | Cell Line/Source | IC50 | Reference(s) |
| Acetazolamide | Esterase Activity | Human Erythrocyte Lysate | 20 nM | [1] |
| Acetazolamide | CO2 Hydration | Perfused Skeletal Muscle | 1 µM | [4] |
| Brinzolamide | Not Specified | Not Specified | 3.2 nM | [5] |
| Dorzolamide | Not Specified | Red Blood Cell CA-II | 0.18 nM | [5] |
| Ethoxzolamide | Not Specified | Not Specified | Not Specified | [6] |
| U-104 (SLC-0111) | Not Specified | CA IX | 45.1 nM | [6] |
II. Fluorescence-Based Intracellular pH Assay
This method assesses CA-II activity in intact, living cells by measuring changes in intracellular pH (pHi) in response to a CO2/HCO3- challenge. CA-II catalyzes the rapid interconversion of CO2 and H2O to bicarbonate and protons, leading to a drop in pHi. The fluorescent pH indicator 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a cell-permeant dye that is cleaved by intracellular esterases to its membrane-impermeant form, BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine pHi.[7][8]
Signaling Pathway: CA-II in Intracellular pH Regulation
Detailed Protocol
Materials:
-
Cultured cells grown on glass coverslips or in optical-bottom plates
-
HEPES-buffered saline solution (HBSS)
-
BCECF-AM stock solution (1 mM in anhydrous DMSO)
-
Nigericin (10 mM in ethanol)
-
High K+ calibration buffers (pH 6.5, 7.0, 7.5, 8.0)
-
CO2/HCO3- buffered solution (e.g., HBSS supplemented with 25 mM NaHCO3 and gassed with 5% CO2)
-
Fluorescence microscope or plate reader with excitation filters for ~490 nm and ~440 nm and an emission filter for ~535 nm.
Procedure:
-
Cell Loading with BCECF-AM:
-
Wash cells grown on coverslips twice with HBSS.
-
Prepare a loading solution of 2-5 µM BCECF-AM in HBSS.
-
Incubate the cells with the loading solution for 20-30 minutes at 37°C in the dark.[8]
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15 minutes.
-
-
Intracellular pH Calibration:
-
To calibrate the fluorescence ratio to pHi, perfuse the cells with high K+ calibration buffers of known pH containing 10 µM nigericin. Nigericin is an ionophore that equilibrates the intracellular and extracellular pH.
-
Measure the fluorescence intensity at both excitation wavelengths (490 nm and 440 nm) for each calibration buffer.
-
Plot the ratio of fluorescence intensities (F490/F440) against the corresponding pH values to generate a calibration curve.
-
-
Measurement of pHi Changes:
-
Mount the coverslip with BCECF-loaded cells onto the microscope stage and perfuse with HBSS.
-
Record the baseline fluorescence ratio (F490/F440).
-
Switch the perfusion solution to the CO2/HCO3- buffered solution to induce an intracellular acidification.
-
Record the change in fluorescence ratio over time. The rate and magnitude of the pHi drop are indicative of intracellular CA-II activity.
-
To test the effect of an inhibitor, pre-incubate the cells with the inhibitor before the CO2/HCO3- challenge.
-
-
Data Analysis:
-
Convert the fluorescence ratios to pHi values using the calibration curve.
-
Calculate the initial rate of pHi change (dpHi/dt) upon exposure to the CO2/HCO3- solution.
-
Compare the dpHi/dt in the presence and absence of inhibitors to determine their effect on CA-II activity.
-
Quantitative Data: Specific Activity of CA-II in Cancer Cell Lines
The specific activity of intracellular carbonic anhydrase varies between different cell types.
| Cell Line | Cancer Type | Intracellular CA Activity (kf, s⁻¹) | Reference(s) |
| HCT116 | Colorectal | ~2 | [9] |
| RT112 | Bladder | High | [9] |
| HT29 | Colorectal | High | [9] |
| HT1080 | Fibrosarcoma | Moderate | [9] |
| HeLa | Cervical | Negligible | [9] |
| MDA-MB-468 | Breast | Negligible | [9] |
| Note: kf represents the cytoplasmic CO2 hydration rate. The spontaneous, uncatalyzed rate is approximately 0.18 s⁻¹. |
III. Logical Relationship for Assay Selection
The choice of assay depends on the specific research question. The following diagram illustrates a logical approach to selecting the most appropriate assay.
Conclusion
The described cell-based assays provide robust and adaptable methods for investigating the activity of carbonic anhydrase II in a physiologically relevant context. The colorimetric esterase assay is a convenient and high-throughput method for screening potential inhibitors using cell lysates. The fluorescence-based intracellular pH assay offers a dynamic and sensitive approach to measure CA-II activity in living cells, providing valuable insights into its role in cellular pH regulation and signaling. The choice of assay should be guided by the specific experimental goals, available equipment, and the desired level of cellular complexity.
References
- 1. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Carbonic Anhydrases and Their Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carbonic Anhydrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Rapid Kinetics of Carbonic Anhydrase II Using Stopped-Flow Spectroscopy
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to measuring the kinetic parameters of Carbonic Anhydrase II (CAII) using stopped-flow spectroscopy. This technique is essential for characterizing the rapid, efficient catalysis of CO2 hydration by CAII and for screening potential inhibitors, a critical aspect of drug development.
Introduction to Stopped-Flow Spectroscopy for CAII Kinetics
Carbonic Anhydrase II is one of the fastest enzymes known, with a catalytic rate approaching the diffusion limit. Its primary physiological function is the reversible hydration of carbon dioxide to bicarbonate and a proton:
CO₂ + H₂O ⇌ HCO₃⁻ + H⁺
Due to the high catalytic turnover (kcat), traditional steady-state kinetic methods are often inadequate for accurately determining the kinetic parameters of CAII. Stopped-flow spectroscopy is a powerful technique that allows for the measurement of rapid reactions in the millisecond timescale.[1] By rapidly mixing the enzyme and substrate solutions and monitoring the reaction progress in real-time, stopped-flow spectroscopy enables the precise determination of key kinetic constants such as the Michaelis-Menten constant (Kₘ), the catalytic constant (kcat), and the inhibition constant (Kᵢ) for various inhibitors.[2]
The most common stopped-flow assay for CAII monitors the change in pH that occurs during the hydration of CO₂.[3] This is typically achieved by using a pH-sensitive indicator dye, such as phenol red or pyranine, whose absorbance or fluorescence properties change with the proton concentration.[3][4]
Key Concepts in CAII Kinetics
-
kcat (Turnover Number): Represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time. For CAII, this value is very high, in the range of 10⁴ to 10⁶ s⁻¹.
-
Kₘ (Michaelis-Menten Constant): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for its substrate.
-
kcat/Kₘ (Catalytic Efficiency): This ratio is a measure of the enzyme's overall catalytic efficiency, taking into account both substrate binding and turnover.
-
Kᵢ (Inhibition Constant): The dissociation constant for the binding of an inhibitor to the enzyme. It is a measure of the inhibitor's potency.
Data Presentation: Kinetic Parameters of Carbonic Anhydrase II
The following tables summarize key kinetic parameters for Carbonic Anhydrase II obtained from stopped-flow spectroscopy studies.
Michaelis-Menten Constants (Kₘ) for CO₂ Hydration
| Enzyme Source | Kₘ (mM) | Experimental Conditions |
| Human Carbonic Anhydrase B (early nomenclature for CAII) | 4 (average) | pH 5.8 - 8.8, non-inhibitory buffers |
| Human Carbonic Anhydrase C | 9 (average) | pH 5.8 - 8.8, non-inhibitory buffers |
| Bovine Carbonic Anhydrase | ~12 | pH 7.0 |
Data extracted from Khalifah, 1971.[5]
Inhibition Constants (Kᵢ) for Human Carbonic Anhydrase II Inhibitors
A variety of compounds, particularly those containing a sulfonamide group, are potent inhibitors of CAII. The determination of their Kᵢ values is crucial in the development of drugs for conditions such as glaucoma and epilepsy.
| Inhibitor | Kᵢ (µM) |
| Acetazolamide (AZA) | 0.09 - 0.25 |
| Phenol | 31.5 |
| 4-Hydroxy-acetophenone | 1.07 |
| 4-Hydroxy-propiophenone | 0.89 |
| 4-Hydroxy-butyrophenone | 0.38 |
| 4-Hydroxy-benzophenone | 0.25 |
| Resorcinol | 13.86 |
| 2,4-Dihydroxy-acetophenone | 0.98 |
| 2,4-Dihydroxy-propiophenone | 0.14 |
| 2,4-Dihydroxy-benzophenone | 0.09 |
Data extracted from Kurt, et al., 2015.[6]
Signaling Pathways and Experimental Workflows
Catalytic Mechanism of Carbonic Anhydrase II
The catalytic cycle of CAII involves two main stages: the hydration of CO₂ and the regeneration of the active site. The zinc-bound hydroxide ion acts as a nucleophile, attacking the carbon atom of CO₂. A proton is then transferred from the active site to the surrounding buffer, a process facilitated by a proton shuttle, typically involving a histidine residue (His64).
Stopped-Flow Experimental Workflow for CAII Kinetics
The general workflow for a stopped-flow experiment to determine CAII kinetics involves rapid mixing of the enzyme and a CO₂-saturated solution in the presence of a pH indicator. The change in absorbance or fluorescence of the indicator is monitored over time.
Experimental Protocols
The following protocols are based on the established methods for measuring CAII activity using stopped-flow spectroscopy.[3][7]
Protocol 1: CO₂ Hydration Assay Using a pH Indicator (Absorbance)
This protocol describes the measurement of the initial rate of CO₂ hydration catalyzed by CAII by monitoring the absorbance change of a pH indicator.
Materials:
-
Purified Human or Bovine Carbonic Anhydrase II
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (Na₂SO₄, 20 mM)
-
Phenol Red (0.2 mM stock solution)
-
CO₂ gas
-
Deionized water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Syringe A (Enzyme Solution): Prepare a solution containing 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄, 0.2 mM Phenol Red, and the desired concentration of CAII (e.g., 1-10 µM).
-
Syringe B (Substrate Solution): Prepare a CO₂-saturated solution by bubbling CO₂ gas through a solution of 20 mM HEPES (pH 7.5) and 20 mM Na₂SO₄ for at least 30 minutes on ice. The final CO₂ concentration will be approximately 34 mM. Dilutions can be made with nitrogen-sparged buffer to achieve a range of substrate concentrations.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C).
-
Set the measurement wavelength to the λₘₐₓ of the basic form of Phenol Red (around 557 nm).
-
-
Data Acquisition:
-
Load Syringe A with the enzyme solution and Syringe B with the substrate solution.
-
Initiate rapid mixing. The reaction is monitored by the decrease in absorbance at 557 nm as the pH drops due to proton production.
-
Record the absorbance change over time (typically for a few seconds).
-
Perform control experiments in the absence of the enzyme to measure the uncatalyzed rate of CO₂ hydration.
-
-
Data Analysis:
-
Determine the initial velocity (v₀) from the initial linear portion of the absorbance vs. time curve.
-
Subtract the uncatalyzed rate from the catalyzed rate.
-
Repeat the experiment with varying concentrations of CO₂.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. kcat can be calculated from Vₘₐₓ and the enzyme concentration.
-
Protocol 2: Determination of Inhibition Constant (Kᵢ)
This protocol is an extension of Protocol 1 to determine the Kᵢ for a CAII inhibitor.
Materials:
-
All materials from Protocol 1
-
Inhibitor of interest (e.g., Acetazolamide)
Procedure:
-
Preparation of Reagents:
-
Prepare the enzyme and substrate solutions as described in Protocol 1.
-
In Syringe A (Enzyme Solution), include a range of concentrations of the inhibitor.
-
-
Data Acquisition and Analysis:
-
Perform the stopped-flow experiment as described in Protocol 1 for each inhibitor concentration.
-
Determine the initial velocities at each inhibitor concentration.
-
Analyze the data using a suitable inhibition model (e.g., competitive, non-competitive, or uncompetitive) by creating Lineweaver-Burk or Dixon plots.
-
Alternatively, use non-linear regression analysis to fit the data to the appropriate inhibition equation to determine Kᵢ.
-
Conclusion
Stopped-flow spectroscopy is an indispensable tool for the detailed kinetic characterization of fast enzymes like Carbonic Anhydrase II. The protocols and data presented here provide a foundation for researchers to accurately measure the kinetic parameters of CAII and to effectively screen and characterize potential inhibitors. This information is vital for fundamental enzymology research and for the development of new therapeutic agents targeting this important enzyme.
References
- 1. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 2. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
Application Notes: Isothermal Titration Calorimetry for Characterizing CA2 Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for the direct measurement of the heat changes associated with biomolecular interactions. In the context of drug discovery, ITC is an invaluable tool for characterizing the binding of small molecule inhibitors to their protein targets. This application note provides a detailed overview and protocol for using ITC to study the binding of inhibitors to Carbonic Anhydrase II (CA2), a ubiquitous metalloenzyme involved in a variety of physiological processes, including pH regulation and CO2 transport.[1][2] Understanding the thermodynamics of inhibitor binding is crucial for the rational design of potent and selective CA2 inhibitors for therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[1][3]
ITC directly measures the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of an interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. This information offers deep insights into the molecular forces driving the interaction.
Core Principles of ITC for CA2 Inhibitor Binding
The binding of an inhibitor to CA2 is accompanied by either the release (exothermic) or absorption (endothermic) of heat. ITC measures these minute heat changes as the inhibitor (ligand) is titrated into a sample cell containing the CA2 protein. The resulting data is a series of heat spikes that, when integrated and plotted against the molar ratio of ligand to protein, produce a binding isotherm. This isotherm can be fitted to a binding model to extract the thermodynamic parameters.
For sulfonamide inhibitors, which are a major class of CA2 inhibitors, the binding process is often linked to protonation/deprotonation events involving the inhibitor, the zinc-bound water molecule in the CA2 active site, and the buffer.[3][4] Therefore, careful selection of buffer and experimental pH is critical for accurate determination of the intrinsic binding thermodynamics.[4]
Experimental Workflow
The general workflow for an ITC experiment to determine the binding of an inhibitor to CA2 is depicted below.
Caption: A generalized workflow for an ITC experiment.
Detailed Experimental Protocol
This protocol provides a starting point for the analysis of a sulfonamide inhibitor binding to human Carbonic Anhydrase II.
1. Materials and Reagents:
-
Purified human Carbonic Anhydrase II (CA2)
-
Sulfonamide inhibitor (e.g., Acetazolamide)
-
Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.5
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5
-
Dimethyl sulfoxide (DMSO) for inhibitor stock preparation
-
ITC instrument and compatible cells and syringes
2. Sample Preparation:
-
Protein Preparation:
-
Dialyze the purified CA2 extensively against the chosen experimental buffer to ensure buffer matching.
-
Determine the final protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy with the appropriate extinction coefficient). A typical starting concentration for CA2 in the sample cell is 10-20 µM.
-
-
Inhibitor Preparation:
-
Prepare a concentrated stock solution of the inhibitor in 100% DMSO.
-
Dilute the inhibitor stock solution into the experimental buffer to a final concentration that is 10-15 times higher than the protein concentration (e.g., 100-300 µM). The final DMSO concentration in both the protein and inhibitor solutions should be identical and kept low (e.g., ≤ 2%) to minimize solvent effects.[5]
-
-
Degassing:
-
Thoroughly degas all solutions (protein, inhibitor, and buffer) immediately before the experiment to prevent bubble formation in the ITC cell and syringe.
-
3. ITC Instrument Setup and Titration:
-
Instrument Equilibration:
-
Set the experimental temperature (e.g., 25°C or 37°C) and allow the instrument to equilibrate.[5]
-
-
Loading Samples:
-
Carefully load the CA2 solution into the sample cell, avoiding the introduction of bubbles.
-
Load the inhibitor solution into the injection syringe.
-
-
Titration Parameters:
-
Control Experiments:
-
Perform a control titration by injecting the inhibitor solution into the buffer alone to determine the heat of dilution. This value will be subtracted from the protein-inhibitor titration data.
-
4. Data Analysis:
-
Data Integration:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
-
Binding Isotherm Generation:
-
Plot the integrated heat data against the molar ratio of inhibitor to protein.
-
-
Model Fitting:
-
Fit the binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
-
-
Thermodynamic Parameter Calculation:
-
Calculate the dissociation constant (Kd = 1/Ka).
-
Calculate the Gibbs free energy change (ΔG) and the entropy change (ΔS) using the following equations:
-
ΔG = -RTln(Ka)
-
ΔG = ΔH - TΔS
-
Where R is the gas constant and T is the absolute temperature in Kelvin.
-
-
Data Presentation
The thermodynamic parameters for the binding of several common sulfonamide inhibitors to CA2 are summarized in the tables below. These values are illustrative and can vary with experimental conditions such as pH, temperature, and buffer composition.
Table 1: Thermodynamic Parameters for Acetazolamide Binding to CA2
| Parameter | Value |
| Kd (nM) | 12 |
| ΔH (kcal/mol) | -9.2 |
| TΔS (kcal/mol) | 1.6 |
| ΔG (kcal/mol) | -10.8 |
| Stoichiometry (n) | 1.0 |
Data obtained at pH 7.5 in phosphate buffer at 25°C.
Table 2: Thermodynamic Parameters for Sulfanilamide Binding to CA2
| Parameter | Value |
| Kd (µM) | 2.5 |
| ΔH (kcal/mol) | -11.7 |
| TΔS (kcal/mol) | -4.1 |
| ΔG (kcal/mol) | -7.6 |
| Stoichiometry (n) | 0.9 |
Data obtained at pH 7.5 in phosphate buffer at 25°C.
Signaling Pathway Context
Carbonic Anhydrase II is a key enzyme in the regulation of intracellular and extracellular pH through its catalysis of the reversible hydration of carbon dioxide.[1][2] Inhibition of CA2 can therefore have significant downstream effects on various cellular processes that are pH-sensitive. The following diagram illustrates the central role of CA2 in pH homeostasis and its potential impact on cellular signaling.
Caption: Role of CA2 in pH homeostasis and inhibitor action.
Conclusion
Isothermal Titration Calorimetry is an essential technique in drug discovery for the detailed characterization of inhibitor binding to protein targets like Carbonic Anhydrase II. It provides a comprehensive thermodynamic profile that is critical for understanding the molecular driving forces of binding and for guiding the optimization of lead compounds. The detailed protocol and data presented in this application note serve as a valuable resource for researchers and scientists working on the development of novel CA2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of Carbonic Anhydrase II (CA2)-Inhibitor Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural analysis of human Carbonic Anhydrase II (CA2) in complex with inhibitors using X-ray crystallography. This document outlines detailed protocols for protein expression and purification, crystallization, and X-ray diffraction data collection and processing. Additionally, it presents a curated collection of crystallographic data for various CA2-inhibitor complexes to facilitate comparative analysis in structure-based drug design.
Introduction
Human Carbonic Anhydrase II (CA2) is a well-characterized zinc metalloenzyme that plays a crucial role in a variety of physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][2] Its involvement in pathological conditions such as glaucoma, epilepsy, and certain types of cancer has made it a significant target for drug development.[3][4] X-ray crystallography is a powerful technique for elucidating the three-dimensional structures of CA2-inhibitor complexes at atomic resolution, providing invaluable insights for the rational design and optimization of potent and selective inhibitors.[5][6]
Data Presentation: CA2-Inhibitor Complex Crystallographic Data
The following table summarizes key crystallographic and binding affinity data for a selection of human CA2-inhibitor complexes, providing a basis for comparative structural and functional analysis.
| PDB ID | Inhibitor Name/Class | Resolution (Å) | R-work | R-free | Ki (nM) | IC50 (nM) | Space Group |
| 3HS4 [5][7] | Acetazolamide | 1.10 | 0.112 | 0.147 | 12 | - | P2₁ |
| 5E2R [8] | 1,1'-biphenyl-4-sulfonamide | 1.60 | 0.172 | 0.197 | - | - | P2₁ |
| 2X7U [9] | 2-methoxyestradiol 3-O-sulfamate | 2.12 | 0.198 | 0.253 | - | - | P2₁ |
| 7NTB [3] | Sulfonamide Inhibitor | 1.70 | 0.173 | 0.217 | - | - | P2₁ |
| 2POV [10] | 4-amino-6-chloro-benzene-1,3-disulfonamide | 1.60 | 0.188 | 0.213 | - | - | P2₁ |
| 3M2Y [11] | Novel Sulfonamide Inhibitor | 1.17 | 0.124 | 0.161 | - | - | P2₁ |
| 3ML2 [12] | Aryl Sulfonamide Inhibitor | 1.80 | 0.187 | 0.222 | 9.1-36 | - | P2₁ |
| 6WQ4 [13] | Three-Tails Sulfonamide 34 | 1.45 | 0.169 | 0.196 | 1.2 | - | P2₁ |
| 6WQ5 [13] | Three-Tails Sulfonamide 41 | 1.35 | 0.158 | 0.181 | 0.8 | - | P2₁ |
| 6WQ7 [13] | Three-Tails Sulfonamide 42 | 1.40 | 0.162 | 0.185 | 1.0 | - | P2₁ |
| 6WQ8 [13] | Three-Tails Sulfonamide 46 | 1.30 | 0.155 | 0.178 | 0.6 | - | P2₁ |
| 6WQ9 [13] | Three-Tails Sulfonamide 48 | 1.38 | 0.161 | 0.184 | 0.9 | - | P2₁ |
Note: R-work and R-free values are crystallographic R-factors that measure the agreement between the crystallographic model and the experimental X-ray diffraction data. Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates a more potent inhibitor.[14][15]
Experimental Protocols
A generalized workflow for the X-ray crystallography of CA2-inhibitor complexes is presented below. This is followed by detailed protocols for each major stage of the process.
Protocol 1: Recombinant Human CA2 Expression and Purification
This protocol describes the expression of human CA2 in E. coli and its subsequent purification.
1. Transformation:
-
Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 1 µL of the human CA2 expression plasmid (e.g., pET-based vector) to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the cell suspension on an LB agar plate containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.
2. Expression:
-
Inoculate a single colony from the LB agar plate into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature, such as 18-25°C, for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Size Exclusion Chromatography (optional but recommended for high purity):
-
Concentrate the eluted protein and load it onto a size exclusion chromatography column (e.g., Superdex 75) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Collect the fractions corresponding to monomeric CA2.
-
-
Assess the purity of the protein by SDS-PAGE. Pool the pure fractions and concentrate to a final concentration of 10-20 mg/mL for crystallization trials.
Protocol 2: Crystallization of CA2-Inhibitor Complexes
Two primary methods are used to obtain crystals of protein-inhibitor complexes: co-crystallization and soaking.
1. Co-crystallization:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Add the inhibitor to the purified CA2 solution at a molar ratio of approximately 5:1 (inhibitor:protein).
-
Incubate the mixture on ice for at least 1 hour to allow complex formation.
-
Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method. A common starting condition for CA2 is 1.6-2.0 M ammonium sulfate, 0.1 M Tris-HCl pH 8.5.
-
Mix 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution and equilibrate against 500 µL of the reservoir solution at 20°C.
-
Monitor the drops for crystal growth over several days to weeks.
2. Soaking:
-
Grow crystals of apo-CA2 using the vapor diffusion method as described above.
-
Prepare a soaking solution by adding the inhibitor to the reservoir solution to a final concentration of 1-10 mM.
-
Transfer the apo-CA2 crystals to a drop containing the soaking solution.
-
Incubate the crystals in the soaking solution for a period ranging from a few hours to overnight. The soaking time should be optimized for each inhibitor.
Protocol 3: X-ray Diffraction Data Collection and Processing
1. Crystal Harvesting and Cryo-protection:
-
Carefully loop a single crystal from the crystallization drop.
-
Briefly transfer the crystal to a cryo-protectant solution to prevent ice formation during flash-cooling. A typical cryo-protectant solution consists of the reservoir solution supplemented with 20-30% (v/v) glycerol or ethylene glycol.
-
Immediately plunge the crystal into liquid nitrogen to flash-cool it.
2. X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on a goniometer in the X-ray beamline of a synchrotron or a home source.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images while rotating the crystal. The rotation range and exposure time per image will depend on the crystal quality and the X-ray source.
3. Data Processing:
-
Indexing and Integration: Use software such as XDS or MOSFLM to determine the unit cell parameters and space group of the crystal and to integrate the intensities of the diffraction spots.
-
Scaling and Merging: Use software like SCALA or AIMLESS from the CCP4 suite to scale the integrated intensities from different images and merge symmetry-related reflections to generate a final dataset of unique reflections with their corresponding intensities and standard deviations.
Protocol 4: Structure Determination and Refinement
1. Molecular Replacement:
-
Use a previously determined structure of CA2 (e.g., PDB ID: 1CA2) as a search model.
-
Use software such as PHASER or MOLREP to find the orientation and position of the CA2 molecule in the unit cell of the new crystal.
2. Model Building and Refinement:
-
Use molecular graphics software like Coot to manually build the inhibitor into the electron density map and to correct the protein model.
-
Use refinement software such as REFMAC5 or PHENIX.refine to optimize the atomic coordinates, B-factors, and occupancies of the model to best fit the experimental diffraction data.
-
Iterate between manual model building and automated refinement until the R-work and R-free values converge and the model has good geometry.
3. Structure Validation:
-
Use tools like MolProbity to assess the geometric quality of the final model, including bond lengths, bond angles, and Ramachandran plot analysis.
-
Once the structure is finalized and validated, deposit the coordinates and structure factors in the Protein Data Bank (PDB).
Signaling Pathway and Experimental Workflow Diagrams
CA2 in Cellular pH Regulation and Bicarbonate Transport
Carbonic Anhydrase II plays a vital role in maintaining cellular pH by catalyzing the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This activity is often coupled with bicarbonate transporters to facilitate the movement of these ions across cell membranes, a process crucial for the function of many tissues.[2][6][16][17]
Experimental Workflow for Crystallization Methods
The choice between co-crystallization and soaking is a critical step in obtaining high-quality crystals of CA2-inhibitor complexes. The following diagram illustrates the decision-making process and the subsequent steps for each method.
References
- 1. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2. Carbonic anhydrase function in relation to pH regulation [medizin.uni-muenster.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 15. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Carbonic Anhydrase 2 (CA2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for conducting high-throughput screening (HTS) to identify inhibitors of human carbonic anhydrase 2 (CA2), a well-established therapeutic target for a variety of diseases, including glaucoma, epilepsy, and certain types of cancer.
Introduction to Carbonic Anhydrase 2 as a Drug Target
Human carbonic anhydrase 2 (CA2) is a zinc-containing metalloenzyme that plays a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Its high catalytic efficiency and widespread expression make it a key player in numerous physiological processes. Inhibition of CA2 can modulate these processes, offering therapeutic benefits in various disease states. For instance, in the eye, CA2 inhibition reduces the production of aqueous humor, thereby lowering intraocular pressure in glaucoma patients.[2][3] The development of potent and selective CA2 inhibitors remains an active area of drug discovery.
High-Throughput Screening (HTS) Workflow for CA2 Inhibitors
A typical HTS campaign for CA2 inhibitors follows a multi-step process designed to efficiently screen large compound libraries and identify promising lead candidates. The workflow progresses from a primary screen to identify initial hits, followed by confirmatory and secondary assays to validate these hits and characterize their mechanism of action.
Caption: A generalized workflow for the high-throughput screening and identification of CA2 inhibitors.
Catalytic Mechanism of Carbonic Anhydrase 2
The catalytic activity of CA2 involves a two-step ping-pong mechanism centered around a zinc-bound hydroxide ion in the active site. Understanding this mechanism is crucial for designing and interpreting inhibitor binding studies.
References
Application Notes and Protocols for Fluorescence-Based Assays of Carbonic Anhydrase 2 (CA2) Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two robust fluorescence-based assays to determine the inhibition of human carbonic anhydrase 2 (CA2), a key therapeutic target for various diseases. The described methods, the Dansylamide Competition Assay and the Stopped-Flow pH-Jump Assay, offer high sensitivity and are suitable for inhibitor screening and characterization.
Dansylamide Competition Assay
This assay is based on the principle of fluorescence resonance energy transfer (FRET) and indicator displacement. Dansylamide, a fluorescent sulfonamide, binds to the active site of CA2, resulting in a significant increase in its fluorescence due to FRET from nearby tryptophan residues.[1][2] Competitive inhibitors will displace dansylamide from the active site, leading to a decrease in fluorescence, which can be quantitatively measured to determine the inhibitor's potency.
Signaling Pathway and Mechanism
Caption: Workflow of the Dansylamide Competition Assay for CA2 inhibition.
Experimental Protocol
Materials:
-
Human Carbonic Anhydrase 2 (CA2), recombinant
-
Dansylamide (5-(Dimethylamino)naphthalene-1-sulfonamide)
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
Test inhibitors
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA2 in Assay Buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 10-50 nM).
-
Prepare a stock solution of dansylamide in a suitable organic solvent (e.g., DMSO) and dilute it in Assay Buffer. The final concentration should be close to its Kd for CA2 (typically 200-300 nM) to ensure sufficient binding and a good signal window.[3]
-
Prepare serial dilutions of the test inhibitors in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
CA2 solution
-
Dansylamide solution
-
-
Mix gently and incubate for 15 minutes at room temperature to allow for CA2-dansylamide binding.
-
Add the inhibitor solutions to the respective wells. Include a positive control (a known potent inhibitor like acetazolamide) and a negative control (buffer/DMSO).
-
Mix and incubate for 30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to an excitation wavelength of 280 nm (to excite tryptophan residues) and an emission wavelength of 460-480 nm (to detect dansylamide fluorescence).[2]
-
Record the fluorescence intensity for each well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (F_inhibitor - F_background) / (F_no_inhibitor - F_background)) where:
-
F_inhibitor is the fluorescence in the presence of the inhibitor.
-
F_no_inhibitor is the fluorescence in the absence of the inhibitor (negative control).
-
F_background is the fluorescence of the buffer and dansylamide without the enzyme.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Stopped-Flow pH-Jump Assay
This is a continuous enzyme activity assay that monitors the initial rate of the CA2-catalyzed hydration of CO2. The reaction produces protons, leading to a decrease in pH. A pH-sensitive fluorescent dye, such as 8-hydroxypyrene-1,3,6-trisulfonic acid (pyranine or HPTS), is used to monitor this pH change in real-time using a stopped-flow instrument.[4][5] The rate of fluorescence change is proportional to the enzyme activity, and the effect of an inhibitor is determined by the reduction in this rate.
Signaling Pathway and Mechanism
Caption: Workflow of the Stopped-Flow pH-Jump Assay for CA2 inhibition.
Experimental Protocol
Materials:
-
Human Carbonic Anhydrase 2 (CA2), recombinant
-
Assay Buffer: 20 mM HEPES, 20 mM MES, pH 7.5
-
CO2-saturated water (substrate)
-
Pyranine (HPTS)
-
Test inhibitors
-
Stopped-flow fluorescence spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA2 in Assay Buffer. The final concentration in the reaction cell is typically in the nanomolar range.
-
Prepare a stock solution of pyranine in water. The final concentration in the reaction cell is typically 10-20 µM.[6][7]
-
Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water for at least 30 minutes. Keep it on ice.
-
Prepare serial dilutions of the test inhibitors in Assay Buffer.
-
-
Instrument Setup:
-
Set up the stopped-flow instrument with two syringes.
-
Syringe A: CA2, pyranine, and inhibitor (or buffer for control) in Assay Buffer.
-
Syringe B: CO2-saturated water.
-
-
Set the excitation wavelength to 405 nm or 450 nm for pyranine and the emission to be monitored at 510 nm.[6][8]
-
The temperature of the sample handling unit should be controlled, typically at 25°C.
-
-
Measurement:
-
Equilibrate both syringes to the desired temperature.
-
Rapidly mix the contents of the two syringes (1:1 ratio) into the observation cell.
-
Record the change in fluorescence over time (typically for a few seconds). The initial linear phase of the fluorescence change corresponds to the initial rate of the reaction.
-
Perform control experiments without the enzyme (uncatalyzed rate) and without the inhibitor (catalyzed rate).
-
Repeat the measurements for each inhibitor concentration.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (v) from the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of activity for each inhibitor concentration: % Activity = 100 * (v_inhibitor - v_uncatalyzed) / (v_catalyzed - v_uncatalyzed)
-
Calculate the percentage of inhibition: % Inhibition = 100 - % Activity
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be determined by applying the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.
-
Quantitative Data for CA2 Inhibitors
The following table summarizes the inhibition data for some well-known carbonic anhydrase 2 inhibitors obtained using fluorescence-based assays.
| Inhibitor | Assay Method | Parameter | Value (nM) | Reference |
| Acetazolamide | Dansylamide Competition | IC50 | 12 | [9] |
| Stopped-Flow (CO2 Hydration) | Ki | 12 | [10] | |
| Methazolamide | Dansylamide Competition | IC50 | 25 | [9] |
| Stopped-Flow (CO2 Hydration) | Ki | 14 | [10] | |
| Brinzolamide | Dansylamide Competition | IC50 | 3.1 | [9] |
| Stopped-Flow (CO2 Hydration) | Ki | 3.5 | [10] | |
| Dorzolamide | Stopped-Flow (CO2 Hydration) | Ki | 1.0 | [10] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions (e.g., pH, temperature, substrate concentration).
Logical Relationship of Assay Components
Caption: Interplay of components in fluorescence-based CA2 inhibition assays.
References
- 1. Fluorescence analysis of sulfonamide binding to carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis for the origin of differential spectral and binding profiles of dansylamide with human carbonic anhydrase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00566J [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Acetazolamide-like carbonic anhydrase inhibitors with topical ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Application Notes: Colorimetric Assay for Carbonic Anhydrase 2 Activity
Introduction
Carbonic Anhydrase 2 (CA2) is a zinc-containing metalloenzyme that plays a crucial role in regulating pH in various physiological processes, including respiration, ion transport, and bone resorption.[1][2] The enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Due to its involvement in numerous physiological and pathological processes, CA2 is a significant target for drug development. This document provides a detailed protocol for a colorimetric assay to measure the activity of human carbonic anhydrase 2 (CA2), which can be adapted for screening potential inhibitors.
Principle of the Assay
The most common colorimetric assay for CA2 activity utilizes the enzyme's promiscuous esterase activity.[3] In this assay, the substrate p-nitrophenyl acetate (p-NPA) is hydrolyzed by CA2 to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm. The rate of p-nitrophenol formation is directly proportional to the CA2 activity. The specificity of the assay can be confirmed by using a known carbonic anhydrase inhibitor, such as acetazolamide, which will significantly reduce the enzyme's activity.[4]
Data Presentation
Table 1: Kinetic Parameters of Human Carbonic Anhydrase 2 (hCA2) with p-Nitrophenyl Acetate (p-NPA)
| Parameter | Value | Conditions | Source |
| kcat/Km (M⁻¹s⁻¹) | 1 x 10⁵ | pH 8.5, 25°C | |
| Km (mM) | ~2.0 - 9.0 | pH 7.5 - 8.5, 25°C | [5] |
| Vmax (µM/min) | Varies with enzyme concentration | pH 7.5, 25°C | [5] |
Note: The reported kinetic parameters for the esterase activity of CA2 can vary depending on the experimental conditions such as pH, temperature, and buffer composition.
Table 2: Inhibitory Activity (IC₅₀) of Common Sulfonamides against Human Carbonic Anhydrase 2 (hCA2)
| Inhibitor | IC₅₀ (nM) | Assay Conditions | Source |
| Acetazolamide | 3.6 - 12.1 | p-NPA assay / CO₂ hydrase assay | [6] |
| Methazolamide | 14 | CO₂ hydrase assay | |
| Brinzolamide | 3.2 | Not Specified | |
| Dorzolamide | 0.18 | Red blood cell CA-II | |
| Sulfanilamide | 13,000 | Sturgeon gill CA | [5] |
Note: IC₅₀ values are dependent on assay conditions, including substrate concentration.
Experimental Protocols
Materials and Reagents
-
Human Carbonic Anhydrase 2 (hCA2), recombinant
-
p-Nitrophenyl acetate (p-NPA)
-
Tris buffer (e.g., 50 mM, pH 7.5)
-
Acetazolamide (inhibitor control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate, clear flat-bottom
-
Microplate reader capable of measuring absorbance at 400-405 nm
-
Multichannel pipette
Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris buffer, adjust the pH to 7.5 with HCl at room temperature.
-
hCA2 Enzyme Solution: Prepare a stock solution of hCA2 in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the range of 1-10 µg/mL.
-
p-NPA Substrate Solution: Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile or DMSO (e.g., 100 mM). Immediately before use, dilute the stock solution in assay buffer to the desired final concentration (e.g., 1 mM).
-
Inhibitor Stock Solutions: Dissolve test compounds and acetazolamide in DMSO to create high-concentration stock solutions (e.g., 10 mM).
Assay Protocol for CA2 Activity Measurement
-
Add 80 µL of assay buffer to each well of a 96-well microplate.
-
Add 10 µL of hCA2 enzyme solution to the appropriate wells.
-
For the blank (no enzyme) wells, add 10 µL of assay buffer instead of the enzyme solution.
-
Initiate the reaction by adding 10 µL of the freshly prepared p-NPA substrate solution to all wells.
-
Immediately start measuring the absorbance at 400 nm (or 405 nm) in kinetic mode at regular intervals (e.g., every 30 seconds) for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time plot (ΔAbs/Δt).
Protocol for Inhibitor Screening
-
Add 70 µL of assay buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations (prepared by diluting the stock solution in assay buffer). For the positive control (no inhibition), add 10 µL of assay buffer with the same percentage of DMSO as the test compound wells.
-
Add 10 µL of hCA2 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the p-NPA substrate solution.
-
Measure the absorbance kinetically as described above.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Mandatory Visualization
Caption: Experimental workflow for the colorimetric CA2 inhibition assay.
Caption: Role of CA2 in intracellular pH regulation and downstream signaling.
References
- 1. [PDF] Carbon Dioxide Sensing by Immune Cells Occurs through Carbonic Anhydrase 2–Dependent Changes in Intracellular pH | Semantic Scholar [semanticscholar.org]
- 2. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Recombinant Human Carbonic Anhydrase 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase 2 (CAII) is a zinc-containing metalloenzyme that plays a crucial role in numerous physiological processes, including respiration, pH homeostasis, and bone resorption.[1] Its involvement in various pathological conditions has made it a significant target for drug development in the treatment of glaucoma, epilepsy, and certain types of cancer.[2][3] The production of highly pure and active recombinant CAII is essential for structural studies, inhibitor screening, and other drug discovery efforts.
These application notes provide a detailed protocol for the expression and purification of recombinant human CAII from E. coli. The described multi-step purification strategy, involving affinity, ion-exchange, and size-exclusion chromatography, is designed to yield a highly pure and active enzyme suitable for a wide range of research and drug development applications.
Overall Workflow
The purification of recombinant human CAII follows a multi-step process designed to isolate the protein from the host cell lysate and remove contaminants. The general workflow involves cell lysis, initial capture by affinity chromatography, an intermediate purification step using ion-exchange chromatography, and a final polishing step with size-exclusion chromatography to ensure high purity and homogeneity.
Caption: Experimental workflow for recombinant human carbonic anhydrase 2 purification.
Experimental Protocols
Expression of Recombinant Human CAII
This protocol describes the expression of human CAII in an E. coli expression system.
Materials:
-
E. coli BL21(DE3) cells
-
pET vector containing the human CAII gene
-
Luria-Bertani (LB) medium
-
Ampicillin (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
ZnSO₄
Procedure:
-
Transform the pET-CAII plasmid into competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with ampicillin and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium containing ampicillin and 0.5 mM ZnSO₄ with the overnight culture.[4]
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.[4]
-
Incubate the culture overnight at 25°C with shaking.[4]
-
Harvest the cells by centrifugation at 7,500 rpm for 20 minutes at 4°C.[4]
-
Store the cell pellet at -20°C or proceed directly to purification.[4]
Purification of Recombinant Human CAII
This multi-step protocol is designed to achieve high purity of the recombinant CAII.
Materials:
-
Lysis Buffer (see Table 1)
-
Sonicator
-
High-speed centrifuge
Procedure:
-
Resuspend the cell pellet in 5 mL of ice-cold Lysis Buffer per gram of wet cell paste.[4]
-
Lyse the cells by sonication on ice. Use short bursts of 30 seconds followed by 30-second cooling periods to prevent overheating.[4]
-
Clarify the lysate by centrifugation at 40,000 rpm for 40 minutes at 4°C to pellet cell debris.[4]
-
Carefully collect the supernatant containing the soluble recombinant CAII.
Two alternative affinity chromatography methods are presented. Method A utilizes Immobilized Metal Affinity Chromatography (IMAC) for His-tagged CAII, while Method B is suitable for non-tagged CAII using a sulfonamide-based affinity resin.
Method A: Immobilized Metal Affinity Chromatography (IMAC)
This method is suitable for CAII constructs containing a polyhistidine tag.
Materials:
-
IMAC Binding Buffer (see Table 1)
-
IMAC Elution Buffer (see Table 1)
-
Ni-NTA or other suitable IMAC resin
Procedure:
-
Equilibrate the IMAC column with 5-10 column volumes (CV) of IMAC Binding Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-15 CV of IMAC Binding Buffer to remove unbound proteins.
-
Elute the bound protein with a linear gradient of 0-100% IMAC Elution Buffer over 10-15 CV.[4]
-
Collect fractions and analyze for the presence of CAII using SDS-PAGE.
-
Pool the fractions containing pure CAII.
Method B: Sulfonamide Affinity Chromatography
This method leverages the natural affinity of CAII for sulfonamide inhibitors.[5][6]
Materials:
-
Sulfonamide Affinity Binding Buffer (see Table 1)
-
Sulfonamide Affinity Elution Buffer (see Table 1)
-
Sulfonamide-coupled affinity resin (e.g., p-aminomethylbenzenesulfonamide-Sepharose)
Procedure:
-
Equilibrate the sulfonamide affinity column with 5-10 CV of Sulfonamide Affinity Binding Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-15 CV of Sulfonamide Affinity Binding Buffer.
-
Elute the bound CAII with Sulfonamide Affinity Elution Buffer.
-
Collect fractions and analyze for the presence of CAII using SDS-PAGE.
-
Pool the fractions containing pure CAII.
This step further purifies CAII based on its net negative charge at physiological pH.
Materials:
-
Anion Exchange Equilibration Buffer (see Table 1)
-
Anion Exchange Elution Buffer (see Table 1)
-
DEAE or other suitable anion exchange resin
Procedure:
-
Buffer exchange the pooled fractions from the affinity step into Anion Exchange Equilibration Buffer using dialysis or a desalting column.
-
Equilibrate the anion exchange column with 5-10 CV of Anion Exchange Equilibration Buffer.
-
Load the sample onto the column.
-
Wash the column with 5-10 CV of Anion Exchange Equilibration Buffer.
-
Elute the bound protein with a linear gradient of 0-100% Anion Exchange Elution Buffer over 10-20 CV.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing pure CAII.
This final polishing step separates proteins based on their size and removes any remaining aggregates or smaller contaminants.
Materials:
-
SEC Buffer (see Table 1)
-
Size-exclusion chromatography column (e.g., Superdex 75 or similar)
Procedure:
-
Concentrate the pooled fractions from the ion-exchange step to a suitable volume (typically <5% of the column volume).
-
Equilibrate the size-exclusion column with at least 2 CV of SEC Buffer.[4]
-
Load the concentrated sample onto the column.
-
Elute the protein with SEC Buffer at a constant flow rate.[4]
-
Collect fractions and analyze by SDS-PAGE. The expected molecular weight of human CAII is approximately 29 kDa.[7][8][9]
-
Pool the fractions containing pure, monomeric CAII.
Data Presentation
Table 1: Buffer Compositions for CAII Purification
| Buffer Name | Composition | pH | Purpose |
| Lysis Buffer | 20 mM Tris-SO₄, 500 µM ZnSO₄ | 8.0 | Cell lysis and initial protein stabilization |
| IMAC Binding Buffer | 20 mM Tris-HCl, 500 mM NaCl, 10-20 mM Imidazole | 8.0 | Binding of His-tagged CAII to IMAC resin |
| IMAC Elution Buffer | 20 mM Tris-HCl, 500 mM NaCl, 300-500 mM Imidazole | 8.0 | Elution of His-tagged CAII from IMAC resin |
| Sulfonamide Affinity Binding Buffer | 20 mM Tris-HCl, 150 mM NaCl | 8.0 | Binding of CAII to sulfonamide resin |
| Sulfonamide Affinity Elution Buffer | 100 mM Tris-acetate, 1 M NaClO₄ | 7.0 | Elution of CAII from sulfonamide resin |
| Anion Exchange Equilibration Buffer | 20 mM Tris-HCl | 8.0 | Equilibration and binding for anion exchange |
| Anion Exchange Elution Buffer | 20 mM Tris-HCl, 1 M NaCl | 8.0 | Elution from anion exchange resin |
| SEC Buffer | 20 mM Tris-HCl, 150 mM NaCl | 7.5 | Final polishing and buffer exchange |
Quality Control
The purity of the final CAII preparation should be assessed by SDS-PAGE, where a single band at approximately 29 kDa should be observed.[8] The protein concentration can be determined using a standard method such as the Bradford assay or by measuring absorbance at 280 nm. The enzymatic activity of the purified CAII should be confirmed using an esterase activity assay with p-nitrophenyl acetate as a substrate.[1][10]
Visualization of the Purification Workflow
Caption: Step-by-step chromatographic purification of recombinant human CAII.
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of recombinant human carbonic anhydrase-II by metal affinity chromatography without incorporating histidine tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alexandria.cerm.unifi.it [alexandria.cerm.unifi.it]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CA2 Enzyme Human Recombinant | Carbonic Anhydrase 2 | ProSpec [prospecbio.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. bitesizebio.com [bitesizebio.com]
- 10. kactusbio.com [kactusbio.com]
Application Notes and Protocols: Measurement of Carbonic Anhydrase II (CA2) Activity in Tissue Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbonic Anhydrases (CAs) are a family of metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] Carbonic Anhydrase II (CA2 or CA-II) is a cytosolic isoform known for its exceptionally high catalytic efficiency and is ubiquitously expressed in various tissues. Its activity is fundamental to processes such as respiration, pH homeostasis, ion transport, and bone resorption.[3][4][5] Dysregulation of CA2 activity has been implicated in several pathologies, including glaucoma, making it an important therapeutic target.[5] These application notes provide detailed protocols for the preparation of tissue homogenates and the subsequent measurement of CA2 activity using two common methods: a colorimetric assay based on esterase activity and a potentiometric assay measuring CO₂ hydration.
Protocol 1: Preparation of Tissue Homogenates for Enzyme Assays
This protocol outlines the essential steps for preparing a crude tissue extract suitable for measuring CA2 activity. The primary goal is to lyse the cells and release the cytosolic enzymes while maintaining their catalytic integrity. All steps should be performed on ice to prevent enzyme denaturation.[6][7]
Materials:
-
Fresh or frozen tissue sample
-
Homogenization Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl)[8]
-
Protease inhibitor cocktail
-
Dounce homogenizer or mechanical homogenizer[9]
-
Refrigerated microcentrifuge
-
Ice bucket and pre-chilled tubes
Procedure:
-
Sample Preparation: Weigh the frozen or fresh tissue sample. Place it in a pre-chilled 2 mL microcentrifuge tube.[10]
-
Buffer Addition: Add ice-cold Homogenization Buffer. A common ratio is 500 µL of buffer per 100 mg of tissue.[10] Add a protease inhibitor cocktail to the buffer immediately before use to prevent protein degradation.
-
Homogenization: Homogenize the tissue on ice. For soft tissues, a Dounce homogenizer is effective. For tougher tissues, a mechanical homogenizer may be necessary.[9] The process should be carried out in short bursts to avoid heating the sample.[6]
-
Centrifugation: Centrifuge the homogenate at approximately 13,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[8][10]
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the cytosolic proteins including CA2, and transfer it to a new pre-chilled tube.[10] This is the tissue homogenate.
-
Protein Quantification: Determine the total protein concentration of the homogenate using a standard method like the Bradford or BCA assay. This is crucial for normalizing enzyme activity.
-
Storage: Use the homogenate immediately for the activity assay or store it in aliquots at -80°C for future use.
Experimental Workflow: Tissue Homogenization
Caption: Workflow for preparing tissue homogenates for enzyme activity assays.
Protocol 2: Colorimetric Measurement of CA2 Activity (Esterase Assay)
This assay measures the esterase activity of CA2 using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1][11] This method is simple, rapid, and suitable for high-throughput screening.[12]
Materials:
-
Tissue homogenate (from Protocol 1)
-
CA Assay Buffer (e.g., 40 mL, as provided in commercial kits)[12]
-
CA Substrate (p-NPA solution, e.g., 30 mM in acetonitrile)[11]
-
CA Inhibitor (e.g., 20 mM Acetazolamide)[12]
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare wells for "Sample," "Inhibitor Control," and "Background Control."
-
Sample Wells: Add 1-10 µL of tissue homogenate.
-
Inhibitor Control Wells: Add 1-10 µL of tissue homogenate and 2 µL of CA Inhibitor (Acetazolamide). Incubate for 10-15 minutes at room temperature.
-
Background Control Wells: Add the same volume of homogenate, but boiled for 5-10 minutes to denature the enzyme.[7]
-
-
Volume Adjustment: Adjust the volume in all wells to approximately 95 µL with CA Assay Buffer.[12]
-
Initiate Reaction: Add 5 µL of CA Substrate (p-NPA) to each well to start the reaction. Mix gently.[12]
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer set to 25°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.[11][12]
-
Calculate Activity:
-
Determine the rate of reaction (ΔA₄₀₅/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the Background Control from the Sample rate to get the enzyme-catalyzed rate.
-
CA2-specific activity is the difference between the Sample rate and the Inhibitor Control rate.
-
Normalize the activity to the total protein concentration (e.g., in U/mg protein, where 1 Unit is the amount of enzyme that hydrolyzes 1 µmol of p-NPA per minute).
-
Experimental Workflow: Colorimetric CA2 Assay
References
- 1. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Carbonic Anhydrase Inhibitors and Activators: Small Organic Molecules as Drugs and Prodrugs | Semantic Scholar [semanticscholar.org]
- 5. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Developing Selective Inhibitors for Carbonic Anhydrase II
Introduction
Human carbonic anhydrases (hCAs) are a family of zinc-dependent metalloenzymes that play a crucial role in fundamental physiological processes, including respiration, pH balance, and ion exchange, by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[1][2] Among the 16 known isoforms, carbonic anhydrase II (CA II) is abundantly expressed and widely distributed throughout human tissues.[1][2] Its involvement in various pathological conditions has made it a significant target for drug development, with clinical applications in treating glaucoma, epilepsy, altitude sickness, and edema.[1][2][3]
However, a major challenge with existing FDA-approved CA inhibitors is their lack of isoform selectivity.[1][2] This can lead to systemic, off-target activities and undesirable side effects.[1] Consequently, there is a significant research effort focused on identifying and developing CA II-selective inhibitors to improve therapeutic efficacy and minimize adverse effects. These application notes provide detailed protocols and workflows for screening, characterizing, and validating selective inhibitors of human carbonic anhydrase II.
Quantitative Data of Representative Carbonic Anhydrase Inhibitors
The development of selective inhibitors requires a quantitative understanding of their potency against the target enzyme (CA II) and off-target isoforms. The inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key metrics. The following table summarizes the inhibitory activity of several well-known sulfonamide-based inhibitors against various human CA isoforms, illustrating the challenge of achieving selectivity.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 / 6.7[4] | 74 | 25 | 5.7 |
| Methazolamide | 50[5] | 14[5] | 36[5] | 21 | 4.5 |
| Dorzolamide | 3000 | 1.9[5] | 31[5] | 252 | 51 |
| Brinzolamide | 3900 | 3.19[5] | 420 | 41 | 6.2 |
| Celecoxib | >10000 | 27 | 10000 | 16[6] | 47 |
Note: Data compiled from multiple sources.[4][5][6] Values should be considered representative, as they can vary based on experimental conditions.
Experimental Workflow and Protocols
The development of a selective CA II inhibitor follows a multi-step process, beginning with a broad screen to identify initial hits, followed by detailed characterization of potency and selectivity.
Caption: A logical workflow for the discovery and development of selective CA II inhibitors.
Protocol 1: High-Throughput Screening (HTS) for CA II Inhibitors
This protocol utilizes the esterase activity of carbonic anhydrase to screen for potential inhibitors in a 96-well format. The assay measures the enzymatic cleavage of 4-nitrophenyl acetate (NPA) to the chromogenic product 4-nitrophenol, which can be quantified by measuring absorbance at 405 nm.[7][8]
A. Materials and Reagents:
-
Human recombinant Carbonic Anhydrase II (hCA II)
-
CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
CA Substrate: 4-nitrophenyl acetate (NPA)
-
Test Compounds (dissolved in a suitable solvent like DMSO)
-
Positive Control Inhibitor (e.g., Acetazolamide)[7]
-
96-well clear, flat-bottom microplate
-
Multi-well absorbance microplate reader
B. Reagent Preparation:
-
CA Enzyme Working Solution: Reconstitute and dilute hCA II enzyme in CA Assay Buffer to the desired working concentration (e.g., 0.5-1 µg/mL). Prepare fresh before use and keep on ice.[7][9]
-
Test Compounds & Controls: Prepare stock solutions of test compounds and the positive control inhibitor (e.g., 10 mM Acetazolamide in DMSO). Create a 10X working solution by diluting the stock in CA Assay Buffer.[9]
-
CA Substrate Solution: Prepare a stock solution of NPA in a solvent like acetonitrile. Dilute to the final working concentration in CA Assay Buffer just before use.
C. Assay Procedure:
-
Plate Setup: Designate wells for different conditions:
-
Add Reagents: In a 96-well plate, add reagents in the following order:
-
Add 80 µL of CA Assay Buffer to S, SC, and IC wells.
-
Add 90 µL of CA Assay Buffer to EC wells.
-
Add 85 µL of CA Assay Buffer to BC wells.[7]
-
Add 10 µL of the 10X Test Compound to S and BC wells.
-
Add 10 µL of the 10X Positive Control to IC wells.
-
Add 10 µL of the compound solvent to SC wells.
-
Add 5 µL of CA Enzyme Working Solution to EC, S, SC, and IC wells. Do not add enzyme to BC wells.[7]
-
-
Pre-incubation: Mix gently and incubate the plate at room temperature for 10-15 minutes to allow inhibitors to interact with the enzyme.[9]
-
Initiate Reaction: Add 5 µL of CA Substrate Solution to all wells. Mix well.[7]
-
Measurement: Immediately begin measuring the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.[9]
D. Data Analysis:
-
Calculate the rate of reaction (slope: ΔAbs/Δt) for each well from the linear portion of the kinetic curve.[9]
-
Calculate the percent inhibition for each test compound:
-
% Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further analysis.
Protocol 2: Determination of Inhibitor Potency (IC₅₀)
For "hit" compounds, a dose-response analysis is performed to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
A. Procedure:
-
Prepare serial dilutions of the hit compound (e.g., 8-10 concentrations, from high nanomolar to micromolar).
-
Perform the CA II inhibition assay as described in Protocol 1, using the different concentrations of the inhibitor.
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.
Protocol 3: Assessing Isoform Selectivity
To determine if an inhibitor is selective for CA II, its potency must be tested against other relevant CA isoforms (e.g., hCA I, hCA IV, hCA IX, hCA XII).
A. Procedure:
-
Obtain recombinant enzymes for the desired off-target CA isoforms.
-
For each isoform, perform the dose-response analysis as described in Protocol 2 to determine the IC₅₀ or Kᵢ value for the inhibitor.
-
Calculate the Selectivity Index (SI) by taking the ratio of the IC₅₀ or Kᵢ values. For example, the selectivity for CA II over CA I would be:
-
SI = IC₅₀ (hCA I) / IC₅₀ (hCA II)[10]
-
-
A high SI value (e.g., >100) indicates strong selectivity for CA II over the tested isoform.[10]
CA II in Cellular Signaling
Carbonic anhydrase II is not only involved in simple pH regulation but also plays a role in complex cellular signaling networks. Recent studies have shown that CA II deficiency can alter chondrocyte metabolism and function by affecting key signaling pathways.[11] This highlights that inhibiting CA II could have broader cellular effects beyond its catalytic activity. Understanding these pathways is crucial for predicting the full biological impact of a selective inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase 2 is important for articular chondrocyte function and metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Based Design of Novel Carbonic Anhydrase II (CA2) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase II (CA2) is a ubiquitous zinc-containing metalloenzyme that plays a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion. Its involvement in various pathological conditions, such as glaucoma, epilepsy, and certain types of cancer, has made it an attractive target for therapeutic intervention. Structure-based drug design, a rational approach that leverages the three-dimensional structure of the target protein, has emerged as a powerful strategy for the discovery and development of potent and selective CA2 inhibitors. This document provides detailed application notes and experimental protocols for the structure-based design of novel CA2 inhibitors.
Data Presentation: Quantitative Inhibitory Activity of Novel CA2 Inhibitors
The following tables summarize the inhibitory activities (IC50 and Ki values) of various classes of recently developed CA2 inhibitors. This data provides a comparative overview of their potency and can guide the selection of scaffolds for further optimization.
Table 1: Sulfonamide-Based CA2 Inhibitors
| Compound ID | Chemical Class | hCA2 IC50 (nM) | hCA2 Ki (µM) | Reference |
| Acetazolamide | Standard Sulfonamide | 5860 | - | [1] |
| Compound 1e | Sulfonamide Derivative | 5690 | - | [1] |
| Compound 2b | Sulfonamide Derivative | 3960 | - | [1] |
| Compound 3a | Sulfonamide Derivative | 2020 | - | [1] |
| Compound 3b | Sulfonamide Derivative | 2920 | - | [1] |
| Compound 32 | N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | - | 46 ± 5.4 | [2] |
| Compound 8d | Aminosaccharide-based Sulfonamide | 60 | - | [3] |
| Mono-substituted 5-amino-1,3,4-thiadiazole-2-sulfonamide derivative | Thiadiazole Sulfonamide | 16.7 | - | [4] |
Table 2: Non-Sulfonamide CA2 Inhibitors
| Compound ID | Chemical Class | hCA2 IC50 (µM) | hCA2 Ki (µM) | Reference |
| Compound 8 | Coumalic Acid Derivative | - | Micromolar Affinity | [5] |
| Compound 4d | Quinazolinone | 21.5 ± 0.52 | 14.25 ± 0.017 | |
| Compound 4g | Quinazolinone | 14.0 ± 0.60 | - | |
| Compound 4o | Quinazolinone | 22.0 ± 0.40 | - |
Experimental Protocols
Detailed methodologies for key experiments in the structure-based design of CA2 inhibitors are provided below.
Stopped-Flow CO2 Hydration Assay for CA2 Inhibition
This assay directly measures the catalytic activity of CA2 by monitoring the hydration of CO2.
Principle: The hydration of CO2 to bicarbonate and a proton leads to a change in pH, which is monitored using a pH indicator. The rate of this reaction is proportional to the CA2 activity. Inhibitors will decrease the rate of the reaction.
Materials:
-
Stopped-flow spectrophotometer
-
Human Carbonic Anhydrase II (hCA2)
-
CO2-saturated water
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Test inhibitors
Protocol:
-
Prepare a solution of hCA2 in the assay buffer.
-
Prepare solutions of the test inhibitors at various concentrations.
-
In the stopped-flow instrument, one syringe contains the hCA2 solution (with or without inhibitor) and the pH indicator.
-
The second syringe contains the CO2-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time at its specific wavelength.
-
The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.
Fluorescent Thermal Shift Assay (FTSA) for CA2-Inhibitor Binding
FTSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for ligand binding by measuring the thermal stability of a protein.
Principle: The binding of a ligand to a protein generally increases its thermal stability. This change in the melting temperature (Tm) is detected using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
Materials:
-
Real-time PCR instrument or a dedicated thermal shift assay instrument
-
hCA2
-
Fluorescent dye (e.g., SYPRO Orange)
-
Buffer (e.g., HEPES, pH 7.5)
-
Test inhibitors
Protocol:
-
Prepare a solution of hCA2 in the assay buffer.
-
Add the fluorescent dye to the protein solution.
-
Dispense the protein-dye mixture into a 96- or 384-well PCR plate.
-
Add the test inhibitors at various concentrations to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the instrument and apply a thermal gradient (e.g., from 25°C to 95°C).
-
Monitor the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint.
-
Calculate the change in melting temperature (ΔTm) in the presence of each inhibitor. A significant positive ΔTm indicates binding.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: The binding of an inhibitor to CA2 will either release or absorb heat. ITC measures these small heat changes upon the stepwise titration of the inhibitor into a solution containing the protein.
Materials:
-
Isothermal titration calorimeter
-
hCA2
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
Test inhibitors
Protocol:
-
Prepare a solution of hCA2 in the ITC buffer and place it in the sample cell.
-
Prepare a solution of the test inhibitor in the same buffer and load it into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor solution into the protein solution.
-
Measure the heat change after each injection.
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Mandatory Visualizations
Logical Workflow for Structure-Based CA2 Inhibitor Design
Caption: Workflow for structure-based design of CA2 inhibitors.
Signaling Pathway of CA2 in Cellular pH Regulation and Cancer
Caption: Role of CA2 in pH regulation and cancer cell survival.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of novel aminosaccharide-based sulfonamide derivatives as potential carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Carbonic Anhydrase II Inhibitor Assays
Welcome to the technical support center for carbonic anhydrase II (CAII) inhibitor assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific problems that may arise during your CAII inhibitor assays.
Question: Why am I seeing high background signal or rapid color change in my no-enzyme control for the p-nitrophenyl acetate (p-NPA) assay?
Answer:
High background signal in the p-NPA assay is a common issue and can be attributed to the inherent instability of the substrate, p-nitrophenyl acetate.[1] This instability leads to spontaneous hydrolysis, which produces the yellow-colored p-nitrophenol, independent of enzyme activity.[1]
Several factors can exacerbate this issue:
-
pH of the Buffer: The rate of spontaneous hydrolysis of p-NPA is highly dependent on the pH of the buffer. Alkaline conditions significantly accelerate this hydrolysis.[2][3]
-
Presence of Nucleophiles: Buffers containing nucleophiles, such as thiols, can react with p-NPA and cause its breakdown.[3]
-
Substrate Preparation: Dissolving p-NPA in solvents like methanol or acetonitrile is necessary due to its poor water solubility.[4] However, the final concentration of the organic solvent in the assay should be kept low, as it can affect enzyme activity.
Troubleshooting Steps:
-
Prepare p-NPA Solution Fresh: Always prepare your p-NPA solution immediately before use to minimize spontaneous hydrolysis.[1]
-
Optimize Buffer Conditions:
-
Carefully check and adjust the pH of your buffer. While the assay is often performed at a slightly alkaline pH to detect the phenolate ion, excessively high pH will increase the background.
-
Consider using a buffer with a lower pH if the background is too high, though this may also reduce the sensitivity of the assay.
-
Ensure your buffer is free of contaminating nucleophiles.
-
-
Run a No-Enzyme Control: Always include a control well that contains all reaction components except the enzyme. The rate of spontaneous hydrolysis in this control should be subtracted from the rates of the enzyme-catalyzed reactions.[1]
-
Check for Contamination: Ensure all your reagents and labware are clean and free from any contaminants that could catalyze the hydrolysis of p-NPA.
Question: My results from the p-NPA assay and the CO2 hydration assay are not consistent. Why is there a discrepancy?
Answer:
Discrepancies between results from assays using a non-native substrate like p-NPA and the native substrate (CO2) are not uncommon.[5] While the p-NPA assay is convenient for high-throughput screening, it is an esterase activity assay, which is a secondary activity of carbonic anhydrase.[6]
Key reasons for inconsistencies include:
-
Different Active Site Interactions: The binding and catalytic mechanism for p-NPA hydrolysis may differ from that of CO2 hydration. An inhibitor might interact with residues that are more critical for one reaction than the other.
-
Pharmacological Relevance: For results to be pharmacologically relevant, they should ideally be confirmed with an assay that uses the native substrate, CO2.[5]
-
Assay Conditions: The optimal conditions (e.g., pH, temperature) for the two assays can differ, potentially affecting inhibitor potency.
Recommendation:
It is highly recommended to validate hits identified from a p-NPA-based primary screen using a secondary assay that measures the hydration of CO2.[5] This will confirm that the inhibitory activity is relevant to the primary physiological function of the enzyme.
Question: I am observing poor reproducibility in my CO2 hydration assay. What are the potential causes?
Answer:
The CO2 hydration assay can be sensitive to several experimental variables, leading to poor reproducibility.
Potential Causes and Solutions:
-
CO2 Concentration: The concentration of dissolved CO2 is critical.
-
Preparation of CO2-saturated water: Ensure that the water used as the substrate is fully saturated with CO2. This is typically achieved by bubbling CO2 gas through chilled water for an extended period.[7] The temperature of the water should be kept low (e.g., on ice) to maximize CO2 solubility.[8][9]
-
CO2 Off-gassing: Once prepared, the CO2-saturated water should be used promptly and kept cold to prevent CO2 from coming out of solution.[9]
-
-
Temperature Control: The enzymatic reaction is temperature-sensitive. Maintaining a constant and uniform temperature throughout the experiment is crucial.[7][8] Performing the assay on ice or in a temperature-controlled spectrophotometer is recommended.[7]
-
pH Measurement: The rate of pH change is the readout of the assay.
-
Mixing: Rapid and consistent mixing of the reagents is important to initiate the reaction uniformly.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism of Carbonic Anhydrase II?
A1: Carbonic Anhydrase II catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[11][12] The reaction proceeds in two main stages:
-
CO2 Hydration: A zinc-bound hydroxide ion in the enzyme's active site performs a nucleophilic attack on the carbon atom of CO2. This converts the CO2 into a bicarbonate ion that is coordinated to the zinc. The bicarbonate is then displaced by a water molecule.[11][13]
-
Proton Transfer: To regenerate the active form of the enzyme (with a zinc-bound hydroxide), a proton must be removed from the incoming water molecule. This proton is transferred to the bulk solvent via a proton shuttle, which often involves the histidine 64 residue.[13][14]
Q2: Which are the most common assays for screening CAII inhibitors?
A2: The two most widely used assays are:
-
CO2 Hydration Assay: This is the most physiologically relevant assay as it measures the inhibition of the enzyme's primary function.[5] It can be performed by monitoring the change in pH using a pH meter or a pH indicator dye.[7][8]
-
p-Nitrophenyl Acetate (p-NPA) Esterase Assay: This is a colorimetric assay that measures the hydrolysis of the non-native substrate p-NPA to the yellow-colored p-nitrophenol.[6] It is often used for high-throughput screening due to its simplicity and convenience.[6]
Q3: How can I avoid false positives in my screening campaign?
A3: False positives can arise from several sources. Here are some ways to minimize them:
-
Compound Interference: Some compounds may interfere with the assay readout. For example, in a colorimetric assay, a colored compound could absorb light at the detection wavelength. Always check for compound auto-fluorescence or absorbance.
-
Non-specific Inhibition: Some compounds can inhibit enzymes through non-specific mechanisms, such as aggregation. It's important to perform counter-screens or secondary assays to confirm the mode of action.
-
Reactivity with Assay Components: Test compounds might react directly with the substrate or other components of the assay mixture.
-
Confirmation with Orthogonal Assays: As mentioned earlier, confirming hits from a primary assay (like the p-NPA assay) with a different, more physiologically relevant assay (like the CO2 hydration assay) is a crucial step to eliminate false positives.[5]
Experimental Protocols
Protocol 1: p-Nitrophenyl Acetate (p-NPA) Esterase Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Human recombinant Carbonic Anhydrase II
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and equilibrate to the desired temperature (e.g., 25°C).
-
Prepare a stock solution of CAII in the assay buffer. The final concentration in the well should be determined empirically.
-
Prepare a stock solution of p-NPA in a dry organic solvent like acetonitrile or methanol.[4] A common stock concentration is around 50 mM.
-
Prepare serial dilutions of your inhibitor compounds.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add assay buffer, a specific volume of the inhibitor solution, and the CAII solution.
-
Positive Control (No Inhibitor): Add assay buffer, solvent control (e.g., DMSO), and the CAII solution.
-
Negative Control (No Enzyme): Add assay buffer and solvent control. This will be used to measure the rate of spontaneous p-NPA hydrolysis.[1]
-
Blank: Add assay buffer only.
-
-
Initiate the Reaction:
-
Add the p-NPA solution to all wells to start the reaction. The final concentration of p-NPA is typically in the low millimolar range.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 400-405 nm kinetically over a period of time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the negative control from all other rates.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Colorimetric CO2 Hydration Assay
This protocol is a modification of the Wilbur-Anderson assay, adapted for a spectrophotometer.[7]
Materials:
-
Human recombinant Carbonic Anhydrase II
-
Reaction Buffer: 20 mM Tris buffer containing a pH indicator (e.g., 100 µM phenol red), pH adjusted to ~8.3.[7]
-
CO2-saturated deionized water (substrate)
-
Inhibitor compounds
-
Temperature-controlled UV/Vis spectrophotometer with a cuvette holder set to a low temperature (e.g., 0-4°C).[7]
Procedure:
-
Prepare Reagents:
-
Assay Measurement:
-
Blank: Add the reaction buffer to a cuvette and place it in the spectrophotometer to zero the instrument at the wavelength of maximum absorbance for the acidic form of the indicator (e.g., 570 nm for phenol red).[7]
-
Uncatalyzed Reaction: Add a known volume of chilled reaction buffer to a cuvette. Place it in the spectrophotometer and start recording the absorbance. Inject a specific volume of CO2-saturated water to initiate the reaction and record the time it takes for the absorbance to drop between two defined points (corresponding to a specific pH drop, e.g., from pH 7.5 to 6.5).[15]
-
Enzyme-Catalyzed Reaction: Repeat the above step, but this time the cuvette should contain the reaction buffer with CAII.
-
Inhibited Reaction: Repeat the enzyme-catalyzed reaction with the addition of your inhibitor.
-
-
Data Analysis:
-
The activity of the enzyme is often expressed in Wilbur-Anderson Units (WAU). The formula is: WAU = (T0 - T) / T, where T0 is the time for the uncatalyzed reaction and T is the time for the enzyme-catalyzed reaction.
-
Calculate the percent inhibition based on the change in the reaction rate or time in the presence of the inhibitor compared to the uninhibited enzyme.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Quantitative Data Summary
The following table provides typical concentration ranges for key reagents in the most common CAII inhibitor assays. The optimal concentrations may vary depending on the specific experimental conditions and should be determined empirically.
| Parameter | p-NPA Esterase Assay | CO2 Hydration Assay | Notes |
| Enzyme (CAII) Concentration | 2-16 µg/mL[7] | 0.5-8 µg/mL[16] | Should be in the linear range of the assay. |
| Substrate Concentration | 0.5-3 mM p-NPA | Saturated CO2 solution | p-NPA is typically dissolved in an organic solvent first. |
| Buffer | Tris-HCl, Phosphate | Tris, HEPES | pH is a critical parameter for both assays. |
| pH | 7.5 - 8.0 | 8.0 - 8.3 (start) | Higher pH increases p-NPA hydrolysis. |
| Temperature | 25 - 37°C | 0 - 4°C | Low temperature is crucial for the CO2 hydration assay. |
| Standard Inhibitor (Acetazolamide) IC50 | ~12 nM[17] | Varies with conditions | Can be used as a positive control for inhibition. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. protocols.io [protocols.io]
- 10. Carbonic Anhydrase Activity Assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. journals.iucr.org [journals.iucr.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Structure and Catalysis by Carbonic Anhydrase II: Role of Active-Site Tryptophan 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carbonic Anhydrase II (CA2) Inhibition Measurements
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Carbonic Anhydrase II (CA2) inhibition assays.
Troubleshooting Guides
Encountering unexpected results in your CA2 inhibition experiments can be frustrating. This guide is designed to help you identify and resolve common issues.
Table 1: Common Problems in CA2 Inhibition Assays, Potential Causes, and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent pipetting or mixing. - Temperature fluctuations during the assay. - Instability of CO2-saturated water in hydration assays.[1][2] | - Use calibrated pipettes and ensure thorough mixing. - Use a temperature-controlled plate reader or water bath.[3] - Prepare fresh CO2-saturated water just before use and keep it on ice.[2] Continuously bubble CO2 gas through the water during the experiment.[1] |
| Irreproducible IC50 Values | - Compound precipitation due to low solubility.[4] - Time-dependent inhibition.[5] - Degradation of the compound or enzyme. | - Visually inspect for precipitation. Reduce the final DMSO concentration (typically ≤1%). Determine the aqueous solubility of the compound.[4] - Perform a pre-incubation experiment to assess time-dependent inhibition.[5][6] - Prepare fresh solutions of the inhibitor and enzyme for each experiment. Store stock solutions appropriately. |
| Apparent Inhibition in Control Wells (No Enzyme) | - Spectroscopic interference from the test compound.[7][8] - Non-enzymatic hydrolysis of the substrate. - Compound-mediated signal quenching or enhancement.[7] | - Measure the absorbance of the compound at the detection wavelength. If there is interference, a different assay may be needed.[8] - Always subtract the background rate (no enzyme) from the enzyme-catalyzed rate.[3] - Run controls with the compound in the absence of the enzyme to check for effects on the assay signal. |
| Weak or No Inhibition by a Known Inhibitor (e.g., Acetazolamide) | - Inactive enzyme. - Incorrect buffer pH or composition. - Incorrect concentration of the known inhibitor. | - Verify enzyme activity with a positive control. - Ensure the buffer pH is optimal for CA2 activity (typically pH 7.0-8.5).[2] - Confirm the concentration of the inhibitor stock solution. |
| False Positives (Pan-Assay Interference Compounds - PAINS) | - The compound is a promiscuous inhibitor that acts through non-specific mechanisms like aggregation, redox cycling, or chemical reactivity.[9][10][11] | - Check the compound's structure against PAINS filters. - Test for non-specific inhibition by including a detergent (e.g., Triton X-100) in the assay buffer. - Use orthogonal assays to confirm inhibition.[12] |
Frequently Asked Questions (FAQs)
Q1: My compound shows potent inhibition, but its solubility is very low. How can I confidently measure its IC50?
A1: Low solubility is a common challenge.[4] First, determine the highest concentration of your compound that remains soluble in the final assay buffer, including the percentage of any cosolvent like DMSO. It is crucial to work below this concentration to avoid compound precipitation, which can lead to inaccurate results.[13] You can try using a lower percentage of DMSO or exploring other solubilizing agents, but be sure to test their effect on enzyme activity.[14][15][16] If solubility remains a significant issue, consider re-synthesizing the compound to improve its physicochemical properties.[14]
Q2: I observe that the inhibitory potency of my compound increases with pre-incubation time. What does this mean?
A2: This phenomenon is known as time-dependent inhibition (TDI).[5][17] It suggests that your compound may be an irreversible inhibitor, a slow-binding inhibitor, or that it is converted to a more potent inhibitor by the enzyme or other components in the assay.[6] To characterize TDI, you can perform an "IC50 shift" assay, where you compare the IC50 value with and without a pre-incubation period (e.g., 30 minutes) of the enzyme and inhibitor before adding the substrate.[5][6] A significant decrease in the IC50 after pre-incubation indicates TDI.[6]
Q3: How can I differentiate between a true CA2 inhibitor and a Pan-Assay Interference Compound (PAIN)?
A3: PAINS are compounds that often show activity in various assays through non-specific mechanisms.[10][11] To identify if your hit is a PAIN, you can:
-
Analyze its structure: Several computational tools and databases can flag compounds with substructures known to cause interference.[9]
-
Perform control experiments: Test for inhibition in the presence of a non-ionic detergent like Triton X-100 (e.g., 0.01%). Aggregating inhibitors often lose their activity in the presence of detergents.[8]
-
Use orthogonal assays: Confirm your findings using a different assay method. For example, if you identified a hit in the pNPA esterase assay, validate it using the CO2 hydration assay.[3][12] True inhibitors should be active in multiple, distinct assay formats.
Q4: What are the key differences between the p-nitrophenyl acetate (pNPA) esterase assay and the CO2 hydration assay for measuring CA2 inhibition?
A4: Both are common methods, but they measure different catalytic functions of CA2.
-
CO2 Hydration Assay: This is the physiological reaction catalyzed by carbonic anhydrase.[3] It measures the rate of pH change as CO2 is converted to bicarbonate and a proton.[2][18] This assay is considered the gold standard for measuring the primary function of CA.
-
p-Nitrophenyl Acetate (pNPA) Esterase Assay: This assay measures the esterase activity of CA2, where the enzyme hydrolyzes pNPA to p-nitrophenol, which can be monitored spectrophotometrically.[3][19] While not the physiological reaction, it is a simpler and often higher-throughput method. However, it's important to note that some compounds may inhibit the esterase activity but not the CO2 hydration activity, or vice-versa.[3] Therefore, hits from an esterase assay should ideally be confirmed with a CO2 hydration assay.
Experimental Protocols
Protocol 1: CA2 Inhibition Measurement using the p-Nitrophenyl Acetate (pNPA) Esterase Assay
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5.
-
CA2 Stock Solution: Prepare a 1 mg/mL stock solution of purified human CA2 in a suitable buffer and store at -80°C. Dilute to the final working concentration (e.g., 10 µM) in Assay Buffer just before use.
-
pNPA Substrate Solution: Prepare a 30 mM stock solution of p-NPA in acetonitrile.[3]
-
Inhibitor Stock Solutions: Prepare stock solutions of test compounds and a known inhibitor (e.g., acetazolamide) in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 80 µL of Assay Buffer to each well.
-
Add 10 µL of diluted enzyme solution to the sample wells. For background control wells, add 10 µL of Assay Buffer.
-
Add 1 µL of inhibitor solution at various concentrations (or DMSO for control) to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader at 25°C.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the background rate (no enzyme) from the rates of the enzyme-catalyzed reactions.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: CA2 Inhibition Measurement using the CO2 Hydration Assay (Colorimetric Method)
-
Reagent Preparation:
-
Reaction Buffer: 20 mM Tris-HCl buffer containing a pH indicator (e.g., 0.2 mM Phenol Red), pH 8.3.[3]
-
CA2 Stock Solution: Prepare and dilute as in the pNPA assay.
-
CO2-Saturated Water: Bubble pure CO2 gas through deionized water for at least 30 minutes on ice.[2][3] Maintain on ice and continue bubbling throughout the experiment.
-
Inhibitor Stock Solutions: Prepare as in the pNPA assay.
-
-
Assay Procedure (Spectrophotometer with cuvette):
-
Chill the reaction buffer, enzyme solution, and CO2-saturated water to 0-4°C in an ice bath.[2]
-
To a chilled cuvette, add 0.6 mL of the chilled Reaction Buffer.
-
Add the desired volume of the inhibitor solution (or DMSO for control).
-
Add 0.1 mL of the chilled, diluted enzyme solution and mix gently.
-
Place the cuvette in a temperature-controlled spectrophotometer (e.g., at 4°C).
-
Initiate the reaction by rapidly injecting 0.4 mL of the ice-cold CO2-saturated water.
-
Monitor the decrease in absorbance at the indicator's wavelength (e.g., 557 nm for Phenol Red) over time.
-
-
Data Analysis:
-
The rate of the uncatalyzed reaction (T0) is the time it takes for the pH to drop a certain amount (and thus the absorbance to change) without the enzyme. The catalyzed reaction time (T) is measured in the presence of the enzyme.
-
The activity of the enzyme can be expressed in Wilbur-Anderson Units (WAU), calculated as (T0 - T) / T.[3]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical CA2 inhibition assay.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. mdpi.com [mdpi.com]
- 4. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 7. Figure 7, [Compound-mediated interference in proximity assays...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ROCK inhibitors 2. Improving potency, selectivity and solubility through the application of rationally designed solubilizing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubility enhancement of cox-2 inhibitors using various solvent systems | Semantic Scholar [semanticscholar.org]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Time-dependent CYP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbonic Anhydrase Activity Assay [protocols.io]
- 19. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Stopped-Flow Assays for Carbonic Anhydrase 2: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing stopped-flow assays for human Carbonic Anhydrase 2 (CA2). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key kinetic data to facilitate accurate and reproducible results.
Troubleshooting and FAQs
This section addresses common issues encountered during stopped-flow analysis of CA2, providing potential causes and solutions in a direct question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| Why is there no discernible signal or a very weak signal? | 1. Inactive Enzyme: Improper storage (e.g., repeated freeze-thaw cycles), incorrect buffer pH, or absence of Zn²⁺ cofactor can lead to loss of activity. 2. Incorrect Wavelength: The spectrophotometer is not set to the correct wavelength for monitoring the product (e.g., p-nitrophenolate at 405 nm for the esterase assay). 3. Substrate Degradation: The substrate (especially p-nitrophenyl acetate) may have hydrolyzed prior to the experiment. 4. Low Substrate Concentration: Substrate concentration is too low to produce a detectable signal change. | 1. Verify Enzyme Activity: Run a standard activity assay with a fresh enzyme aliquot and ensure the buffer contains ZnSO₄. 2. Check Instrument Settings: Confirm the correct wavelength and filter settings on the stopped-flow instrument. 3. Use Fresh Substrate: Prepare substrate solutions fresh before each experiment. 4. Increase Substrate Concentration: Ensure the substrate concentration is appropriate for the expected Kₘ of the enzyme. |
| The reaction is too fast to be accurately measured (burst phase is missed). | 1. High Enzyme Concentration: The enzyme concentration is too high, causing the reaction to complete within the dead time of the instrument. 2. High Substrate Concentration: Saturating substrate concentrations can lead to very rapid initial rates. | 1. Dilute the Enzyme: Perform serial dilutions of the enzyme stock to find a concentration that yields a measurable rate. 2. Lower Substrate Concentration: Use substrate concentrations around the Kₘ to slow down the initial reaction velocity. |
| Why are my kinetic traces noisy? | 1. Air Bubbles in the System: Air bubbles in the syringes or flow path can cause light scattering and signal artifacts. 2. Particulate Matter: Unfiltered solutions can lead to noisy signals. 3. Low Signal-to-Noise Ratio: The change in absorbance or fluorescence is too small relative to the background noise of the instrument. | 1. Degas Solutions and Purge System: Thoroughly degas all buffers and solutions and carefully purge the stopped-flow instrument to remove any trapped air. 2. Filter Solutions: Filter all solutions through a 0.2 µm filter before use.[1] 3. Optimize Signal: Increase the concentration of the signaling species (e.g., pH indicator) or use a higher enzyme/substrate concentration if possible without making the reaction too fast. |
| The results are not reproducible between runs. | 1. Inconsistent Mixing: Incomplete or variable mixing of the reactants. 2. Temperature Fluctuations: The temperature of the reaction is not being properly controlled. 3. Photobleaching: For fluorescence-based assays, the fluorophore may be photobleaching upon repeated measurements. | 1. Ensure Proper Mixing: Check the instrument's mixing efficiency and ensure drive syringes are moving smoothly and synchronously. 2. Use a Circulating Water Bath: Maintain a constant temperature for the syringes and observation cell using a water bath.[1] 3. Minimize Light Exposure: Reduce the excitation light intensity or the duration of light exposure. |
| The observed rates do not follow expected Michaelis-Menten kinetics. | 1. Substrate or Product Inhibition: High concentrations of substrate or product may be inhibiting the enzyme. 2. Incorrect Data Analysis: The data may not be properly corrected for the uncatalyzed background reaction. 3. Presence of Inhibitors: Contaminants in the enzyme preparation or buffers may be inhibiting the reaction. | 1. Vary Substrate Concentration: Perform the assay over a wide range of substrate concentrations to identify any inhibitory effects. 2. Subtract Background Rate: Always measure the rate of the uncatalyzed reaction (in the absence of enzyme) and subtract it from the catalyzed rate. 3. Purify Enzyme and Use High-Purity Reagents: Ensure the enzyme is pure and use analytical grade reagents for all solutions. |
Experimental Protocols
Detailed methodologies for the two most common stopped-flow assays for Carbonic Anhydrase 2 are provided below.
Protocol 1: CO₂ Hydration Activity Assay
This assay measures the primary physiological reaction of CA2 by monitoring the pH change resulting from the hydration of CO₂ to bicarbonate and a proton. The rate of pH drop is monitored using a pH indicator.
Reagents and Preparation:
-
Enzyme Solution: Purified human Carbonic Anhydrase 2 diluted to a final concentration of approximately 1-10 nM in 10 mM phosphate buffer, pH 7.2.
-
Assay Buffer (Syringe A): 50 mM HEPES, 50 mM Na₂SO₄, 50 mM MgSO₄, and 0.2 mM Phenol Red as a pH indicator, adjusted to pH 7.4.[2] Keep on ice.
-
Substrate Solution (Syringe B): CO₂-saturated water. Prepare by bubbling CO₂ gas through deionized water for at least 30 minutes at 4°C.[3] This results in a CO₂ concentration of approximately 34 mM.[3] Keep on ice.
Stopped-Flow Instrument Setup:
-
Set the spectrophotometer to monitor the absorbance change of Phenol Red at 557 nm.[3]
-
Equilibrate the stopped-flow instrument, including the drive syringes and observation cell, to 25°C using a circulating water bath.
-
Wash the system thoroughly with deionized water and then with the assay buffer.
Procedure:
-
Load the enzyme in the assay buffer into Syringe A and the CO₂-saturated water into Syringe B.
-
Initiate the stopped-flow experiment to rapidly mix the contents of the two syringes (1:1 ratio).
-
Record the change in absorbance at 557 nm for 10-60 seconds.[2][3] The absorbance will decrease as the pH drops due to proton production.
-
Perform control experiments by mixing the assay buffer without the enzyme with the CO₂-saturated water to determine the uncatalyzed rate.
-
Calculate the initial rates from the linear portion of the kinetic traces. The catalyzed rate is the total rate minus the uncatalyzed rate.
-
To determine kinetic parameters, vary the concentration of CO₂ by diluting the saturated CO₂ solution with nitrogen-sparged deionized water.[2][3]
Protocol 2: p-Nitrophenyl Acetate (pNPA) Esterase Activity Assay
This is a common and convenient spectrophotometric assay that measures the esterase activity of CA2. The hydrolysis of p-nitrophenyl acetate (pNPA) produces the yellow p-nitrophenolate ion, which can be monitored at 405 nm.
Reagents and Preparation:
-
Enzyme Solution: Purified human Carbonic Anhydrase 2 diluted to a final concentration of approximately 1.5 µM in 10 mM Tris-H₂SO₄, pH 7.5.[4]
-
Buffer (Syringe A): 10 mM Tris-H₂SO₄, pH 7.5.[4]
-
Substrate Solution (Syringe B): A stock solution of p-nitrophenyl acetate (pNPA) in acetone, diluted in the assay buffer to the desired final concentrations (e.g., 1 mM). The final acetone concentration should be kept low (e.g., 3%) to avoid enzyme denaturation.[4]
Stopped-Flow Instrument Setup:
-
Set the spectrophotometer to monitor the increase in absorbance at 405 nm.[5]
-
Equilibrate the stopped-flow instrument to 25°C.
-
Wash the system thoroughly with deionized water and then with the assay buffer.
Procedure:
-
Load the enzyme solution into Syringe A and the pNPA solution into Syringe B.
-
Initiate the stopped-flow experiment to rapidly mix the two solutions.
-
Record the increase in absorbance at 405 nm for 15-20 minutes at 1-minute intervals.[5]
-
Measure the rate of autohydrolysis of pNPA by mixing the buffer without the enzyme with the pNPA solution.
-
Subtract the rate of autohydrolysis from the enzyme-catalyzed rate to obtain the true enzymatic rate.[5]
-
Determine the Michaelis-Menten parameters (Kₘ and Vₘₐₓ) by measuring the initial rates at various pNPA concentrations.
Quantitative Data
The following tables summarize key kinetic parameters for human Carbonic Anhydrase 2 with its physiological substrate, CO₂, and the commonly used esterase substrate, p-nitrophenyl acetate.
Table 1: Kinetic Parameters for CO₂ Hydration by Human Carbonic Anhydrase 2
| kcat (s⁻¹) | Kₘ (mM) | kcat/Kₘ (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| 1.3 x 10⁵ | 1.0 | 1.3 x 10⁸ | 7.5 | 25 | |
| 9.35 x 10⁵ | - | 1.1 x 10⁸ | 7.5 | 20 | |
| 1.60 x 10⁶ | - | 1.6 x 10⁸ | 7.5 | 25 |
Table 2: Kinetic Parameters for p-Nitrophenyl Acetate (pNPA) Hydrolysis by Human Carbonic Anhydrase 2
| kcat (s⁻¹) | Kₘ (mM) | kcat/Kₘ (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| - | - | 2080 | - | - | |
| - | - | 1 x 10⁵ | - | - |
Visualizations
The following diagrams illustrate the core concepts of the stopped-flow experimental workflow and the catalytic mechanism of Carbonic Anhydrase 2.
References
Technical Support Center: Optimizing Signal-to-Noise in Ca2+ Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in their Calcium (Ca2+) fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of noise in Ca2+ fluorescence assays?
Noise in Ca2+ imaging can originate from several sources, broadly categorized as biological and technical. Biological noise includes autofluorescence from cellular components like NADH and flavins.[1] Technical noise stems from the imaging system, such as detector noise (read noise and dark noise), and photon shot noise, which is the inherent statistical fluctuation in the arrival of photons at the detector.[2] Additionally, factors like uneven dye loading, dye leakage, and phototoxicity can contribute to a poor signal-to-noise ratio.[3][4]
Q2: How do I choose the right Ca2+ indicator for my experiment?
The choice of a Ca2+ indicator is critical for a successful assay and depends on several factors:
-
Ratiometric vs. Single-Wavelength Indicators: Ratiometric indicators like Fura-2 allow for the quantification of absolute Ca2+ concentrations by taking the ratio of fluorescence at two different wavelengths, which helps to correct for variations in dye concentration, cell thickness, and photobleaching.[3][5][6] Single-wavelength indicators like Fluo-4 exhibit a change in fluorescence intensity at a single wavelength upon Ca2+ binding and are generally brighter, making them suitable for detecting transient Ca2+ changes.[4][6]
-
Dissociation Constant (Kd): The Kd of an indicator should be matched to the expected Ca2+ concentration range in your experiment. For measuring resting Ca2+ levels (around 100 nM), a high-affinity indicator like Fura-2 (Kd ~145 nM) is suitable. For detecting large and rapid Ca2+ transients, a lower-affinity indicator might be more appropriate to avoid saturation.[6][7]
-
Spectral Properties: The excitation and emission spectra of the indicator must be compatible with your microscope's light source and filters.
Q3: What is phototoxicity and photobleaching, and how can I minimize them?
-
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a decrease in signal intensity over time.[8][9]
-
Phototoxicity refers to the damaging effects of light on living cells, often mediated by the production of reactive oxygen species (ROS) during fluorescence excitation.[10][11] This can lead to altered cellular physiology and even cell death.[11]
To minimize phototoxicity and photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.[9]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera.[12][13]
-
Use More Sensitive Detectors: Cameras with high quantum efficiency, like sCMOS or EMCCD cameras, can detect weaker signals, allowing for lower excitation light levels.[14]
-
Choose Photostable Dyes: Some dyes are inherently more resistant to photobleaching than others. Fluo-4 is known to be more photostable than Fluo-3.[4]
-
Use Anti-fade Reagents: While more common in fixed-cell imaging, some live-cell compatible photoprotective agents are available.
Troubleshooting Guide
Problem 1: Low Signal/Weak Fluorescence
| Possible Cause | Troubleshooting Step |
| Inefficient Dye Loading | Optimize dye concentration (typically 1-5 µM for Fluo-4 AM and Fura-2 AM), incubation time (usually 30-60 minutes), and temperature (room temperature or 37°C).[15][16][17][18] Ensure cells are healthy and adherent. |
| Incomplete De-esterification of AM Esters | After loading, incubate cells in dye-free buffer for an additional 10-30 minutes to allow for complete cleavage of the AM ester by intracellular esterases.[17] |
| Incorrect Filter Set or Light Source | Verify that the excitation and emission filters on your microscope are appropriate for the chosen Ca2+ indicator. |
| Low Intracellular Ca2+ Concentration | Use a positive control, such as ionomycin or a high potassium solution, to confirm that the dye can respond to an increase in intracellular Ca2+.[5] |
| Low Dye Concentration | While high concentrations can be toxic, a concentration that is too low will result in a weak signal. Titrate the dye concentration to find the optimal balance. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a red-shifted dye to avoid the spectral region of common autofluorescent molecules.[19] |
| Extracellular Dye | Wash cells thoroughly with fresh buffer after dye loading to remove any extracellular indicator.[17] The inclusion of a quencher for extracellular fluorescence in the assay buffer can also be beneficial.[15] |
| Dye Compartmentalization | AM esters can sometimes accumulate in organelles. Lowering the loading temperature may reduce this effect.[20] Visually inspect the cells to ensure cytosolic localization of the dye. |
| Phenol Red in the Medium | Phenol red is fluorescent and can contribute to background. Use a phenol red-free medium for imaging.[17] |
| Out-of-focus Fluorescence | For thick samples, out-of-focus fluorescence can be a major source of background. Consider using a confocal or two-photon microscope to optically section the sample and reject out-of-focus light.[1] |
Problem 3: Inconsistent or Variable Signal
| Possible Cause | Troubleshooting Step |
| Uneven Dye Loading | Ensure a homogenous cell monolayer and even application of the dye loading solution. Gently agitate the plate during incubation. |
| Dye Leakage | Some cell types actively extrude Ca2+ indicators. The use of an anion transport inhibitor like probenecid can help to improve dye retention.[16] |
| Cell Health | Unhealthy or dying cells may have elevated and unstable baseline Ca2+ levels. Ensure optimal cell culture conditions and handle cells gently.[1] |
| Phototoxicity | Excessive illumination can induce artifactual Ca2+ transients.[11] Reduce light exposure as described in the FAQ section. |
| Mechanical Stimulation | Perfusion or solution changes during the experiment can mechanically stimulate cells, leading to Ca2+ responses. Perform these steps gently and include a baseline recording period to ensure stability. |
Quantitative Data Summary
Table 1: Comparison of Common Green-Emitting Ca2+ Indicators for Detecting Local Ca2+ Signals
| Indicator | Resting Fluorescence (F0, arbitrary units) | Mean ΔF/F0 | Signal-to-Noise Ratio (SNR) |
| Cal-520 | Low | 0.271 ± 0.02 | High |
| Fluo-4 | Low | - | - |
| Fluo-8H | High | 0.085 ± 0.01 | Low |
| Oregon Green BAPTA-1 | - | - | - |
Data adapted from a study on local Ca2+ puffs in cultured human neuroblastoma SH-SY5Y cells.[21] A lower resting fluorescence and a higher ΔF/F0 generally contribute to a better SNR.
Table 2: Comparison of Common Red-Emitting Ca2+ Indicators for Detecting Local Ca2+ Signals
| Indicator | Mean ΔF/F0 | Signal-to-Noise Ratio (SNR) |
| Rhod-4 | 0.362 ± 0.02 | High |
| Asante Calcium Red | 0.299 ± 0.02 | - |
| X-Rhod-1 | 0.178 ± 0.01 | - |
Data adapted from the same study as Table 1.[21] Rhod-4 was identified as the optimal red-emitting indicator in this comparison.
Table 3: Performance Comparison of Fluo-3 and Fluo-4 in a Microplate Reader Assay
| Indicator/Concentration/Time | Basal Fluorescence (arbitrary units) | Stimulated Fluorescence (arbitrary units) | Fold-increase |
| Fluo-3 / 4 µM / 60 min | 1700 | 5700 | 3.4 |
| Fluo-4 / 4 µM / 60 min | 4900 | 21300 | 4.3 |
| Fluo-4 / 2 µM / 30 min | 1200 | 5400 | 4.5 |
Data from a comparison using CHO cells stably transfected with rat muscarinic M1 receptors, stimulated with carbachol.[20] Fluo-4 generated a larger response with a lower loading concentration and shorter incubation time.
Experimental Protocols
Protocol 1: Fluo-4 AM Loading in Cultured Cells for Fluorescence Microscopy
-
Prepare Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+, buffered with HEPES to a pH of 7.2-7.4.[15][16]
-
Prepare Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Working Solution: Dilute the Fluo-4 AM stock solution in the loading buffer to a final working concentration of 1-5 µM.[17] To aid in dye solubilization and loading, Pluronic F-127 (at a final concentration of 0.02-0.04%) can be added to the working solution.[15][22] If dye leakage is a concern, probenecid can be added to the working solution (final concentration 1-2.5 mM).[16]
-
Cell Loading:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Remove the culture medium and wash the cells once with the loading buffer.
-
Add the Fluo-4 AM working solution to the cells and incubate for 30-60 minutes at either room temperature or 37°C.[15][16] The optimal conditions should be determined empirically for each cell type.
-
-
Wash and De-esterification:
-
Imaging: Proceed with fluorescence imaging. Use excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation and 516 nm emission).[17]
Protocol 2: Background Correction in Fluorescence Microscopy
-
Acquire a Background Image: Before imaging your stained cells, acquire an image of a cell-free region of the coverslip using the same acquisition settings (exposure time, gain, etc.) that you will use for your experiment.[23]
-
Average Background Intensity: Measure the average pixel intensity of the background image. This value represents the background signal from the buffer, glass, and camera noise.
-
Subtract Background: Subtract the average background intensity value from every pixel in your experimental images. Many imaging software packages have a built-in function for background subtraction.
-
For Ratiometric Dyes (e.g., Fura-2): It is crucial to determine and subtract the background for each excitation wavelength independently before calculating the ratio.[5][24]
Visualizations
Caption: A simplified signaling pathway illustrating agonist-induced intracellular Ca2+ release.
Caption: A typical experimental workflow for a Ca2+ fluorescence assay.
Caption: A logical troubleshooting workflow for improving the signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. gcamp6f.com [gcamp6f.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Why is my Fluo-4 signal not at a useful magnitude? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 12. portlandpress.com [portlandpress.com]
- 13. Exposure Times | Thermo Fisher Scientific - US [thermofisher.com]
- 14. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. hellobio.com [hellobio.com]
- 17. apexbt.com [apexbt.com]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. biotium.com [biotium.com]
- 20. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 21. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrophysiology | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
Carbonic Anhydrase 2 (CA2) Inhibitor Solubility: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Carbonic Anhydrase 2 (CA2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of my CA2 inhibitor important for my experiments?
A1: The solubility of your CA2 inhibitor is critical for obtaining accurate and reproducible experimental results. Poor solubility can lead to several issues, including:
-
Underestimation of potency: If the inhibitor is not fully dissolved, the actual concentration in solution will be lower than intended, leading to an inaccurate assessment of its inhibitory activity (e.g., IC50 or Ki values).
-
Precipitation during experiments: Changes in experimental conditions (e.g., temperature, pH, addition of other reagents) can cause a poorly soluble inhibitor to precipitate out of solution, affecting the accuracy and consistency of your results.
-
Formation of aggregates: Some inhibitors may form aggregates at concentrations above their solubility limit, which can lead to non-specific effects or artifacts in your assays.
Q2: What are the common classes of CA2 inhibitors and their general solubility characteristics?
A2: The most common class of CA2 inhibitors are the sulfonamides and their derivatives. Many of these compounds exhibit poor aqueous solubility due to their often rigid aromatic or heterocyclic structures and lipophilic nature. However, significant efforts have been made to improve their solubility by chemical modification. Other classes of CA inhibitors exist, and their solubility can vary widely depending on their chemical structure.
Q3: At what stage of my research should I be concerned about inhibitor solubility?
A3: It is crucial to consider inhibitor solubility from the very beginning of your research.
-
Early-stage drug discovery: Solubility screening should be performed on hit compounds to flag potential issues early on.
-
In vitro and cell-based assays: Ensuring your inhibitor is soluble in the assay buffer at the desired concentration is essential for data quality.
-
In vivo studies: Poor solubility can severely limit the bioavailability of your compound, affecting its efficacy in animal models.
Troubleshooting Guides
Issue 1: My CA2 inhibitor will not dissolve in my aqueous buffer.
Possible Cause & Solution:
-
Low intrinsic aqueous solubility: Many CA2 inhibitors have low water solubility.
-
Try co-solvents: First, attempt to dissolve the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or methanol before adding it to your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the activity of the enzyme or have other off-target effects. It is recommended to keep the final DMSO concentration below 0.5%.
-
pH adjustment: The solubility of ionizable compounds can be significantly influenced by pH. For acidic or basic compounds, adjusting the pH of the buffer to a range where the compound is in its more soluble ionized form can be effective. Note that the activity of CA2 is also pH-dependent.[1]
-
Use of solubilizing agents: Consider the use of cyclodextrins or non-ionic surfactants like Tween® or Triton™ X-100 to enhance solubility. These should be used with caution and validated to ensure they do not interfere with your assay.
-
Issue 2: My CA2 inhibitor precipitates out of solution during my experiment.
Possible Cause & Solution:
-
Exceeding the kinetic or thermodynamic solubility limit: The concentration of your inhibitor may be above its solubility limit in the final experimental conditions.
-
Determine the solubility limit: Perform a solubility assessment (see Experimental Protocols section) in your final assay buffer to determine the maximum soluble concentration of your inhibitor.
-
Work at a lower concentration: If possible, conduct your experiments at a concentration below the determined solubility limit.
-
-
"Salting out" effect: The high salt concentration in some biological buffers can decrease the solubility of your compound.
-
Reduce salt concentration: If your experimental design allows, try reducing the salt concentration of your buffer.
-
Buffer exchange: Consider if a different buffer system with lower salt content can be used without compromising the experiment.
-
-
Temperature changes: A decrease in temperature can reduce the solubility of some compounds.
-
Maintain constant temperature: Ensure all solutions are maintained at the experimental temperature to prevent precipitation.
-
Issue 3: I am observing inconsistent results in my CA2 inhibition assays.
Possible Cause & Solution:
-
Inconsistent inhibitor stock solution preparation: Variability in how the stock solution is prepared can lead to different final concentrations.
-
Standardize stock preparation: Develop and adhere to a strict protocol for preparing your inhibitor stock solutions. Ensure the compound is fully dissolved before making serial dilutions.
-
Fresh stock solutions: Prepare fresh stock solutions regularly, as some compounds may precipitate or degrade over time, even when stored at low temperatures.
-
-
Precipitation in multi-well plates: In high-throughput screening, small volumes and plate materials can influence solubility and precipitation.
-
Visual inspection: Visually inspect your assay plates for any signs of precipitation before and after the experiment.
-
Nephelometry: Use a nephelometer to quantify precipitation across the plate.
-
Issue 4: My sulfonamide-based CA2 inhibitor seems to be interacting with components of my assay.
Possible Cause & Solution:
-
Chelation of metal ions: Sulfonamides are known to chelate zinc ions, which is the basis of their inhibitory action on carbonic anhydrases.[2] They may also interact with other divalent cations in your buffer.
-
Buffer composition: Be aware of the concentration of divalent cations (e.g., Mg²⁺, Ca²⁺) in your buffer. If not essential for the assay, consider using a buffer with low or no divalent cations.
-
Use of a mild chelating agent: In some cases, a very low concentration of a weak chelating agent like EDTA can help, but this must be done with extreme caution as it can also strip the zinc from the active site of CA2.
-
Quantitative Data on CA2 Inhibitor Solubility
The solubility of carbonic anhydrase inhibitors can vary significantly based on their chemical structure and the solvent system. Below is a compilation of solubility data for some common CA2 inhibitors.
| Inhibitor | Solvent/Condition | Solubility | Reference(s) |
| Acetazolamide | Water | Very slightly soluble | [3][4] |
| Water (30 °C) | 980 mg/L | [5] | |
| Dilute alkali hydroxides | Soluble | [4] | |
| Ethanol (95%) | Slightly soluble | [3] | |
| DMSO | ~15 mg/mL | [2] | |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [2] | |
| Dorzolamide HCl | Water | Soluble | [6][7][8][9] |
| Methanol | Slightly soluble | [6][7][8][9] | |
| Ethanol | Slightly soluble | [6][7][8][9] | |
| Water (25°C) | 37 mg/mL (102.52 mM) | [10] | |
| DMSO | Insoluble | [10] | |
| Brinzolamide | Water | Insoluble | [11] |
| Water | 0.713 mg/mL | [1] | |
| Methanol | Very soluble | [11] | |
| Ethanol | Soluble | [11] | |
| DMSO | ~30 mg/mL | [12] | |
| Dimethyl formamide | ~30 mg/mL | [12] | |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [12] | |
| Methazolamide | Water | Very slightly soluble (0.999 g/L) | [13] |
| Water (25°C) | 2.835 g/L | [14] | |
| Acetone | Slightly soluble | [13][15] | |
| Dimethylformamide | Soluble | [13][15] | |
| DMSO (25°C) | 47 mg/mL (198.92 mM) | [16] | |
| Ethanol (25°C) | 3 mg/mL (12.69 mM) | [16] | |
| Ethoxzolamide | Water | Practically insoluble | [17] |
| Water (25°C) | 10.33 mg/L | [18] | |
| Water | 0.688 mg/mL | [19] | |
| DMSO | ≥ 100 mg/mL | [20] | |
| DMSO (25°C) | 30 mg/mL | [21] | |
| Dichlorphenamide | Water | Practically insoluble | [22] |
| Alkaline solutions | Soluble | [22] | |
| DMSO | 61 mg/mL (199.89 mM) | [23] | |
| Ethanol | 33 mg/mL | [23] | |
| Topiramate | Water (25°C) | 9.8 mg/mL | [24][25] |
| Alkaline solutions (pH 9-10) | Most soluble | [26][27] | |
| Acetone, Chloroform, DMSO, Ethanol | Freely soluble | [26][27] | |
| Zonisamide | Water | Moderately soluble (0.80 mg/mL) | [28][29] |
| 0.1 N HCl | 0.50 mg/mL | [28][29] | |
| Water | <10 mM | [30] | |
| DMSO | <100 mM | [30] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a high-throughput method to determine the kinetic solubility of a compound.
Materials:
-
Test compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplates
-
Plate reader with turbidity measurement capability (nephelometer or spectrophotometer at ~620 nm)
Procedure:
-
Prepare stock solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Dispense to assay plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well assay plate. Include DMSO-only wells as a blank.
-
Add buffer: Rapidly add 98 µL of PBS (pH 7.4) to each well to achieve a final volume of 100 µL and a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a plate reader.
-
Data analysis: The kinetic solubility is the highest concentration at which the turbidity is not significantly different from the DMSO-only control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
Materials:
-
Test compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detection method for the test compound
Procedure:
-
Add excess compound: Add an excess amount of the solid test compound to a glass vial (e.g., 1-2 mg).
-
Add buffer: Add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL).
-
Equilibration: Cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
Sample collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.
-
Dilution and analysis: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
-
Calculation: The determined concentration is the thermodynamic solubility of the compound under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for CA2 inhibitor precipitation.
Caption: Decision workflow for enhancing CA2 inhibitor solubility.
Caption: CA2's role in cellular signaling pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. uspbpep.com [uspbpep.com]
- 5. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dorzolamide Hydrochloride | 130693-82-2 [chemicalbook.com]
- 7. pi.bausch.com [pi.bausch.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. selleckchem.com [selleckchem.com]
- 11. pi.bausch.com [pi.bausch.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Methazolamide CAS#: 554-57-4 [m.chemicalbook.com]
- 15. pi.bausch.com [pi.bausch.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Ethoxzolamide | C9H10N2O3S2 | CID 3295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chembk.com [chembk.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. abmole.com [abmole.com]
- 22. Dichlorphenamide | C6H6Cl2N2O4S2 | CID 3038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. TOPIRAMATE [dailymed.nlm.nih.gov]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Topiramate 20 mg/mL Oral Suspension [uspharmacist.com]
- 28. ZONISAMIDE [dailymed.nlm.nih.gov]
- 29. accessdata.fda.gov [accessdata.fda.gov]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Off-Target Effects of Carbonic Anhydrase 2 (CA2) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of carbonic anhydrase 2 (CA2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of carbonic anhydrase inhibitors?
A1: Off-target effects of carbonic anhydrase (CA) inhibitors are often attributed to their chemical scaffolds. For instance, many CA inhibitors are sulfonamide-based, a feature they share with other drug classes. This can lead to unintended interactions with other enzymes. Common side effects observed in patients, such as nausea, fatigue, and paresthesias, may be a result of both on-target and off-target activities.[1]
A notable example is the cross-reactivity of certain nonsteroidal anti-inflammatory drugs (NSAIDs) with CA isoforms. Specifically, the COX-2 inhibitors celecoxib and valdecoxib, which contain an arylsulfonamide group, have been shown to inhibit CA I, II, IV, and IX at nanomolar concentrations.[2] In contrast, rofecoxib, which has a methyl sulfone group instead of a sulfonamide, does not exhibit this off-target inhibition.[2]
Another important class of off-target interactions involves histone deacetylase (HDAC) inhibitors. Vorinostat (SAHA), a hydroxamate-based HDAC inhibitor, can bind to and inhibit carbonic anhydrases, potentially contributing to its clinical side effects.[3][4] This is due to the ability of the hydroxamate group to coordinate with the zinc ion in the active site of both HDACs and CAs.
Q2: How can I determine if my CA2 inhibitor has off-target effects?
A2: Several experimental techniques can be employed to identify and characterize off-target effects of your CA2 inhibitor:
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This method assesses the thermal stability of a protein in the presence of a ligand. Binding of an inhibitor to a target protein usually increases its melting temperature (Tm). By screening your inhibitor against a panel of proteins, you can identify potential off-target binders.
-
Cellular Thermal Shift Assay (CETSA): This is an in-cell extension of the thermal shift assay that measures target engagement in a more physiologically relevant environment.[5][6][7] It can help confirm if the inhibitor binds to a potential off-target within the cell.
-
In-Cell NMR Spectroscopy: This powerful technique allows for the direct observation of protein-ligand interactions within living cells, providing atomic-level information on binding.[8]
-
Kinase Profiling: If your inhibitor is suspected to have off-target effects on kinases, you can screen it against a panel of kinases to determine its inhibitory activity (IC50 or Ki values).
-
Affinity Chromatography and Mass Spectrometry: The inhibitor can be immobilized on a solid support to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Q3: What are some common issues when designing isoform-specific CA inhibitors?
A3: The high degree of structural homology in the active site of the 16 human CA isoforms makes the design of isoform-specific inhibitors a significant challenge. This structural similarity often leads to non-specific binding and a range of undesired side effects due to the inhibition of off-target CA isoforms. CA II is the most abundant isoform, and its inhibition is a frequent cause of side effects when targeting other CA isoforms.[9]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Suggested Solution |
| No thermal shift observed for the target protein. | The inhibitor does not bind to the target protein under the experimental conditions. | - Increase the concentration of the inhibitor. - Verify the inhibitor's activity using an orthogonal method (e.g., enzyme activity assay). |
| The protein is intrinsically very stable or unstable. | - Optimize the heating gradient to better resolve the melting curve. | |
| The inhibitor binding does not significantly alter the protein's thermal stability. | - Consider using a different target engagement assay, such as in-cell NMR. | |
| High variability between replicates. | Inconsistent heating or cell lysis. | - Ensure uniform heating of all samples. - Optimize the lysis protocol for consistency. |
| Cell density variations. | - Ensure equal numbers of cells are used for each sample. | |
| Unexpected destabilization of the target protein. | The inhibitor may be disrupting a stabilizing protein-protein interaction. | - This could be a valid biological effect. Investigate the protein's interaction partners. |
| The inhibitor is competing with a natural substrate that stabilizes the protein. | - This is also a plausible mechanism of action. |
Carbonic Anhydrase Activity Assay
| Problem | Possible Cause | Suggested Solution |
| High background noise. | Contamination of reagents. | - Use fresh, high-quality reagents. |
| Instability of the substrate. | - Prepare the substrate solution fresh for each experiment. | |
| Inconsistent results. | Pipetting errors. | - Use calibrated pipettes and ensure accurate pipetting. |
| Temperature fluctuations. | - Maintain a constant temperature throughout the assay. | |
| No inhibition observed. | The inhibitor is inactive or used at too low a concentration. | - Test a wider range of inhibitor concentrations. - Confirm the inhibitor's integrity. |
| The enzyme is inactive. | - Use a fresh batch of enzyme and confirm its activity with a known inhibitor. |
Quantitative Data on Off-Target Interactions
The following tables summarize the inhibitory constants (Ki or IC50) of selected compounds against CA2 and their known off-targets.
Table 1: Inhibition of Carbonic Anhydrases by COX-2 Inhibitors
| Compound | Target | Inhibition Constant (Ki or IC50) |
| Celecoxib | CA II | Nanomolar range[10] |
| Valdecoxib | CA II | Less potent than Celecoxib[10] |
| Rofecoxib | CA II | No significant inhibition[10] |
| Celecoxib | CA IX | Nanomolar inhibitor[11] |
| Valdecoxib | CA IX | Nanomolar inhibitor[11] |
Table 2: Inhibition of Carbonic Anhydrases by HDAC Inhibitors
| Compound | Target | Notes |
| Vorinostat (SAHA) | CA II, CA IX | Binds with an affinity comparable to its HDAC targets[4] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol provides a general framework for identifying off-target proteins of a CA2 inhibitor using CETSA coupled with western blotting.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the test compound or vehicle control (e.g., DMSO) at various concentrations for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a PCR cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fraction by SDS-PAGE and western blotting using an antibody specific to the suspected off-target protein.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates binding.
-
In-Cell NMR for Target Engagement
This protocol outlines the general steps for confirming the interaction of a CA2 inhibitor with a potential off-target protein inside living cells.
-
Protein Expression and Isotope Labeling:
-
Overexpress the 15N-labeled potential off-target protein in a suitable expression system (e.g., E. coli).
-
-
Cell Preparation for NMR:
-
Introduce the 15N-labeled protein into mammalian cells (e.g., by electroporation or cell-penetrating peptides).
-
Alternatively, for bacterial proteins, use the E. coli cells directly after protein expression.
-
Resuspend the cells in a suitable buffer for NMR analysis.
-
-
NMR Data Acquisition:
-
Acquire a 2D 1H-15N HSQC spectrum of the cells containing the labeled protein. This serves as the reference spectrum.
-
Add the CA2 inhibitor to the cell sample and acquire another 2D 1H-15N HSQC spectrum.
-
-
Data Analysis:
-
Compare the two HSQC spectra. Chemical shift perturbations (changes in the positions of the peaks) for specific amino acid residues of the protein upon addition of the inhibitor indicate direct binding and can be used to map the binding site.
-
Signaling Pathways and Experimental Workflows
Dual HDAC and CA Inhibition Signaling
The off-target inhibition of HDACs by certain CA inhibitors can lead to complex downstream signaling effects. For example, HDAC inhibitors are known to modulate key signaling pathways involved in cell cycle regulation and apoptosis. The diagram below illustrates a simplified representation of how dual inhibition might affect these pathways.
Caption: Dual inhibition of CA2 and HDAC by a single compound.
Experimental Workflow for Off-Target Validation
The following diagram outlines a logical workflow for identifying and validating the off-target effects of a CA2 inhibitor.
Caption: Workflow for off-target identification and validation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. (S)Pinning down protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protocol variations for measuring carbonic anhydrase activity
Welcome to the Technical Support Center for Carbonic Anhydrase Activity Assays. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
General Frequently Asked Questions (FAQs)
Q1: Which assay is most suitable for my research needs?
A1: The choice of assay depends on your specific requirements:
-
Esterase Assay (p-NPA): Simple, high-throughput, and suitable for screening inhibitors of α-CAs. However, it does not measure the primary physiological reaction and may not be suitable for all CA isozymes.[1]
-
CO2 Hydration Assays (Wilbur-Anderson/Electrometric): Measures the physiological hydration of CO2 and is considered a gold standard. It can be technically demanding due to the requirement for precise temperature control and CO2-saturated solutions.[2][3][4]
-
Stopped-Flow Spectrophotometry: Provides the most accurate determination of steady-state kinetic parameters (kcat and KM).[1] This method is rapid but requires specialized and expensive equipment.[1][5][6]
-
Colorimetric CO2 Hydration Assay: A modification of the Wilbur-Anderson method that is simpler, more reliable, and requires less sample volume. It uses a pH indicator and a spectrophotometer to monitor the reaction.[1]
Q2: What are the critical factors to consider for accurate CA activity measurements?
A2: Several factors can influence the accuracy of your results:
-
Temperature Control: CA activity is highly sensitive to temperature. Maintaining a constant and specific temperature (often 0-4°C for CO2 hydration assays) is crucial.[2][3]
-
Buffer Composition: The type and concentration of the buffer can significantly impact enzyme activity.[4][7] Some buffers can inhibit the enzyme.
-
pH: The pH of the reaction buffer must be carefully controlled as it affects both the enzyme's catalytic activity and the equilibrium of the CO2/HCO3- system.[8]
-
Substrate Preparation: For CO2 hydration assays, ensuring the saturation of the CO2 solution is critical.[9] For the esterase assay, the substrate (p-NPA) should be dissolved in an appropriate solvent like acetonitrile or methanol, and the final concentration of the organic solvent in the assay should be minimized to avoid enzyme inhibition.[1][10]
-
Enzyme Purity and Concentration: The purity of the enzyme will affect the specific activity. The enzyme concentration should be optimized to ensure the reaction rate is within the linear range of the assay.
Q3: Can I use the esterase assay as a direct substitute for the CO2 hydration assay?
A3: No, the esterase assay should not be used as a direct substitute for the CO2 hydration assay for determining the physiological activity of carbonic anhydrase.[1] While both reactions occur at the same active site for α-CAs, the esterase activity may not correlate well with the CO2 hydration activity for all CA isozymes or under all conditions.[1]
CO2 Hydration Assay: Wilbur-Anderson (Electrometric) Method
This method measures the time required for a saturated CO2 solution to lower the pH of a buffer from 8.3 to 6.3, with and without the enzyme.[2][3]
Experimental Protocol
-
Reagent Preparation:
-
0.02 M Tris-HCl buffer, pH 8.3: Prepare and chill on an ice bath to 0-4°C.[2][3]
-
CO2-saturated water: Bubble CO2 gas through ice-cold deionized water for at least 30 minutes at 0-4°C.[1][2] Keep this solution on ice.
-
Enzyme solution: Dissolve the carbonic anhydrase sample in ice-cold water to a concentration of approximately 0.1 mg/mL. Immediately before use, dilute to a working concentration (e.g., 0.01 mg/mL) with ice-cold water.[2]
-
-
Assay Procedure:
-
Blank Measurement (T0):
-
Add 6.0 mL of chilled Tris-HCl buffer to a 15-20 mL beaker kept in an ice bath.
-
Place a calibrated pH electrode in the buffer.
-
Rapidly add 4.0 mL of CO2-saturated water to the buffer and immediately start a stopwatch.
-
Record the time (in seconds) it takes for the pH to drop from 8.3 to 6.3. This is T0.[2][3] A typical blank time should be in the range of 70 to 100 seconds.
-
-
Enzyme-catalyzed Measurement (T):
-
Add 6.0 mL of chilled Tris-HCl buffer to a fresh beaker in an ice bath.
-
Add 0.1 mL of the diluted enzyme solution.
-
Place the pH electrode in the solution.
-
Rapidly add 4.0 mL of CO2-saturated water and immediately start the stopwatch.
-
Record the time (in seconds) it takes for the pH to drop from 8.3 to 6.3. This is T.[2][3]
-
-
-
Calculation of Wilbur-Anderson Units (WAU):
-
One Wilbur-Anderson unit is defined as the amount of enzyme that causes the pH of a 0.02 M Tris buffer to drop from 8.3 to 6.3 per minute at 0°C.
-
The activity in WAU/mg is calculated using the formula: (T0 - T) / T
-
Troubleshooting and FAQs
Q: My blank (T0) reading is too long or inconsistent. What should I do?
A: This is a common issue and can be caused by:
-
Incomplete CO2 saturation: Ensure that the water is vigorously bubbled with CO2 for a sufficient amount of time and kept on ice to maintain saturation.[9] You can add small chips of dry ice to the CO2 solution to increase saturation.
-
Temperature fluctuations: The assay is very sensitive to temperature. Ensure all reagents and the reaction vessel are maintained at 0-4°C.[3]
-
Buffer issues: Check the pH and concentration of your Tris buffer.
Q: The pH drop in my enzyme reaction is too fast to measure accurately.
A: Your enzyme concentration is likely too high. Prepare a more dilute enzyme solution and repeat the measurement. The ideal time for the catalyzed reaction (T) should be between 10 and 20 seconds.
Q: The pH never reaches 6.3 in my blank measurement.
A: This could be due to insufficient CO2 in your saturated water or an issue with your buffer capacity.[9] Re-saturate your CO2 solution and verify your buffer preparation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Buffer | 0.02 M Tris-HCl | [2][3] |
| Buffer pH | 8.3 | [2][3] |
| Reaction Temperature | 0-4 °C | [2][3] |
| pH Drop Range | 8.3 to 6.3 | [2][3] |
| Typical Blank Time (T0) | 70-100 seconds | |
| Optimal Enzyme Time (T) | 10-20 seconds |
Experimental Workflow Diagram```dot
Caption: Workflow for the p-NPA esterase assay.
Signaling Pathway Involvement
Carbonic anhydrases are crucial for pH regulation in various physiological processes. One such role is in cellular pH homeostasis, where CA activity is linked to the transport of acid-base equivalents across the cell membrane.
Cellular pH Regulation Pathway
Caption: CA-mediated regulation of intracellular pH.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. 2022.igem.wiki [2022.igem.wiki]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 7. Carbonic anhydrase assay: strong inhibition of the leaf enzyme by CO2 in certain buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in Carbonic Anhydrase II (CA2) Inhibition Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their Carbonic Anhydrase II (CA2) inhibition data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in CA2 inhibition assays?
A1: Variability in CA2 inhibition data can stem from several factors:
-
Enzyme Integrity: The stability and activity of the CA2 enzyme preparation are critical. Factors like improper storage, repeated freeze-thaw cycles, and buffer pH can affect its conformation and catalytic efficiency.[1][2]
-
Inhibitor Properties: The solubility and stability of the test compounds in the assay buffer are crucial. Poor solubility can lead to inaccurate concentration determination and precipitation during the assay.[3] Some compounds may also act as promiscuous inhibitors by forming aggregates.[4][5]
-
Assay Conditions: Variations in buffer composition, pH, temperature, and substrate concentration can significantly impact enzyme kinetics and inhibitor potency measurements.[6][7]
-
Assay Method: Different assay formats, such as the CO2 hydration assay and the esterase activity assay, can yield different IC50 values for the same inhibitor due to differences in substrate and reaction mechanism.[8]
-
Data Analysis: The method used to calculate IC50 values and the statistical analysis applied can introduce variability. The IC50 value itself can be time-dependent.[9][10]
Q2: My IC50 values for the same inhibitor are inconsistent between experiments. What could be the cause?
A2: Inconsistent IC50 values are a common issue. Here are some potential causes and troubleshooting steps:
-
Check Enzyme Activity: Ensure that the CA2 enzyme activity is consistent across experiments. Run a standard inhibitor (e.g., acetazolamide) in every assay to monitor for variations in enzyme performance.
-
Verify Inhibitor Concentration and Solubility: Confirm the concentration of your inhibitor stock solution. Visually inspect for any precipitation in the assay wells. If solubility is an issue, consider using a co-solvent like DMSO, but keep its final concentration low and consistent across all wells.[11]
-
Standardize Assay Protocol: Strictly adhere to the same protocol for all experiments, including incubation times, temperature, and reagent addition order.
-
Review Data Analysis: Use a consistent and appropriate non-linear regression model to fit your dose-response curves. Ensure that the top and bottom plateaus of the curve are well-defined. Be aware that IC50 values can be influenced by the duration of the assay.[9][12]
Q3: How can I identify and mitigate the effects of promiscuous inhibitors?
A3: Promiscuous inhibitors, often acting through non-specific mechanisms like aggregation, are a significant source of false positives in high-throughput screening.[4][13]
-
Detergent Test: A common method to identify aggregate-based inhibitors is to perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[5] A significant decrease in the inhibitor's apparent potency in the presence of the detergent suggests an aggregation-based mechanism.
-
Examine Dose-Response Curve: Promiscuous inhibitors often exhibit steep, non-ideal dose-response curves.
-
Orthogonal Assays: Validate hits using different assay formats (e.g., a biophysical binding assay like surface plasmon resonance or isothermal titration calorimetry) that are less susceptible to aggregation artifacts.[14]
Q4: What are the best practices for preparing and storing the CA2 enzyme?
A4: Proper handling of the CA2 enzyme is crucial for reproducible results.
-
Storage: Store the enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Buffer: Use a buffer that maintains the enzyme's stability and activity. A common storage buffer is 10 mM Tris-HCl, pH 7.5.
-
Purity: Ensure the purity of the enzyme preparation, as contaminants can interfere with the assay.
Troubleshooting Guides
Guide 1: Inconsistent Enzyme Activity
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in positive control (no inhibitor) | Enzyme degradation | Prepare fresh enzyme aliquots. Avoid repeated freeze-thaw cycles. Verify storage conditions. |
| Low overall enzyme activity | Incorrect buffer pH or composition | Prepare fresh buffer and verify its pH. Ensure all buffer components are at the correct concentration. |
| Inactive enzyme | Purchase a new batch of enzyme or re-purify if produced in-house. | |
| Drifting signal over time | Enzyme instability in assay buffer | Perform a time-course experiment to determine the window of linear enzyme activity. |
Guide 2: Issues with Inhibitor Compounds
| Symptom | Possible Cause | Troubleshooting Step |
| Precipitate observed in assay wells | Poor inhibitor solubility | Decrease the final concentration of the inhibitor. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not affect enzyme activity. |
| IC50 values are much higher than expected | Inhibitor degradation | Prepare fresh inhibitor stock solutions. Check for proper storage of the compound. |
| High background signal | Compound interference with assay readout | Run a control with the compound and all assay components except the enzyme to check for autofluorescence or colorimetric interference. |
| Potent inhibition that is not reproducible | Promiscuous inhibition mechanism | Perform a detergent test (see FAQ Q3). Examine the dose-response curve for steepness. |
Data Presentation: Comparative IC50 Values
The following table summarizes representative IC50 values for known CA2 inhibitors, illustrating the range of potencies observed. Note that these values can vary depending on the specific assay conditions used.
| Inhibitor | Assay Type | Reported IC50 (nM) | Reference |
| Acetazolamide | Stopped-flow CO2 hydration | 12 | Supuran et al. |
| Methazolamide | Stopped-flow CO2 hydration | 14 | Supuran et al. |
| Dorzolamide | Stopped-flow CO2 hydration | 3.5 | Supuran et al. |
| Brinzolamide | Stopped-flow CO2 hydration | 3.1 | Supuran et al. |
| Celecoxib | Esterase activity | 30 | Iyer et al.[15] |
| Furosemide | Esterase activity | 250 | Iyer et al.[15] |
Experimental Protocols
Protocol 1: CA2 Esterase Activity Assay (Colorimetric)
This protocol is adapted from a high-throughput screening assay for CA2 inhibitors.[15]
Materials:
-
Human Carbonic Anhydrase II (CA2)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
Test compounds and control inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of CA2 in assay buffer.
-
Prepare a stock solution of pNPA in a suitable solvent like acetonitrile.
-
Prepare serial dilutions of test compounds and control inhibitor in assay buffer.
-
-
Assay Setup:
-
Add 180 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound or control inhibitor solution to the appropriate wells.
-
Add 10 µL of the CA2 enzyme solution to all wells except the negative control wells (add 10 µL of assay buffer instead).
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the pNPA substrate solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 405 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response model.
-
Protocol 2: Stopped-Flow CO2 Hydration Assay
This method directly measures the primary physiological reaction of CA2 and is considered a gold standard.
Materials:
-
Human Carbonic Anhydrase II (CA2)
-
CO2-saturated water
-
Buffer: 20 mM HEPES, pH 7.5, containing a pH indicator (e.g., phenol red)
-
Test compounds and control inhibitor
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare Solutions:
-
Prepare a solution of CA2 in the assay buffer.
-
Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.
-
Prepare solutions of test compounds and control inhibitor in the assay buffer.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
-
Perform Measurement:
-
Load one syringe with the CA2 enzyme solution (containing the inhibitor or buffer for control).
-
Load the second syringe with the CO2-saturated water.
-
Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time.
-
-
Data Analysis:
-
Determine the initial rate of the catalyzed and uncatalyzed (no enzyme) reactions from the slope of the absorbance change.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.
-
Mandatory Visualizations
Caption: General workflow for a CA2 inhibition assay.
Caption: Troubleshooting inconsistent IC50 values.
Caption: Workflow for identifying promiscuous inhibitors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. revvity.com [revvity.com]
- 15. Effects of Phosphorylation on the Activity, Inhibition and Stability of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Colorimetric Calcium (Ca2+) Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding background interference in colorimetric calcium (Ca2+) assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a colorimetric calcium assay?
Most colorimetric calcium assays, particularly those using the o-cresolphthalein complexone (OCPC) method, are based on the formation of a colored complex. In an alkaline environment (typically pH 10.0-10.5), calcium ions (Ca2+) react with OCPC to form a purple-colored complex.[1][2][3] The intensity of this color, which can be measured spectrophotometrically at approximately 570-580 nm, is directly proportional to the calcium concentration in the sample.[1][4]
Q2: Why is the pH of the reaction buffer so important?
The reaction between calcium and OCPC is highly pH-dependent and requires alkaline conditions to proceed efficiently and form the violet-colored chelate.[1][4] Furthermore, pH can influence the binding of calcium to proteins in the sample; a decrease in pH can lead to less protein binding and an increase in free ionized calcium, while an increase in pH enhances this binding.[5][6] Maintaining the recommended alkaline pH is therefore critical for accurate and reproducible results.
Q3: Can I use plasma samples with any anticoagulant?
No, the choice of anticoagulant is critical. Anticoagulants such as EDTA, citrate, and oxalate must be avoided because they are chelating agents.[2][4][7] They will bind to the calcium ions in the sample, making them unavailable to react with the OCPC chromogen, which leads to falsely low calcium readings.[2][4] Heparinized plasma is generally acceptable.
Q4: What is the purpose of 8-hydroxyquinoline in some assay reagents?
8-hydroxyquinoline is included in many OCPC-based assay formulations to prevent interference from magnesium ions.[1] Magnesium can also react with OCPC to some extent, leading to an overestimation of the calcium concentration. 8-hydroxyquinoline selectively binds to magnesium, masking it and ensuring that the color change is specific to the calcium concentration.[1]
Troubleshooting Guide
Q1: I am observing high background absorbance in my reagent blank. What are the common causes and solutions?
High background in the reagent blank is typically due to contamination of the reagents or glassware with calcium.
-
Contaminated Glassware: Standard laboratory glassware can have residual calcium. It is crucial to use disposable plasticware or acid-washed glassware.[4]
-
Contaminated Reagents: The water or buffers used to prepare reagents may be contaminated. Use high-purity, deionized water for all reagent preparations.
-
Reagent Instability: If using a kit, ensure the reagents have been stored correctly at the recommended temperature (often 4°C) and have not expired.[4] The working detector reagent, once mixed, may only be stable for a short period (e.g., 60 minutes).[7]
Q2: My sample readings are high, even after subtracting the blank. What could be interfering with the assay?
Several factors related to the sample itself can cause falsely elevated readings or interference.
-
Sample Turbidity: Samples that are turbid, such as cell lysates with high protein or lipid content, can scatter light and increase absorbance readings.[4][8] Centrifuge the samples to pellet insoluble material before performing the assay.[4]
-
Hemolysis: The release of hemoglobin from red blood cells (hemolysis) can interfere with the assay, particularly in methods using a single alkaline reagent, due to the persistence of oxyhemoglobin.[9] It is best to use non-hemolyzed samples. If samples are slightly hemolyzed, a sample blank is recommended.[1]
-
Interfering Ions and Substances: Besides magnesium, other ions like iron, copper, and zinc can interfere at high concentrations.[10] Some buffers, such as borate, have also been shown to interfere with the assay.[7]
Q3: My results are inconsistent between replicates. How can I improve reproducibility?
Inconsistent results often stem from procedural or environmental variability.[8]
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for the small volumes of sample and calibrator used in the assay.[4]
-
Temperature Fluctuations: The color-forming reaction can be sensitive to temperature.[4] Allow all reagents and samples to equilibrate to room temperature before starting the assay and avoid performing the assay near drafts or heat sources.[4][7]
-
Inadequate Mixing: Mix wells carefully after adding each reagent, but avoid creating bubbles or foam, which can interfere with absorbance readings.[4]
-
Microplate Choice: For fluorescence-based calcium assays, which are an alternative to colorimetric methods, using black microplates can help reduce background and improve the signal-to-noise ratio.[11]
Data Presentation
Table 1: Common Interfering Substances in Colorimetric Ca2+ Assays
| Interferent Class | Specific Examples | Effect on Assay | Mitigation Strategy |
| Chelating Agents | EDTA, Citrate, Oxalate | Falsely low readings by sequestering Ca2+.[2][4][7] | Avoid using these anticoagulants. Use heparinized plasma or serum instead. |
| Divalent Cations | Magnesium (Mg2+) | Falsely high readings due to cross-reactivity.[1] | Use reagents containing a masking agent like 8-hydroxyquinoline.[1] |
| Heavy Metals | Iron (Fe2+/Fe3+), Copper (Cu2+), Zinc (Zn2+) | Interference with color formation.[10] | Ensure sample purity; check if concentrations exceed known interference levels.[10] |
| Sample Components | Hemoglobin, Bilirubin, Lipids | Increased background absorbance.[1][9] | Use a sample-specific blank for correction; avoid hemolyzed or highly lipemic samples.[1] |
| Buffers | Borate Buffers | Interference with the assay reaction.[7] | Use recommended buffers like Tris.[7] |
| Medical Agents | Certain gadolinium-based contrast agents | Can cause positive interference.[12][13] | Review sample history if applicable; be aware of potential drug interference.[14] |
Table 2: Key Experimental Parameters for OCPC-based Ca2+ Assay
| Parameter | Recommended Value/Range | Rationale |
| Wavelength | 570 - 580 nm | Peak absorbance of the Ca2+-OCPC complex.[1][2][4] |
| Reaction pH | 10.0 - 10.5 | Required for optimal color development.[1] |
| Incubation Time | ~5 minutes | Allows for the color-forming reaction to complete.[2] |
| Incubation Temp. | Room Temperature (20-25°C) | Ensures consistent reaction kinetics.[2] |
| Assay Linearity | Up to ~20 mg/dL | Defines the concentration range for accurate measurement.[1][2] |
Experimental Protocols
Protocol 1: General Colorimetric Ca2+ Assay (Microplate Format)
This protocol is a generalized procedure based on the OCPC method. Users should always refer to their specific assay kit manual for detailed instructions.
-
Reagent Preparation : Allow all kit components (Buffer, Chromogen, Calibrator) to reach room temperature before use.[4] Prepare the working reagent as instructed by the manufacturer, which often involves mixing the buffer and chromogen solutions.[7]
-
Sample Preparation :
-
Assay Procedure :
-
Pipette 5 µL of Blank (deionized water), Calcium Calibrator, and each Sample into separate wells of a clear 96-well microplate.[4] It is recommended to run all samples and standards in at least duplicate.[7]
-
Add 190 µL of the working Buffer to each well. Mix carefully by pipetting up and down, avoiding foam.[4]
-
Incubate the plate at room temperature for 5 minutes.[4]
-
Add the Chromogen reagent according to the kit's instructions (e.g., a specific volume of the mixed working reagent if not already combined with the buffer).
-
Incubate for an additional 5 minutes at room temperature to allow for color development.[2]
-
-
Measurement : Read the absorbance of the plate at 570 nm using a microplate reader.[4]
-
Calculation : Subtract the average absorbance of the Blank from the average absorbance of all Calibrator and Sample wells. Calculate the calcium concentration of the samples based on the absorbance of the known concentration Calibrator.
Protocol 2: Preparation of Acid-Washed Glassware
To eliminate calcium contamination from glassware, follow this procedure.
-
Soaking : Submerge glassware in a 1N HCl or 1M HNO3 solution.[4] Allow it to soak for at least one hour.
-
Rinsing : Thoroughly rinse the glassware multiple times with high-purity, deionized water to remove all traces of acid.
-
Drying : Allow the glassware to air dry completely in a dust-free environment or use an oven.
Visualizations
Caption: General experimental workflow for a colorimetric calcium assay.
Caption: Troubleshooting flowchart for high background interference.
References
- 1. reckondiagnostics.com [reckondiagnostics.com]
- 2. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. pH effects on measurements of ionized calcium and ionized magnesium in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. siriusgenomics.com [siriusgenomics.com]
- 9. Direct colorimetric determination of serum calcium with o-cresolphthalein complexon. | Semantic Scholar [semanticscholar.org]
- 10. cigmat.cive.uh.edu [cigmat.cive.uh.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation of Carbonic Anhydrase 2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the aggregation of carbonic anhydrase 2 (CAII) inhibitors during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is inhibitor aggregation and why is it a problem in CAII assays?
A1: Small molecule inhibitor aggregation is a phenomenon where inhibitor molecules clump together to form colloidal particles, also known as aggregates, in solution.[1] This is a significant issue in high-throughput screening (HTS) and can lead to false-positive results.[2][3] These aggregates can nonspecifically inhibit enzymes, including CAII, by sequestering the protein, rather than binding to a specific active site.[2][4] This leads to apparent inhibitory activity that is not related to the compound's direct interaction with the enzyme's binding pocket, wasting resources on pursuing artifactual "hits".
Q2: How can I tell if my CAII inhibitor is aggregating?
A2: Several signs may indicate that your inhibitor is aggregating. These include poor solubility, inconsistent IC50 values across different assay conditions, and a steep dose-response curve. A "bell-shaped" dose-response curve, where the inhibitory effect decreases at higher concentrations, can also be indicative of aggregation.[5] For definitive confirmation, several biophysical and biochemical methods can be employed.
Q3: What methods can I use to detect and characterize inhibitor aggregation?
A3: A variety of techniques are available to detect and characterize the aggregation of small molecule inhibitors. The choice of method depends on the available equipment and the desired level of detail.
| Method | Principle | Key Information Provided |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light due to the Brownian motion of particles in solution.[6][7] | Provides information on the size distribution of particles, allowing for the detection of larger aggregates.[7][8][9] |
| Enzyme-Based Counter-Screen | Uses a well-characterized enzyme, such as β-lactamase, to test for nonspecific inhibition. Aggregating inhibitors will often inhibit multiple enzymes non-specifically.[3][4] | Differentiates between specific inhibitors and promiscuous, aggregation-based inhibitors. |
| Surface Plasmon Resonance (SPR) | Directly measures the binding of molecules to a sensor surface. Aggregates often produce a characteristic sensorgram distinct from true binding events.[3] | Provides real-time binding kinetics and can distinguish between specific binding and nonspecific aggregation. |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of the inhibitor aggregates.[1] | Confirms the presence and morphology of aggregates. |
| Centrifugation Assay | Aggregates are pelleted by centrifugation, and the supernatant is then tested for inhibitory activity. A loss of activity after centrifugation suggests aggregation.[4] | A simple method to infer the presence of aggregates. |
Troubleshooting Guides
Problem 1: My CAII inhibitor shows potent activity, but the results are not reproducible.
This is a common issue arising from compound aggregation. Here’s a troubleshooting workflow to diagnose and address the problem.
Troubleshooting workflow for inconsistent results.
Problem 2: My lead compound is a suspected aggregator. How can I modify my assay to get more reliable data?
If you suspect aggregation, you can modify your experimental protocol to minimize its impact.
Mitigation Strategies
-
Incorporate Detergents: Non-ionic detergents can help to prevent the formation of aggregates.[10][11] It's crucial to use a concentration above the critical micelle concentration (CMC).
| Detergent | Recommended Starting Concentration |
| Triton X-100 | 0.01% (v/v) |
| Tween-20 | 0.05% (v/v) |
| CHAPS | 0.1% (w/v) |
-
Add Decoy Proteins: Including a carrier protein like Bovine Serum Albumin (BSA) in your assay buffer can reduce nonspecific inhibition by providing an alternative binding partner for the aggregates.[4] A suggested starting concentration for BSA is 0.1 mg/mL.[4]
-
Vary Enzyme Concentration: Aggregation-based inhibition is often stoichiometric. Therefore, increasing the enzyme concentration should lead to a proportional increase in the IC50 value if the inhibition is due to aggregation.[4]
Workflow for mitigating inhibitor aggregation.
Experimental Protocols
Protocol 1: Standard Carbonic Anhydrase II Inhibition Assay
This spectrophotometric assay measures the esterase activity of CAII using p-nitrophenyl acetate (p-NPA) as a substrate.[12][13]
Materials:
-
Human or Bovine Carbonic Anhydrase II (CAII)
-
HEPES-Tris buffer (20 mM, pH 7.4)
-
Test compound (inhibitor) dissolved in DMSO
-
p-Nitrophenyl acetate (p-NPA) substrate solution (0.7 mM in methanol or acetonitrile)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
In a 96-well plate, add the following to each well:
-
140 µL of HEPES-Tris buffer
-
20 µL of CAII enzyme solution (0.1 mg/mL in HEPES-Tris buffer)
-
20 µL of test compound at various concentrations (ensure final DMSO concentration is consistent, e.g., 10%)
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm at 1-minute intervals to monitor the formation of p-nitrophenol.
-
Calculate the percentage of inhibition for each compound concentration relative to a control well containing no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive method to determine the size distribution of particles in a solution.[8]
Materials:
-
Test compound dissolved in assay buffer
-
DLS instrument with a temperature-controlled cuvette holder
-
Low-volume quartz cuvette
Procedure:
-
Prepare a solution of your test compound in the same assay buffer used for your CAII inhibition studies at a concentration where you observe inhibition.
-
Transfer approximately 12 µL of the sample solution into a clean quartz cuvette.[8]
-
To remove large dust particles and aggregates that can interfere with the measurement, centrifuge the cuvette for 10 minutes at approximately 4500 rpm in a tabletop centrifuge.[8]
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Acquire DLS data according to the instrument's software instructions.
-
Analyze the data to determine the size distribution of particles in the solution. The presence of a population of particles with a significantly larger hydrodynamic radius than expected for a small molecule monomer is indicative of aggregation.[7]
Signaling Pathway: Mechanism of Aggregation-Based Inhibition
The following diagram illustrates the proposed mechanism by which small molecule aggregates can nonspecifically inhibit an enzyme.
Mechanism of nonspecific enzyme inhibition by aggregation.
This guide is intended to provide a starting point for troubleshooting aggregation-related issues in CAII inhibitor assays. For more specific concerns, consulting detailed literature on assay interference and compound aggregation is recommended.[4]
References
- 1. espace.inrs.ca [espace.inrs.ca]
- 2. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 3. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. wyatt.com [wyatt.com]
- 6. azonano.com [azonano.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. mdpi.com [mdpi.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 13. Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carbonic Anhydrase II Inhibition Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers studying the pH-dependent variability of Carbonic Anhydrase II (CA2) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the measured potency (IC₅₀/Kᵢ) of my sulfonamide inhibitor change at different pH values?
A1: The inhibitory potency of sulfonamides against CA2 is intrinsically pH-dependent due to the ionization states of both the inhibitor and the enzyme's active site. The binding mechanism involves the sulfonamide anion (R-SO₂-NH⁻) coordinating to the active site Zn²⁺ ion, displacing a hydroxide ion. The overall affinity is governed by two key factors:
-
Inhibitor Protonation: The sulfonamide group of most inhibitors has a pKa in the physiological range. The anionic, deprotonated form is required for high-affinity binding. At low pH, the sulfonamide is mostly neutral (R-SO₂-NH₂), reducing its ability to bind the zinc ion and thus lowering its apparent potency.
-
Enzyme Active Site Protonation: The catalytic activity of CA2 relies on a zinc-bound water molecule, which has a pKa of approximately 7. This zinc-hydroxide moiety (E-Zn²⁺-OH⁻) is the form that the inhibitor binds to. At high pH, this form is prevalent. However, at very low pH, the group becomes protonated to E-Zn²⁺-H₂O, which is not the ideal target for the inhibitor anion.
This interplay results in a characteristic "U-shaped" pH-dependence, where the inhibitor exhibits maximum potency at a pH that optimally balances the deprotonation of the inhibitor and the presence of the zinc-hydroxide form of the enzyme.[1]
Q2: I'm observing a significant drop in my inhibitor's potency at pH 8.5 compared to pH 7.4. Is this expected?
A2: Yes, this can be expected. While the inhibitor is more likely to be in its active anionic form at pH 8.5, other factors can come into play. The overall catalytic efficiency of CA2 itself changes with pH. The rate-determining step of the CA2 catalytic cycle is the regeneration of the zinc-hydroxide species, which involves a proton shuttle. At higher pH values, this step can be altered, affecting the overall kinetics and how the inhibitor interacts with the enzyme during the catalytic cycle. This contributes to the "U-shaped" curve where potency can decrease at pH values significantly above the optimum.[1]
Q3: How do I select the appropriate buffer for my pH-dependent studies?
A3: Buffer selection is critical for obtaining accurate and reproducible results.
-
Buffering Range: Choose a buffer whose pKa is within ±1 pH unit of your target experimental pH to ensure stable pH control throughout the assay.
-
Avoid Interference: Ensure the buffer does not chelate zinc or otherwise interact with the enzyme or inhibitor. For example, citrate buffers should be avoided as citrate can chelate metal ions.
-
Consistency: When comparing potencies across a pH range, it is ideal to use a set of overlapping buffers to ensure that observed changes are due to pH and not the buffer species itself. Good choices for physiological pH ranges include HEPES, MOPS, and phosphate buffers.
-
Temperature Effects: Be aware that the pKa of some buffers (like Tris) is highly sensitive to temperature. Always adjust the pH of your buffer at the temperature you will be running the experiment.
Q4: My inhibitor is precipitating out of solution at low pH. What can I do?
A4: Solubility issues are a common problem.
-
Use of Co-solvents: A small percentage of a co-solvent like DMSO is often used to dissolve inhibitors. Ensure the final concentration of the co-solvent is low (typically <1%) and consistent across all experiments, including controls, as it can affect enzyme activity.
-
Solubility Testing: Before beginning inhibition assays, perform a simple solubility test of your inhibitor in the assay buffer at the lowest pH you plan to use.
-
Modify the Inhibitor: If solubility remains a significant issue, chemical modification of the inhibitor to add more soluble groups may be necessary during the drug development process.
Q5: My results are not reproducible. What are common sources of error?
A5: Lack of reproducibility can stem from several factors:
-
Inconsistent Reagent Preparation: Ensure buffers, enzyme stock, substrate, and inhibitor solutions are prepared fresh and consistently for each experiment. Thaw all components completely and mix gently before use.[2]
-
Temperature Fluctuations: Enzyme kinetics are highly temperature-dependent. Use a temperature-controlled plate reader or water bath to maintain a constant temperature.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially when preparing serial dilutions of the inhibitor. Preparing a master mix for the reaction can help ensure consistency.[2]
-
Incorrect Wavelength or Plate Type: For colorimetric or fluorometric assays, double-check that you are using the correct wavelengths and the appropriate microplate (e.g., clear plates for colorimetric assays, black plates for fluorescence).[2]
Data Presentation: pH-Dependent Inhibition of CA2
The inhibitory activity of sulfonamides against CA2 typically shows a U-shaped dependence on pH, with optimal inhibition occurring near physiological pH.[1] The following table provides an illustrative example of how the inhibition constant (Kᵢ) for a typical sulfonamide inhibitor like acetazolamide might vary across a pH range, based on published data and known mechanistic principles.
| pH | Representative Kᵢ (nM) | Rationale |
| 6.0 | 55 | At acidic pH, a larger fraction of the inhibitor's sulfonamide group (pKa ~7.2) is protonated (inactive form), leading to weaker binding.[3] |
| 7.0 | 15 | Nearing the optimal pH, there is a favorable balance between the active (anionic) inhibitor and the receptive (hydroxide-bound) enzyme form.[3][4] |
| 7.4 | 12 | Often cited as the pH for optimal or near-optimal inhibition, reflecting physiological conditions where both enzyme and inhibitor are in favorable states.[3] |
| 8.0 | 20 | Potency begins to decrease as the pH moves away from the optimum. |
| 9.0 | 70 | At alkaline pH, while the inhibitor is fully deprotonated, alterations in the enzyme's catalytic cycle and proton transfer steps can lead to reduced inhibitor affinity. |
Note: The Kᵢ values are representative and intended for illustrative purposes. Absolute values can vary based on the specific inhibitor, isoenzyme, and precise assay conditions.
Experimental Protocols
Protocol: Determining Inhibitor Kᵢ against CA2 using a Stopped-Flow CO₂ Hydration Assay
This method measures the enzymatic activity of CA2 by monitoring the pH change resulting from the hydration of CO₂, its natural substrate. The rate of this reaction is measured in the presence of varying concentrations of an inhibitor to determine the inhibition constant (Kᵢ).
1. Reagent and Buffer Preparation:
-
Enzyme Stock: Prepare a concentrated stock solution of purified human Carbonic Anhydrase II (e.g., 1 mg/mL) in a dilute buffer (e.g., 10 mM Tris-SO₄, pH 7.5) with 0.1 mM ZnCl₂.[2] Aliquot and store at -80°C.
-
Inhibitor Stock: Prepare a 10 mM stock solution of the sulfonamide inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Buffers: Prepare a series of buffers for the desired pH range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, TAPS for pH 8.5-9.0). Each buffer should be prepared at the desired final concentration (e.g., 20 mM) and contain an appropriate ionic strength modifier (e.g., 20 mM NaClO₄) and a pH indicator dye (e.g., 0.1 mM Phenol Red for spectrophotometric detection). Adjust the final pH at the experimental temperature (e.g., 25°C).
-
Substrate Solution: Prepare a saturated CO₂ solution by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes immediately before the experiment. Keep this solution on ice.
2. Stopped-Flow Instrument Setup:
-
Set up a stopped-flow spectrophotometer to monitor the absorbance change of the pH indicator at the appropriate wavelength (e.g., 557 nm for Phenol Red).
-
Equilibrate the instrument's syringes and sample lines to the desired experimental temperature (e.g., 25°C).
3. Experimental Procedure:
-
Enzyme-Inhibitor Preparation:
-
On the day of the experiment, thaw an aliquot of the CA2 enzyme stock and dilute it to a working concentration (e.g., 2 µM) in the chosen assay buffer.
-
Prepare serial dilutions of the inhibitor in the same assay buffer.
-
In separate tubes, mix the diluted enzyme with each inhibitor concentration (and a vehicle control) and incubate at the experimental temperature for a defined period (e.g., 15 minutes) to allow for binding equilibration.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the pre-incubated enzyme-inhibitor mixture.
-
Load the second syringe with the ice-cold, saturated CO₂ substrate solution.
-
Initiate the instrument to rapidly mix equal volumes of the two syringes. This starts the CO₂ hydration reaction.
-
Record the change in absorbance over time for 10-100 seconds. The initial linear portion of this curve reflects the initial rate of the reaction.
-
-
Data Collection:
-
Repeat the measurement for each inhibitor concentration, from zero up to a concentration that produces >90% inhibition.
-
Measure the uncatalyzed rate by mixing the CO₂ solution with the assay buffer containing no enzyme.
-
4. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the initial, linear phase of the absorbance curve.
-
Subtract the uncatalyzed rate from all enzyme-catalyzed rates.
-
Plot the initial velocity (V₀) against the inhibitor concentration [I].
-
Determine the IC₅₀ value, which is the inhibitor concentration that reduces the enzyme activity by 50%.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for CO₂ under the specific assay conditions.
5. Repeating for Different pH Values:
-
Repeat the entire procedure (steps 3 and 4) using a different assay buffer for each desired pH point. This will generate a Kᵢ value for each pH, allowing for the characterization of the pH-dependent inhibition profile.
Visualizations
Caption: Workflow for Determining pH-Dependent CA2 Inhibition.
Caption: Mechanism of pH-Dependent Sulfonamide Inhibition of CA2.
References
Technical Support Center: Stabilizing Carbonic Anhydrase 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing human Carbonic Anhydrase 2 (CAII) for enzymatic assays.
Troubleshooting Guide
This guide addresses common issues encountered during CAII experiments, offering potential causes and solutions.
Q1: My CAII has lost activity upon storage. What could be the cause?
A rapid loss of enzymatic activity during storage can be attributed to several factors, including improper temperature, pH, or the presence of contaminants.
-
Temperature: CAII is sensitive to high temperatures. While some studies have focused on creating thermostable variants, the wild-type human enzyme can lose activity at temperatures above 55°C.[1] For short-term storage, it is crucial to keep the enzyme on ice.[2][3] For long-term storage, aliquoting the enzyme and storing it at -20°C is recommended to prevent repeated freeze-thaw cycles.[4]
-
pH: The optimal pH for CAII activity is generally around 7.5, with a stable pH range up to 8.5.[5][6] Storage in a buffer outside this range can lead to a loss of activity.
-
Contamination: Protease contamination can lead to the degradation of CAII. Ensure that all buffers and equipment are sterile. The presence of metal chelators can also inactivate the enzyme by removing the essential zinc ion from the active site.
Q2: I am observing protein precipitation/aggregation in my CAII sample. How can I prevent this?
Protein aggregation is a common issue that leads to loss of function. Several factors can induce aggregation, and various strategies can be employed to prevent it.
-
Denaturation: Exposure to denaturants like urea or guanidinium chloride, or even localized high concentrations of salts, can lead to unfolding and subsequent aggregation.[7][8] If denaturation is a necessary step in your protocol, refolding should be done in the presence of additives that prevent aggregation.
-
Additives: Certain polymers, such as poly(acrylate) derivatives, have been shown to prevent aggregation during the renaturation of urea-denatured CAII.[9][10] These polymers are thought to form marginally stable complexes with the denatured protein, preventing irreversible aggregation.[9][10]
-
Ionic Strength: The ionic strength of the buffer can influence protein stability. While high salt concentrations can sometimes lead to aggregation, increasing the ionic strength has been shown to improve the stability of some modified forms of CAII against urea and heat.[7]
Q3: My enzymatic assay results are inconsistent. What could be affecting the assay?
Inconsistent results can stem from issues with the enzyme's stability during the assay or problems with the assay setup itself.
-
Enzyme Stability in Assay Buffer: Ensure the pH and ionic strength of your assay buffer are optimal for CAII activity. A common buffer for CAII assays is Tris buffer at pH 7.5.[11]
-
Substrate Stability: If using p-nitrophenyl acetate (pNPA) as a substrate, be aware of its spontaneous hydrolysis, which can contribute to background signal. Prepare the substrate solution fresh and measure the background rate without the enzyme.
-
Temperature Control: CAII activity is temperature-dependent.[11] Maintaining a constant and optimal temperature (around 37-40°C for bovine and sheep CAII, respectively) throughout the assay is critical for reproducible results.[5][6]
-
Inhibitors: Ensure that your buffers or sample components do not contain known CAII inhibitors, such as certain anions or sulfonamides, unless they are part of the experimental design.[12]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Carbonic Anhydrase 2?
For long-term stability, it is recommended to store CAII at -20°C in aliquots to avoid multiple freeze-thaw cycles. The storage buffer should ideally be around pH 7.5, containing a suitable salt concentration (e.g., 150 mM NaCl) to maintain ionic strength.[4] For short-term use, the enzyme should be kept on ice.[2][3]
Q2: How does temperature affect the stability and activity of CAII?
Wild-type human CAII can show a significant loss in activity at temperatures above 55°C.[1] Studies on bovine CAII have shown an optimal temperature of 37°C, while for sheep liver CAII, it is 40°C.[5][6] Engineered thermostable mutants have been developed that can withstand much higher temperatures.[13][14]
Q3: What is the role of the zinc ion in CAII stability?
The zinc ion in the active site is crucial for both the catalytic activity and the structural stability of CAII.[15] Removal of the zinc ion to form apo-CAII results in a decrease in thermal stability, although the overall protein fold remains intact.[15]
Q4: Can I refold denatured CAII?
Yes, it is possible to refold denatured CAII. However, the process is often accompanied by aggregation. To improve the yield of correctly folded and active enzyme, it is recommended to perform refolding by diluting the denatured protein into a refolding buffer containing additives that prevent aggregation, such as certain polymers.[9][10][16]
Quantitative Data Summary
The following tables summarize key quantitative data on the stability and activity of Carbonic Anhydrase 2 from various sources.
Table 1: Optimal Conditions for CAII Activity and Stability
| Parameter | Optimal Value | Source Organism | Reference |
| pH for Activity | 7.5 | Bovine Erythrocyte | [6] |
| 7.5 | Sheep Liver | [5] | |
| Stable pH | 8.5 | Sheep Liver | [5] |
| Temperature for Activity | 37°C | Bovine Erythrocyte | [6] |
| 40°C | Sheep Liver | [5] | |
| Ionic Strength | 10 mM | Sheep Liver | [5] |
Table 2: Effect of Additives on CAII Stability
| Additive | Effect | Condition | Reference |
| Poly(acrylate) derivatives | Prevents aggregation during renaturation | Urea-denatured CAII | [9][10] |
| Increased Ionic Strength | Improves stability against urea and heat | Acetylated Bovine CAII | [7] |
Experimental Protocols
Protocol 1: Esterase Activity Assay of Carbonic Anhydrase 2
This protocol is adapted from methods used to measure the esterase activity of CAII using the substrate p-nitrophenyl acetate (pNPA).[6][11]
Materials:
-
Carbonic Anhydrase 2 solution
-
Tris buffer (50 mM, pH 7.5)
-
p-Nitrophenyl acetate (pNPA) solution (in acetone or acetonitrile)
-
Spectrophotometer with temperature control
Procedure:
-
Set the spectrophotometer to 400 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
Prepare the reaction mixture in a cuvette by adding Tris buffer and the CAII solution. The final enzyme concentration will depend on the specific activity of your enzyme preparation.
-
To measure the background rate (spontaneous hydrolysis of pNPA), prepare a blank cuvette with Tris buffer but without the enzyme.
-
Initiate the reaction by adding a small volume of the pNPA solution to both the sample and blank cuvettes. The final concentration of pNPA is typically in the millimolar range.
-
Immediately start monitoring the increase in absorbance at 400 nm over time due to the formation of p-nitrophenol.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Subtract the background rate from the enzyme-catalyzed rate to determine the specific activity of CAII.
Protocol 2: Thermal Stability Assay (ThermoFluor)
This protocol describes a thermal shift assay to assess the stability of CAII in the presence of different ligands or buffer conditions.[17]
Materials:
-
Carbonic Anhydrase 2 solution
-
SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of proteins)
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient
-
Buffers and ligands to be tested
Procedure:
-
Prepare a master mix containing the CAII protein and SYPRO Orange dye in the desired buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the different ligands or vary the buffer conditions in the respective wells. Include a control with no added ligand.
-
Seal the plate and place it in the real-time PCR instrument.
-
Set up a temperature ramp, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic regions, resulting in an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
-
An increase in the Tm in the presence of a ligand or a specific buffer condition indicates stabilization of the protein.
Visualizations
Caption: Troubleshooting workflow for loss of CAII activity.
Caption: Factors influencing the stability of Carbonic Anhydrase 2.
References
- 1. Kinetic and structural characterization of thermostabilized mutants of human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Activity Assay [protocols.io]
- 3. protocols.io [protocols.io]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Purification and characterization of carbonic anhydrase from bovine erythrocyte plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of surface charge on denaturation of bovine carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamics of oligomer formation by denatured carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of aggregation and renaturation of carbonic anhydrase via weak association with octadecyl- or azobenzene-modified poly(acrylate) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.korea.ac.kr [pure.korea.ac.kr]
- 14. Thermostable Carbonic Anhydrases in Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carbonic Anhydrase II (CA2) Screening
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and minimize promiscuous inhibition during Carbonic Anhydrase II (CA2) screening campaigns.
Frequently Asked Questions (FAQs)
Q1: What is promiscuous inhibition in the context of drug screening?
A1: Promiscuous inhibition refers to the ability of a compound to inhibit multiple, unrelated proteins without a specific, defined binding interaction. A primary cause of this phenomenon is the formation of colloidal aggregates by small molecules at micromolar concentrations in aqueous solutions.[1][2] These aggregates can sequester and nonspecifically inhibit enzymes, leading to false-positive "hits" in high-throughput screening (HTS).[1][3]
Q2: How do aggregate-based inhibitors function?
A2: Aggregate-based inhibitors are thought to function by adsorbing the target enzyme onto the surface of the colloid. This interaction can lead to partial denaturation or unfolding of the enzyme, resulting in a loss of its catalytic activity.[2][4] Studies involving hydrogen-deuterium exchange and protease digestion have shown that enzymes bound to aggregates are more exposed to solvent and more susceptible to degradation, supporting the partial denaturation mechanism.[1][2][4]
Q3: Why is minimizing promiscuous inhibition critical in CA2 screening?
A3: Promiscuous inhibitors are a leading source of false positives in early drug discovery.[1] Failing to identify these compounds early can lead to the wasteful expenditure of resources on hits that are unlikely to become viable drug candidates.[5] In CA2 screening, several non-sulfonamide compounds have been identified that may function through such nonspecific mechanisms.[6][7]
Q4: What are the tell-tale signs of a promiscuous inhibitor in an assay?
A4: Promiscuous inhibitors often exhibit several characteristic behaviors in enzymatic assays:
-
Steep dose-response curves.
-
High sensitivity to enzyme concentration; inhibition decreases as enzyme concentration increases.[8]
-
Increased potency with pre-incubation of the compound and enzyme.[8][9]
-
Inconsistent or irreproducible results between experiments.
-
Inhibition that is sensitive to the presence of non-ionic detergents.[10][11]
Troubleshooting Guide & Protocols
Problem 1: An initial hit shows a steep or inconsistent dose-response curve.
Possible Cause: The compound may be forming aggregates that inhibit CA2 nonspecifically. This is a common artifact in HTS.
Solution: Perform a counter-screen in the presence of a non-ionic detergent to test for aggregation-based inhibition.
Experimental Protocol: Detergent-Based Counter-Screen
This protocol is designed to differentiate true, specific inhibitors from aggregate-based promiscuous inhibitors. The principle is that detergents disrupt the formation of colloidal aggregates, thus reversing the inhibitory effect of promiscuous compounds.[12]
Materials:
-
Human Carbonic Anhydrase II (CA2)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Substrate: 4-Nitrophenyl Acetate (NPA)
-
Test Compound (Hit)
-
Non-ionic detergent (e.g., Triton X-100 or Tween-20)
-
DMSO
-
96-well microplates
-
Microplate reader capable of reading absorbance at 348-405 nm
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a 1% (v/v) stock solution of Triton X-100 or Tween-20 in assay buffer.
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) of the chosen detergent. Note: This concentration is generally well-tolerated by enzymes and effective at disrupting aggregates.[12]
-
-
Set up Assay Plates:
-
Prepare serial dilutions of the test compound in parallel in the two assay buffers (with and without detergent). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Add the CA2 enzyme to all wells containing the compound dilutions.
-
Include control wells:
-
Negative Control (0% Inhibition): Enzyme + Assay Buffer (with and without detergent) + DMSO
-
Positive Control (100% Inhibition): A known, specific CA2 inhibitor (e.g., Acetazolamide)
-
-
-
Incubation:
-
Incubate the plates at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add the 4-NPA substrate to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately measure the change in absorbance over time at 348 nm (or 405 nm for the yellow p-nitrophenolate product).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the negative control.
-
Plot the dose-response curves and calculate the IC50 values for the compound in the presence and absence of detergent.
-
Data Interpretation: Summarize the results in a table to facilitate comparison.
| Compound | IC50 without Detergent (µM) | IC50 with 0.01% Tween-20 (µM) | Fold Shift (IC50 with / IC50 without) | Interpretation |
| Hit Compound A | 5.2 | > 100 | > 19.2 | Likely Promiscuous |
| Control: Acetazolamide | 0.1 | 0.12 | 1.2 | Specific Inhibitor |
A significant rightward shift (>5-10 fold) in the IC50 value in the presence of detergent strongly indicates that the compound is an aggregate-based promiscuous inhibitor.[5][12]
Problem 2: A compound is flagged as potentially promiscuous. How do I decide its fate?
Possible Cause: The compound is likely a false positive from the primary screen.
Solution: Follow a systematic hit triage workflow to confirm the mechanism of action and decide whether to discard the compound or investigate it further with more rigorous biophysical methods.
Diagram: Hit Triage Workflow for CA2 Screening
Caption: Workflow for triaging hits from a CA2 primary screen.
Problem 3: How can I definitively confirm a specific protein-ligand interaction?
Possible Cause: Enzymatic assays can be prone to artifacts beyond aggregation, such as fluorescence quenching or chemical reactivity.[13][14]
Solution: Use biophysical methods that directly measure the binding of the compound to the target protein. These methods are essential for validating true hits and are less susceptible to the artifacts that plague activity-based assays.
Overview of Biophysical Validation Methods
| Method | Principle | Key Information Provided | Throughput |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein.[15] | Binding Affinity (KD), Kinetics (kon, koff), Stoichiometry.[15][16] | Medium |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS). | Low |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of protein or ligand nuclei upon binding. | Binding Confirmation, Binding Site Mapping, Structural Information. | Low-Medium |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Monitors protein unfolding by measuring the fluorescence of a dye that binds to hydrophobic regions as temperature increases. Ligand binding typically stabilizes the protein, increasing the melting temperature (Tm).[15] | Binding Confirmation (ΔTm), Relative Affinity. | High |
Diagram: Mechanism of Aggregate-Based Inhibition
This diagram illustrates how small molecules can form aggregates that nonspecifically inhibit enzyme function.
Caption: Mechanism of enzyme inhibition by small molecule aggregates.
References
- 1. Promiscuous aggregate-based inhibitors promote enzyme unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule aggregates inhibit amyloid polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of detergent on "promiscuous" inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 12. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Biophysical analysis of the dynamics of calmodulin interactions with neurogranin and Ca2+/calmodulin‐dependent kinase II - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming false positives in high-throughput screening for CA2 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in high-throughput screening (HTS) for Carbonic Anhydrase II (CA2) inhibitors, with a specific focus on identifying and overcoming false positives.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false positives in CA2 inhibitor HTS campaigns?
False positives in CA2 screens, as in many HTS campaigns, arise from several mechanisms where a compound appears to be an inhibitor but does not act through specific, direct binding to the CA2 active site. The primary causes include:
-
Compound Aggregation: At concentrations used in HTS, some organic molecules self-associate to form colloidal aggregates.[1][2] These aggregates can non-specifically sequester the CA2 enzyme, leading to apparent inhibition that is not related to a specific drug-like interaction.[3][4] This is one of the most frequent sources of misleading hits.
-
Pan-Assay Interference Compounds (PAINS): These are chemical structures known to interfere with a wide variety of assays, including those for CA2.[5][6] PAINS can interfere through various mechanisms, such as chemical reactivity or assay technology interference, and are not viable starting points for drug discovery.[7][8]
-
Assay Technology Interference: The most common primary assay for CA2 measures the hydrolysis of p-nitrophenyl acetate (p-NPA), which produces a yellow-colored product.[1][5] Compounds that are colored, alter the pH of the buffer, or interfere with the spectrophotometric reading can be flagged as false positives. Similarly, in fluorescence-based assays, autofluorescent or quenching compounds can interfere.[9]
-
Chemical Reactivity: Compounds containing reactive functional groups can non-specifically and often covalently modify the enzyme, leading to irreversible inhibition.[10] While potent, these are generally undesirable as starting points due to their lack of specificity and potential for toxicity.
-
Metal Chelation or Impurities: CA2 is a zinc metalloenzyme.[5] Compounds that can chelate the essential zinc ion in the active site will cause inhibition but are non-specific.[6] Conversely, metal impurities (e.g., zinc) in the compound sample itself can sometimes lead to assay interference.[11]
Q2: What is the principle of the p-nitrophenyl acetate (p-NPA) assay, and what are its limitations?
The p-NPA assay is a widely used colorimetric method to measure the esterase activity of CA2.[5][10] The enzyme catalyzes the hydrolysis of the substrate, p-NPA, into p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at approximately 400 nm.[12] A true inhibitor will reduce the rate of this reaction.
-
Limitations: While robust and suitable for HTS, this assay measures a non-physiological reaction (esterase activity) rather than the enzyme's primary function of CO2 hydration.[13] This can lead to the identification of compounds that inhibit the esterase activity but not the physiologically relevant CO2 hydration. Therefore, hits from a p-NPA screen always require confirmation in an orthogonal assay, such as the gold-standard stopped-flow CO2 hydration assay.[8][13]
Q3: What are orthogonal assays, and why are they critical for validating CA2 inhibitor hits?
An orthogonal assay is a secondary, mechanistically different test used to confirm the activity of primary hits.[14] It is crucial for eliminating false positives that are specific to the primary assay's format or technology. For CA2 inhibitors, this typically involves:
-
Switching the Assay Principle: Moving from the artificial p-NPA esterase assay to a CO2 hydration assay, which measures the enzyme's native function.[13]
-
Confirming Direct Binding: Using biophysical methods like Thermal Shift Assays (TSA) or Surface Plasmon Resonance (SPR) to prove that the compound physically interacts with the CA2 protein.[3][4][15]
A compound that is active in both a primary screen and a mechanistically distinct orthogonal assay is considered a much higher quality "confirmed hit."
Troubleshooting Guide
Problem: My primary p-NPA screen has a very high hit rate (>2-3%).
A high hit rate often suggests a systematic source of false positives. The following workflow can help triage the initial hits.
Caption: Troubleshooting workflow for a high hit rate.
Problem: A compound shows potent activity in the p-NPA assay but is inactive in the CO2 hydration assay.
This is a common scenario indicating that the compound is likely a false positive specific to the p-NPA assay.
-
Possible Cause 1: Assay Interference. The compound may absorb light near 400 nm, thus appearing to reduce the formation of the yellow product.
-
Solution: Rerun the compound in the p-NPA assay buffer without the enzyme. A high background absorbance confirms this interference.
-
-
Possible Cause 2: Non-physiological Inhibition. The compound may genuinely inhibit the esterase activity of CA2 but have no effect on its natural CO2 hydration activity.
-
Solution: The compound is not a physiologically relevant inhibitor. Deprioritize this hit as it does not modulate the enzyme's primary function.
-
Problem: A hit is confirmed in functional assays, but biophysical assays (TSA, SPR) show no direct binding.
This is a red flag for a subtle false positive mechanism.
-
Possible Cause 1: Indirect Inhibition. The compound might not be binding to CA2 directly but interfering with an assay component. For example, it could be destabilizing the protein in a way that reduces activity but isn't detected as a stabilizing binding event in TSA.
-
Possible Cause 2: Redox Activity or Reactivity. The compound could be generating reactive species (e.g., hydrogen peroxide) in the buffer that denature the enzyme, or it could be reacting with buffer components. This would show as inhibition but not as a stable binding event.
-
Solution: Conduct a control experiment by pre-incubating the compound in the assay buffer for a period before adding the enzyme. If the compound's inhibitory activity diminishes over time, it may be unstable or reactive. Also, consider assays to detect reactive species. Hits that do not show direct, stable binding in multiple biophysical assays should be deprioritized.
-
Hit Triage and Validation Workflow
A robust workflow is essential to eliminate false positives and focus resources on the most promising compounds. The process involves sequential assays that increase in rigor and decrease in throughput.
Caption: A typical hit validation workflow for CA2 inhibitors.
Quantitative Data Summary
Table 1: Comparison of Hit Validation Assays
| Assay Method | Principle | Throughput | Information Gained | Key Advantage for False Positive ID |
| p-NPA Assay | Enzymatic (Esterase) | High | Potency (IC50) | Primary screen to identify initial hits. |
| Aggregation Counter-Screen | Enzymatic | High | Detergent sensitivity | Directly identifies aggregation-based inhibitors. |
| CO2 Hydration Assay | Enzymatic (Physiological) | Medium | Confirms physiological activity | Eliminates hits specific to the artificial p-NPA assay. |
| Thermal Shift Assay (TSA) | Biophysical (Binding) | Medium | Direct binding, ΔTm | Confirms physical interaction with the target protein.[15][16] |
| Surface Plasmon Resonance (SPR) | Biophysical (Binding) | Low-Medium | Direct binding, kinetics (kon/koff), affinity (KD) | Provides detailed, real-time kinetic data of the interaction.[2][3] |
| Isothermal Titration Calorimetry (ITC) | Biophysical (Binding) | Low | Direct binding, affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS) | Gold standard for characterizing the thermodynamics of binding.[15] |
Table 2: Example IC50 Values for CA2 Inhibitors
| Compound | Class | Mechanism | Typical IC50 (p-NPA Assay) | Reference |
| Acetazolamide | Sulfonamide | True Inhibitor | 10 - 20 nM | [5] |
| Thioxolone | Nonsulfonamide | True Inhibitor | ~5 µM | [5] |
| Tannic Acid | Polyphenol | Suspected False Positive (Aggregator/Non-specific) | ~3 µM | [5] |
| Merbromin | Organomercuric | Suspected False Positive (Reactive/Non-specific) | ~2 µM | [5] |
Experimental Protocols
Protocol 1: Primary HTS using p-Nitrophenyl Acetate (p-NPA)
This protocol is adapted for a 96-well plate format.
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Enzyme Stock: Prepare a 1 µM stock solution of purified human CA2 in Assay Buffer.
-
Substrate Stock: Prepare a 20 mM solution of p-NPA in dry acetonitrile.[17]
-
Compound Plates: Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Procedure:
-
Add 180 µL of Assay Buffer to each well of a clear, flat-bottom 96-well plate.
-
Add 2 µL of compound solution from the compound plate (final DMSO concentration of 1%).
-
Add 10 µL of the 1 µM CA2 enzyme stock to each well (final concentration ~50 nM).
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the 20 mM p-NPA substrate stock (final concentration 1 mM).
-
Immediately measure the change in absorbance at 400 nm every 30 seconds for 5-10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Normalize the rates to controls (0% inhibition with DMSO, 100% inhibition with a known inhibitor like acetazolamide).
-
Plot the percent inhibition versus compound concentration to determine IC50 values.
-
Protocol 2: Hit Validation using Thermal Shift Assay (TSA)
This protocol measures the change in the melting temperature (Tm) of CA2 upon ligand binding.
-
Reagent Preparation:
-
Protein Stock: Prepare a 2 µM solution of CA2 in a suitable buffer (e.g., PBS, pH 7.4).
-
Dye Stock: Prepare a 5000x stock of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) in DMSO.
-
Compound Stock: Prepare a 1 mM stock of the hit compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well qPCR plate, add 20 µL of the 2 µM CA2 protein stock to each well.
-
Add 0.5 µL of the compound stock (final concentration ~25 µM). For the control, add 0.5 µL of DMSO.
-
Add the fluorescent dye to a final concentration of 5x.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, measuring fluorescence at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The midpoint of the transition in the sigmoidal curve is the melting temperature (Tm).
-
A true binding event will result in a positive shift in the Tm (ΔTm = Tm(compound) - Tm(DMSO)). A significant ΔTm (e.g., > 2 °C) is indicative of direct binding and stabilization.[15][16]
-
Protocol 3: Hit Validation using Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for confirming direct binding and determining kinetics.
-
System Preparation:
-
Immobilization: Covalently immobilize purified CA2 onto a sensor chip (e.g., a CM5 chip via amine coupling) to achieve a density of ~2000-4000 Response Units (RU).
-
Running Buffer: Use a suitable buffer like HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4.
-
-
Assay Procedure:
-
Prepare serial dilutions of the hit compound in Running Buffer, including a zero-concentration blank.
-
Inject the compound solutions over the immobilized CA2 surface and a reference flow cell (for background subtraction) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (in RU) in real-time. Allow sufficient time for association and dissociation phases.
-
After each cycle, regenerate the sensor surface with a mild regeneration solution (e.g., a short pulse of low pH glycine) if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
A concentration-dependent binding response confirms a direct interaction.[2][3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hit Validation: Surface Plasmon Resonance (Biacore) - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 4. Biophysics: for HTS hit validation, chemical lead optimization, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a high throughput yeast-based screening assay for human carbonic anhydrase isozyme II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a high throughput yeast-based screening assay for human carbonic anhydrase isozyme II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The use of biophysical methods increases success in obtaining liganded crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Inhibitor Stability in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for inhibitor degradation in your cell-based assays, ensuring the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: Why is my inhibitor's potency (IC50) much lower in my cell-based assay compared to its biochemical assay value?
A mismatch between biochemical and cell-based assay results is a common issue.[1] While cell permeability is often a primary suspect, the problem can also be due to inhibitor instability and degradation in the complex environment of cell culture medium.[1][2] Factors like compound solubility, nonspecific binding to serum proteins or plates, and biotransformation by the cells can all contribute to a lower effective concentration at the target.[1]
Q2: What are the common causes of small molecule inhibitor degradation in cell culture?
Inhibitor degradation in cell culture can be caused by several factors:
-
Enzymatic Degradation: Cells can release proteases and other enzymes into the culture medium, especially during cell death, which can degrade the inhibitor.[3]
-
Chemical Instability: The inhibitor may be inherently unstable in the aqueous, pH-buffered environment of the culture medium.[4] Contaminating moisture in solvents like DMSO can also accelerate the degradation of some compounds.[5]
-
Metabolism by Cells: Live cells can metabolize the inhibitor, converting it into inactive or less active forms.[1]
-
Physical Factors: Temperature, light exposure, and pH of the medium can affect the chemical stability of a compound.[4]
Q3: How can I minimize inhibitor degradation during my experiment?
Several strategies can be employed to minimize degradation:
-
Optimize Culture Conditions: Lowering the culture temperature (e.g., from 37°C to 30°C) can reduce the activity of degradative enzymes.[3]
-
Use Protease Inhibitors: Adding a protease inhibitor cocktail to the lysis buffer or, in some cases, the culture medium can prevent enzymatic degradation.[6][7][8]
-
Proper Inhibitor Handling: Prepare fresh stock solutions and working dilutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]
-
Control Solvent Quality: Use high-quality, anhydrous DMSO for stock solutions, as moisture can promote degradation.[5]
-
Reduce Incubation Time: If the inhibitor is known to be unstable, minimizing the duration of the assay can help ensure a more constant concentration.[10]
Q4: How do I properly prepare and store my inhibitor stock solutions?
Proper handling is critical for maintaining inhibitor integrity.
-
Solubilization: Use a suitable solvent, typically high-quality DMSO for in vitro experiments, to prepare a concentrated stock solution.[9] If you have difficulty dissolving the compound, gentle warming (not exceeding 50°C) or ultrasonication may help.[9]
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] As a powder, many inhibitors can be stored at -20°C for up to three years.[9]
-
Working Solutions: When preparing working solutions, dilute the stock solution in culture medium. Be aware that some compounds may precipitate when added to an aqueous solution. To avoid this, you can perform a serial dilution in DMSO before the final dilution in the medium.[5] The final DMSO concentration in the culture should typically be kept below 0.1% to avoid solvent toxicity.[5]
Troubleshooting Guide: Inconsistent Assay Results
Use this guide to troubleshoot common issues related to inhibitor performance in cell-based assays.
Logical Flow for Troubleshooting
This diagram outlines a systematic approach to diagnosing issues with inhibitor efficacy in cell-based assays.
Caption: Troubleshooting workflow for inconsistent inhibitor activity.
Common Problems and Solutions
| Problem | Potential Cause(s) Related to Degradation | Recommended Solution(s) |
| IC50 value increases with longer incubation times. | The inhibitor is degrading over the course of the experiment, requiring a higher initial concentration to achieve inhibition at later time points.[10] | Perform a time-course experiment to determine the inhibitor's functional half-life. Shorten the assay duration or replenish the inhibitor by replacing the medium at set intervals. |
| High variability between replicate wells or experiments. | Inconsistent degradation due to slight variations in cell number, cell health, or handling. Lysis of non-viable cells can release proteases that degrade the compound.[3] | Ensure consistent cell seeding and viability. Minimize handling time at room temperature. Consider adding a protease inhibitor cocktail to the medium if appropriate for the assay.[7] |
| Complete loss of inhibitor activity. | The inhibitor is highly unstable under the experimental conditions (e.g., in aqueous medium at 37°C) or is rapidly metabolized by the cells. | Directly measure the inhibitor's stability in cell culture medium with and without cells present (see protocol below). If unstable, consider using a more stable analog or modifying the experimental design (e.g., shorter endpoint).[1][4] |
| Precipitation of inhibitor in culture medium. | The inhibitor has low aqueous solubility. This is often observed when a concentrated DMSO stock is diluted into the medium.[5] | Make an intermediate dilution of the stock solution in DMSO before adding it to the aqueous medium.[5] Confirm solubility by visual inspection under a microscope.[9] |
Key Experimental Protocols
Protocol 1: Assessing Inhibitor Stability in Cell Culture Medium
This protocol allows you to directly measure the chemical and metabolic stability of your inhibitor under assay conditions. The primary analytical method for quantification is High-Performance Liquid Chromatography (HPLC).[1]
Experimental Workflow
Caption: Workflow for an inhibitor stability assay.
Detailed Methodology
-
Preparation:
-
Prepare complete cell culture medium (containing serum, if used in your assay).
-
Seed cells in a multi-well plate at the density used for your primary assay and allow them to adhere overnight.
-
Prepare a working solution of your inhibitor in the complete medium at the final desired concentration.
-
-
Experimental Setup:
-
Condition 1 (Chemical Stability): Add the inhibitor-containing medium to wells without cells.
-
Condition 2 (Chemical + Metabolic Stability): Remove the overnight medium from the cells and replace it with the inhibitor-containing medium.[1]
-
Condition 3 (Control): Add medium without the inhibitor to a separate set of wells with cells.
-
-
Time-Course Collection:
-
Incubate the plates under standard culture conditions (37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect triplicate aliquots of the culture supernatant from each condition. The T=0 sample should be collected immediately after adding the inhibitor.
-
-
Sample Processing:
-
To quench any enzymatic activity and precipitate proteins, mix the collected supernatant with a cold organic solvent like acetonitrile (MeCN) at a 1:3 ratio (e.g., 50 µL supernatant + 150 µL cold MeCN).[1]
-
Vortex briefly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Quantification by HPLC:
-
Develop a stability-indicating HPLC method capable of separating the parent inhibitor from potential degradants.[11]
-
Create a standard curve by making serial dilutions of the inhibitor in a mixture of culture medium and quenching solvent (1:3 ratio) to match the sample matrix.
-
Analyze the experimental samples and determine the concentration of the remaining inhibitor at each time point by comparing to the standard curve.
-
-
Data Analysis:
-
Plot the percentage of inhibitor remaining versus time for Condition 1 and Condition 2.
-
The degradation rate in Condition 1 reflects the inhibitor's chemical instability in the medium.
-
The difference in degradation rates between Condition 2 and Condition 1 indicates the contribution of cellular metabolism.
-
Impact of Degradation on a Signaling Pathway
Inhibitor degradation leads to a decreasing effective concentration over time, which can allow a signaling pathway, initially blocked, to reactivate. This can lead to misinterpretation of experimental results, suggesting the inhibitor is less potent or that cells are developing resistance.
Caption: Effect of inhibitor degradation on a signaling pathway over time.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scitechnol.com [scitechnol.com]
- 3. mdpi.com [mdpi.com]
- 4. marinbio.com [marinbio.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating Carbonic Anhydrase II Inhibitor Activity In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vivo methods for validating the activity of carbonic anhydrase II (CA-II) inhibitors. It offers a comparative analysis of established models, detailed experimental protocols, and supporting data to aid in the selection of appropriate validation strategies.
Introduction to Carbonic Anhydrase II and In Vivo Validation
Carbonic anhydrase II (CA-II) is a ubiquitous zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Its involvement in various physiological processes, including pH homeostasis, ion transport, and fluid secretion, makes it a significant therapeutic target for a range of conditions such as glaucoma, epilepsy, and edema. While in vitro assays are crucial for initial screening and determining inhibitor potency (K_i values), in vivo validation is essential to assess the compound's efficacy, pharmacokinetics, and potential side effects in a complex biological system. This guide explores key in vivo models and methodologies for evaluating CA-II inhibitor activity.
Comparative In Vivo Models for CA-II Inhibitor Validation
The selection of an appropriate animal model is critical for the successful in vivo validation of a CA-II inhibitor. The choice depends on the therapeutic indication and the specific physiological process being targeted.
Glaucoma Models
Glaucoma is a primary indication for CA-II inhibitors, which lower intraocular pressure (IOP) by reducing the secretion of aqueous humor.
-
Animal Models: Rabbits (New Zealand White) and mice (DBA/2J) are commonly used models for glaucoma research.[1] Ocular hypertension can be induced to mimic glaucomatous conditions.
-
Key Parameters Measured: The primary endpoint is the reduction in intraocular pressure (IOP), typically measured using tonometry. Other parameters include aqueous humor flow rate and potential effects on retrobulbar blood flow.[2]
Epilepsy Models
CA-II inhibitors can exert anticonvulsant effects, and their efficacy is often evaluated in rodent models of seizures.
-
Animal Models: Mice are frequently used in the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures.[3] The MES test assesses a compound's ability to prevent seizure spread.[3]
-
Key Parameters Measured: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint, is determined.
Diuretic Models
The inhibitory effect of CA-II on renal bicarbonate reabsorption leads to a diuretic effect.
-
Animal Models: Rats are the standard model for assessing diuretic activity.
-
Key Parameters Measured: Key parameters include total urine volume, as well as urinary concentrations of sodium (Na⁺), potassium (K⁺), and bicarbonate (HCO₃⁻). The ratio of Na⁺ to K⁺ excretion is also an important indicator of potassium-sparing effects.
Quantitative Data Presentation
The following tables summarize quantitative data from in vivo studies of various CA-II inhibitors.
Table 1: Comparative Efficacy of CA-II Inhibitors in Glaucoma Models
| Inhibitor | Animal Model | Dose/Route | Baseline IOP (mmHg) | Post-treatment IOP (mmHg) | IOP Reduction (%) | Reference |
| Acetazolamide | Rabbit | 5 mg/kg i.v. | 15.2 | 12.2 (at 2 hr) | 19.7 | [4][5] |
| Methazolamide | Rabbit | 10 mg/kg i.v. | 19.1 | 14.0 (at 2 hr) | 26.7 | [6] |
| Dorzolamide 1% | Human | Topical | 18.4 ± 2.6 | 16.6 ± 2.5 | 9.8 | [7] |
| Brinzolamide 1% | Human | Topical | 18.6 ± 2.3 | 16.7 ± 2.3 | 10.2 | [7] |
Note: Human data is included for comparison of topically applied inhibitors.
Table 2: Anticonvulsant Activity of CA-II Inhibitors in the MES Test in Mice
| Inhibitor | ED₅₀ (mg/kg) | Reference |
| Acetazolamide | 16 | [3] |
| Methazolamide | 30 | [3] |
| Zonisamide | 13.8 | [3] |
| Topiramate | 32.5 | [3] |
ED₅₀ represents the dose required to protect 50% of mice from tonic hindlimb extension.
Table 3: Diuretic Effects of Acetazolamide in Rats
| Treatment | Dose | Urine Volume (mL/24h) | Na⁺ Excretion (mEq/24h) | Reference |
| Vehicle | - | ~10 | ~1.45 | [8] |
| Acetazolamide | - | Increased | 1.9 | [8] |
Note: Specific dosage for this direct comparison was not available in the cited source. Acetazolamide generally produces a brisk but transient diuresis.[9]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Aqueous Humor Secretion Inhibition
The following diagram illustrates the mechanism by which CA-II inhibitors reduce aqueous humor secretion in the ciliary epithelium of the eye. Inhibition of CA-II decreases the formation of bicarbonate, which in turn affects the activity of ion exchangers, leading to reduced ion and water transport into the posterior chamber.[10][11][12][13]
Caption: Inhibition of CA-II in the ciliary epithelium.
Experimental Workflow for In Vivo Validation
The diagram below outlines a general workflow for the in vivo validation of a CA-II inhibitor, from initial in vitro characterization to in vivo efficacy studies.
Caption: General workflow for in vivo validation of CA-II inhibitors.
Experimental Protocols
Glaucoma Model: Measurement of Intraocular Pressure in Rabbits
-
Animal Model: Use adult New Zealand White rabbits.
-
Induction of Ocular Hypertension (Optional): Ocular hypertension can be induced if the study requires a glaucoma model rather than normotensive eyes.
-
Baseline IOP Measurement: Acclimate the rabbits to handling and tonometry measurements. Measure baseline IOP in both eyes using a calibrated tonometer.
-
Inhibitor Administration: Administer the test compound. For topical administration, instill a defined volume (e.g., 50 µL) of the inhibitor solution into one eye, with the contralateral eye receiving vehicle as a control. For systemic administration, inject the compound intravenously (i.v.).
-
Post-treatment IOP Measurement: Measure IOP at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) post-administration.
-
Data Analysis: Calculate the mean IOP reduction from baseline at each time point for the treated and control eyes. Compare the efficacy of different inhibitors or different doses of the same inhibitor.
Epilepsy Model: Maximal Electroshock (MES) Test in Mice
-
Animal Model: Use adult male mice (e.g., Swiss Albino).
-
Inhibitor Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group.
-
Induction of Seizure: At the time of predicted peak effect of the drug, induce a seizure by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose. Calculate the ED₅₀ value using probit analysis.
Diuretic Model: Assessment of Diuretic Activity in Rats
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Housing: Place the rats in individual metabolic cages that allow for the separate collection of urine and feces.
-
Hydration: Administer a saline load (e.g., 25 mL/kg, p.o.) to ensure adequate hydration and urine output.
-
Inhibitor Administration: Immediately after the saline load, administer the test compound or vehicle control (p.o. or i.p.). Include a standard diuretic like acetazolamide for comparison.
-
Urine Collection: Collect urine over a specified period (e.g., 5 or 24 hours).
-
Analysis: Measure the total volume of urine collected. Analyze urine samples for Na⁺, K⁺, and Cl⁻ concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: Compare the urine volume and electrolyte excretion between the test, control, and standard groups. Calculate the Na⁺/K⁺ ratio to assess the potassium-sparing effect.
Alternatives to In Vivo Validation
While in vivo testing remains the gold standard for confirming efficacy, several alternative methods can provide valuable insights and reduce the reliance on animal models, particularly in the early stages of drug development.
-
In Vitro Models:
-
In Silico Models:
-
Molecular Docking and Dynamics Simulations: These computational methods can predict the binding affinity and interaction of inhibitors with the CA-II active site, aiding in rational drug design.
-
-
In Vitro-In Vivo Correlation (IVIVC):
-
Developing a predictive mathematical model that relates in vitro properties (like K_i) to in vivo responses (like IOP reduction) can help in prioritizing compounds for further in vivo testing.[14] While a direct and universal correlation is challenging to establish due to factors like bioavailability and off-target effects, trends can often be observed within a chemical series. For instance, novel sulfonamides with subnanomolar in vitro activity against CA-II have shown significant IOP-lowering effects in vivo.[14]
-
Conclusion
The in vivo validation of carbonic anhydrase II inhibitors is a multifaceted process that requires careful selection of animal models and experimental protocols tailored to the specific therapeutic application. By comparing the efficacy of novel compounds to established inhibitors like acetazolamide, dorzolamide, and methazolamide in relevant disease models, researchers can gain a comprehensive understanding of their therapeutic potential. Integrating data from in vitro and in silico methods can further enhance the efficiency of the drug development pipeline, ultimately leading to the identification of more effective and safer CA-II inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of the Long-Term Effects of Dorzolamide 2% and Brinzolamide 1%, Each Added to Timolol 0.5%, on Retrobulbar Hemodynamics and Intraocular Pressure in Open-Angle Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Comparison of intraocular pressure lowering by topical and systemic carbonic anhydrase inhibitors in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of topical brinzolamide and dorzolamide when added to the combination therapy of latanoprost and a beta-blocker in patients with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Carbonic anhydrase and its function in ion transport in cultivated pigmented ciliary body epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel CA II inhibitor shows significant IOP-reducing properties in vivo | BioWorld [bioworld.com]
Selectivity profiling of carbonic anhydrase inhibitors against isoforms
For researchers, scientists, and drug development professionals, understanding the selectivity profile of carbonic anhydrase (CA) inhibitors is paramount for developing targeted therapeutics with improved efficacy and reduced off-target effects. This guide provides a comparative analysis of various CA inhibitors against different isoforms, supported by experimental data and detailed methodologies.
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play crucial roles in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. With 15 known isoforms in humans, developing inhibitors with high selectivity for a specific isoform implicated in a particular disease is a significant challenge in drug discovery. This guide aims to provide a clear and objective comparison of the performance of different CA inhibitors, aiding researchers in selecting the most appropriate compounds for their studies.
Comparative Selectivity Profiles of Carbonic Anhydrase Inhibitors
The following tables summarize the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of commonly used and novel carbonic anhydrase inhibitors against a panel of human CA isoforms. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.
Sulfonamide-Based Inhibitors
Sulfonamides represent the most established class of carbonic anhydrase inhibitors. Their primary mechanism of action involves the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide[1][2] | 250 | 12 | 74 | 25.8 | 5.7 |
| Dorzolamide[3][4] | 600 | 1.9 | 31 | - | - |
| Brinzolamide[3] | - | 3.19 | - | - | - |
| Methazolamide[3] | 50 | 14 | 36 | - | - |
| SLC-0111[1][5][6] | >10,000 | 1000 | - | 45 | 89 |
| C18[1] | >10,000 | 10 | - | 15 | 25 |
Non-Sulfonamide Inhibitors
In recent years, there has been a growing interest in the development of non-sulfonamide CA inhibitors to overcome the limitations associated with sulfonamides, such as potential allergic reactions and lack of selectivity.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Compound 1 (Sulfaguanidine derivative)[7] | >100,000 | >100,000 | 168 | 335 |
| Compound 2 (Sulfaguanidine derivative)[7] | >100,000 | >100,000 | 921 | 1451 |
| 3-pyridinemethanol[8] | - | - | 420 | - |
| Procodazole[8] | - | - | 8350 | - |
| Pamidronic acid[8] | - | - | 8510 | - |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of reliable selectivity profiling. The following are detailed methodologies for two key assays used to determine the inhibitory activity of compounds against carbonic anhydrases.
Stopped-Flow CO2 Hydration Assay
This is the gold standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors. It directly measures the enzyme-catalyzed hydration of CO2.
Principle: The assay measures the rate of pH change resulting from the hydration of CO2 to bicarbonate and a proton. The reaction is monitored spectrophotometrically using a pH indicator. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the monitoring of the reaction in the millisecond to second timescale.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase isoforms
-
CO2-saturated water (substrate)
-
Assay buffer (e.g., 20 mM HEPES or Tris, pH 7.4)[9]
-
pH indicator (e.g., phenol red)[9]
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of the carbonic anhydrase isoform in the assay buffer.
-
Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.[10]
-
Equilibrate the enzyme and inhibitor solutions at the desired temperature (typically 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over time.[8]
-
The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
The inhibition constant (Ki) is calculated by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using non-linear least-squares methods.[9]
Esterase Activity Assay
This is a colorimetric assay that provides a convenient, though indirect, method for measuring carbonic anhydrase activity and inhibition. It relies on the esterase activity of some CA isoforms.
Principle: The assay measures the hydrolysis of a substrate, typically p-nitrophenyl acetate (p-NPA), by carbonic anhydrase, which produces the colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically.
Materials:
-
UV-Vis spectrophotometer or microplate reader
-
Purified carbonic anhydrase isoforms
-
p-Nitrophenyl acetate (p-NPA) solution in a water-miscible organic solvent (e.g., acetonitrile)[11]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[9]
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of the carbonic anhydrase isoform in the assay buffer.
-
In a cuvette or microplate well, add the assay buffer and the inhibitor solution.
-
Add the enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Monitor the increase in absorbance at 348 nm or 400 nm (the absorbance maximum of p-nitrophenolate) over time.[9][12]
-
The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined from a dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition mechanism is known.
Visualizing Key Pathways and Workflows
To further aid in the understanding of carbonic anhydrase inhibitor selectivity, the following diagrams, generated using the Graphviz DOT language, illustrate a key signaling pathway involving CA IX and a general workflow for selectivity profiling.
Caption: Signaling pathway of Carbonic Anhydrase IX in cancer.
Caption: Experimental workflow for selectivity profiling of CA inhibitors.
References
- 1. Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Assay in Summary_ki [bdb99.ucsd.edu]
A Comparative Guide to Novel Carbonic Anhydrase II (CA2) Inhibitors and Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of emerging novel Carbonic Anhydrase II (CA2) inhibitors against the well-established clinical agent, acetazolamide. The following sections detail quantitative performance data, in-depth experimental methodologies, and the signaling pathways implicated in the therapeutic action of these compounds.
Quantitative Comparison of Inhibitor Performance
The development of novel CA2 inhibitors aims to improve upon the potency and selectivity of acetazolamide, potentially leading to enhanced therapeutic efficacy and reduced side effects. This section summarizes the in vitro inhibitory activity of representative novel inhibitors against human CA2 (hCA2) and other relevant isoforms, with direct comparisons to acetazolamide.
Table 1: In Vitro Inhibition Data (Ki) of Novel Sulfonamide and Coumarin-Based Inhibitors Against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Index (hCA I/hCA II) | Selectivity Index (hCA IX/hCA II) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 20.8 | 2.1 |
| Novel Sulfonamide [I] | 7938 | 0.63 | - | - | 12600 | - |
| Coumarin-Sulfonamide 18f | 955 | 515 | 21 | 5 | 1.85 | 0.04 |
| Heterocoumarin 3a | >10000 | >10000 | 9.8 | 48.6 | - | - |
| Heterocoumarin 15 | >10000 | >10000 | 7.5 | 55.4 | - | - |
Data compiled from multiple sources. The selectivity index is calculated as the ratio of Ki values. A higher value indicates greater selectivity for hCA II over the other isoform.
Table 2: In Vitro Antiproliferative Activity (IC50) of CAIX Inhibitors in Hypoxic Cancer Cell Lines
| Compound | U87MG Glioblastoma (IC50, µM) | U251 Glioblastoma (IC50, µM) | T98G Glioblastoma (IC50, µM) |
| Acetazolamide (AAZ) | No effect | No effect | No effect |
| SLC-0111 | ~80 | ~90 | ~100 |
Data reflects the concentration required to inhibit 50% of cell proliferation after 72 hours of treatment in hypoxic conditions.[1]
Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. This section provides detailed methodologies for key assays used to evaluate CA2 inhibitors.
Stopped-Flow Carbon Dioxide (CO2) Hydrase Assay for CA Inhibition
This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for the stopped-flow instrument
-
Buffer solution (e.g., 10 mM HEPES or Tris, pH 7.5)
-
Phenol red indicator (or other suitable pH indicator)
-
Purified carbonic anhydrase II enzyme
-
Inhibitor compounds (e.g., acetazolamide, novel inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)
-
96-well plates
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified hCA2 enzyme in the assay buffer.
-
Prepare serial dilutions of the inhibitor compounds and the reference compound (acetazolamide) in the assay buffer.
-
In a 96-well plate, mix the enzyme solution with either the buffer (for control) or the inhibitor solutions at various concentrations. Incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for enzyme-inhibitor binding.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme-buffer control) containing the pH indicator.
-
Load the second syringe with the CO2-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO2 to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the pH indicator at a specific wavelength (e.g., 557 nm for phenol red).
-
Record the change in absorbance over time. The initial rate of the reaction is determined from the linear phase of the absorbance curve.
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.
-
Maren-Wilbur-Anderson Assay for CA Inhibition
This electrometric assay measures the time required for a pH change in a buffered solution upon the addition of CO2-saturated water, both in the presence and absence of a CA inhibitor.
Materials:
-
pH meter with a fast-response electrode
-
Constant temperature bath (e.g., 0-4°C)
-
Reaction vessel (e.g., a small beaker)
-
Magnetic stirrer and stir bar
-
Buffer solution (e.g., 20 mM barbital buffer, pH 8.2)
-
Purified carbonic anhydrase II enzyme
-
Inhibitor compounds
-
CO2-saturated water
Procedure:
-
Preparation:
-
Cool all reagents and the reaction vessel to 0-4°C in the constant temperature bath.
-
Prepare a stock solution of the purified hCA2 enzyme and serial dilutions of the inhibitor compounds.
-
-
Uncatalyzed Reaction (Blank):
-
Add a defined volume of the chilled buffer to the reaction vessel with the stir bar.
-
Place the pH electrode in the solution and start stirring.
-
Rapidly inject a known volume of CO2-saturated water and simultaneously start a timer.
-
Measure the time (T0) it takes for the pH to drop from a starting value (e.g., 8.2) to a final value (e.g., 6.2).
-
-
Catalyzed Reaction (Control):
-
Repeat the process, but add a specific amount of the CA enzyme to the buffer before injecting the CO2-saturated water.
-
Measure the time (Tc) for the same pH drop.
-
-
Inhibited Reaction:
-
Repeat the catalyzed reaction, but pre-incubate the enzyme with various concentrations of the inhibitor before adding the CO2-saturated water.
-
Measure the time (Ti) for the pH drop in the presence of the inhibitor.
-
-
Data Analysis:
-
Calculate the enzyme activity in Wilbur-Anderson Units (WAU) using the formula: WAU = (T0 - Tc) / Tc.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Ti - Tc) / (T0 - Tc)] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by CA2 inhibition is crucial for rational drug design and identifying potential therapeutic applications.
CA2 in Cancer: pH Regulation and Tumor Progression
In the tumor microenvironment, upregulated CA2 activity contributes to the maintenance of a neutral intracellular pH (pHi) while promoting extracellular acidosis (pHe). This pH gradient favors tumor cell proliferation, invasion, and resistance to therapy. Inhibition of CA2 can disrupt this process.
Caption: CA2-mediated pH regulation in the tumor microenvironment.
CA2 Inhibition in Glaucoma: Modulation of Calcium Signaling
In glaucoma, elevated intraocular pressure (IOP) is a major risk factor. CA2 in the ciliary epithelium is crucial for aqueous humor secretion. Inhibition of CA2 reduces IOP. The downstream signaling effects may involve the modulation of calcium-dependent pathways like the Calcineurin-NFAT pathway, which is implicated in glaucomatous optic neuropathy.
Caption: Postulated role of CA2 inhibition on calcium signaling in glaucoma.
Experimental Workflow: From In Vitro Screening to In Vivo Efficacy
The development of a novel CA2 inhibitor follows a structured pipeline, from initial screening to preclinical validation.
Caption: A typical drug discovery workflow for novel CA2 inhibitors.
Conclusion
The landscape of carbonic anhydrase II inhibitors is evolving, with novel compounds demonstrating significant improvements in potency and isoform selectivity over the classical inhibitor, acetazolamide. The coumarin and novel sulfonamide scaffolds, in particular, offer promising avenues for the development of next-generation therapeutics for a range of diseases, including glaucoma and cancer. The data and protocols presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing this exciting field of drug discovery. Further in vivo studies directly comparing these novel agents with acetazolamide are warranted to fully elucidate their therapeutic potential.
References
Navigating the Isoform Maze: A Comparative Guide to Carbonic Anhydrase 2 (CA2) Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of carbonic anhedrase 2 (CA2) inhibitors is paramount. While CA2 is a key therapeutic target for a range of conditions including glaucoma, epilepsy, and altitude sickness, the high degree of homology among the 15 human carbonic anhydrase isoforms presents a significant challenge in developing isoform-specific drugs.[1][2][3][4] Off-target inhibition can lead to undesirable side effects, underscoring the critical need for a thorough understanding of inhibitor cross-reactivity.
This guide provides an objective comparison of the performance of various CA2 inhibitors, focusing on their cross-reactivity profiles against other key carbonic anhydrase isoforms. The information is presented to aid in the selection of appropriate research tools and to inform the design of next-generation, isoform-selective therapeutics.
Comparative Inhibitory Activity of CA2 Inhibitors
The inhibitory potency of a compound is typically expressed by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the Kᵢ values for several common CA2 inhibitors against a panel of physiologically relevant human carbonic anhydrase (hCA) isoforms. Lower values indicate higher potency.
| Inhibitor Class | Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Sulfonamides | Acetazolamide | 250 | 12[5][6] | 74[5][6] | 25.8[7] | 5.7 |
| Methazolamide | 50[8] | 14[8] | 36[8] | - | - | |
| Brinzolamide | >10000 | 3.2[9] | - | Potent Inhibitor[4] | - | |
| Dorzolamide | 600[9] | 0.18[9] | >10000[10] | Potent Inhibitor[4] | - | |
| Topiramate | 100,000[11] | 7,000[11] | 10,000[11] | - | - | |
| Carboxylic Acids | Compound 3g | >100,000 | >100,000 | - | >100,000 | 300[12] |
| Coumarins | Compound 19 | >10,000 | >10,000 | - | 260.5[13] | 9.5[13] |
Deciphering Inhibitor Selectivity: A Visual Representation
The following diagram illustrates the classification of common carbonic anhydrase inhibitors and highlights their general selectivity profiles.
Caption: Classification and selectivity of CA inhibitors.
Experimental Determination of Inhibitory Activity
The quantitative data presented in this guide are derived from various established experimental protocols. The most common methods for determining the inhibitory activity of compounds against carbonic anhydrase isoforms are detailed below.
Stopped-Flow CO₂ Hydration Assay
This is a widely used and accurate method for measuring the catalytic activity of carbonic anhydrases.
Principle: This assay directly measures the enzyme-catalyzed hydration of CO₂. The reaction leads to a decrease in pH, which is monitored over time using a pH indicator. The rate of the reaction is determined by the change in absorbance of the pH indicator.
Workflow:
Caption: Stopped-flow CO₂ hydration assay workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., Tris-HCl) containing a known concentration of the purified carbonic anhydrase isoform.
-
Prepare a series of dilutions of the inhibitor compound.
-
Prepare a CO₂-saturated buffer solution.
-
Prepare a solution of a pH indicator (e.g., phenol red) in the same buffer.
-
-
Assay Procedure:
-
The enzyme solution (with or without inhibitor) is rapidly mixed with the CO₂-saturated buffer and the pH indicator solution in a stopped-flow spectrophotometer.
-
The change in absorbance of the pH indicator is monitored at its λmax as the pH of the solution decreases due to the formation of carbonic acid.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
-
Data Analysis:
-
The initial rates are plotted against the inhibitor concentration to generate a dose-response curve.
-
The IC₅₀ value is determined from this curve.
-
The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for CO₂.
-
Esterase Activity Assay
This is a colorimetric method that is simpler and more amenable to high-throughput screening than the stopped-flow assay.
Principle: Carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of certain esters. This assay utilizes a substrate like p-nitrophenyl acetate (p-NPA), which is hydrolyzed by the enzyme to produce the chromophore p-nitrophenol. The rate of formation of p-nitrophenol is monitored spectrophotometrically.
Workflow:
Caption: Esterase activity assay workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., phosphate buffer) containing a known concentration of the purified carbonic anhydrase isoform.
-
Prepare a series of dilutions of the inhibitor compound.
-
Prepare a solution of p-nitrophenyl acetate in a suitable solvent (e.g., acetonitrile).
-
-
Assay Procedure:
-
The enzyme solution is pre-incubated with the inhibitor for a specific period.
-
The reaction is initiated by adding the p-NPA substrate.
-
The increase in absorbance at 400 nm, corresponding to the formation of p-nitrophenolate, is monitored over time using a spectrophotometer.
-
-
Data Analysis:
-
The initial rates of the reaction are calculated from the linear phase of the absorbance increase.
-
The IC₅₀ and Kᵢ values are determined as described for the stopped-flow assay.
-
Conclusion
The development of isoform-selective carbonic anhydrase inhibitors remains a key objective in medicinal chemistry. While classical sulfonamides like acetazolamide and methazolamide are potent inhibitors of CA2, they exhibit significant cross-reactivity with other isoforms.[5][6][8] Newer generations of inhibitors, including some coumarin and carboxylic acid derivatives, have shown promise in achieving greater selectivity, particularly for the tumor-associated isoforms CA IX and CA XII.[12][13] A thorough understanding of the cross-reactivity profiles, facilitated by robust and standardized experimental protocols, is essential for the rational design of safer and more effective therapeutic agents targeting the carbonic anhydrase family.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Ortholog-Specific Inhibition of Carbonic Anhydrase II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inhibitors targeting carbonic anhydrase II (CA II), with a focus on ortholog-specific inhibition. It includes experimental data, detailed protocols for key assays, and visualizations of relevant pathways and workflows to support research and drug development in this area.
Introduction to Carbonic Anhydrase II
Carbonic anhydrase II (CA II) is a zinc-containing metalloenzyme that plays a crucial role in numerous physiological processes.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance, respiration, ion transport, and various biosynthetic reactions.[2][3] Given its involvement in pathological conditions such as glaucoma, epilepsy, cancer, and osteoporosis, CA II has emerged as a significant therapeutic target.[1][3] The high degree of conservation in the active site of CA isoforms presents a challenge in developing isoform-selective inhibitors, which is crucial for minimizing off-target effects.[4]
Comparative Analysis of CA II Inhibitors
The primary class of CA II inhibitors is the sulfonamides, which bind to the zinc ion in the active site.[5][6][7] However, other chemical scaffolds, including coumarins and phenols, have also been investigated.[1][8] The tables below summarize the inhibitory activity (Ki and IC50 values) of selected compounds against human CA II (hCA II) and other isoforms, highlighting their selectivity profiles.
Table 1: Inhibitory Activity (Ki) of Sulfonamide-based Inhibitors against Various Human Carbonic Anhydrase Isoforms
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (hCA II vs hCA I) | Selectivity (hCA II vs hCA IX) |
| Acetazolamide | 250 | 12 | 25 | 4.5 | 0.05 | 2.08 |
| Methazolamide | 50 | 14 | 25 | 4.5 | 0.28 | 1.79 |
| Brinzolamide | 3100 | 3.2 | 41 | 5.7 | 0.001 | 12.81 |
| Dorzolamide | 600 | 0.18 | 2.4 | 15 | 0.0003 | 13.33 |
| Chlorthalidone | 1680 | 91.8 | - | - | 0.05 | - |
| Indapamide | 25200 | 1680 | - | - | 0.07 | - |
Data compiled from multiple sources.[9][] Note: Lower Ki values indicate stronger inhibition. Selectivity is calculated as the ratio of Ki values (Ki(isoform) / Ki(hCA II)).
Table 2: Inhibitory Activity of Non-Sulfonamide Inhibitors against hCA II
| Inhibitor | Class | hCA II IC50 (µM) |
| Thioxolone | Non-sulfonamide | 7.9 |
| Merbromin | Non-sulfonamide | 0.8 |
| Tannic Acid | Non-sulfonamide | 0.9 |
| Furosemide | Diuretic | 34 |
| Halazone | Antibiotic | 10 |
Data from a high-throughput screening study.[11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are protocols for key experiments used in the characterization of CA II inhibitors.
Stopped-Flow Carbon Dioxide Hydration Assay
This is a direct and widely used method to measure the catalytic activity of carbonic anhydrase.
Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The reaction is monitored using a pH indicator in a stopped-flow spectrophotometer.
Protocol:
-
Reagent Preparation:
-
Enzyme solution: Purified CA II is diluted to a final concentration of ~10 nM in a buffer (e.g., 10 mM HEPES-Tris, pH 7.5).
-
Substrate solution: CO2-saturated water is prepared by bubbling CO2 gas through distilled water.
-
Indicator solution: A pH indicator with a pKa in the range of the assay pH is used (e.g., p-nitrophenol).
-
Inhibitor solutions: A series of concentrations of the test inhibitor are prepared in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated substrate solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time.
-
-
Data Analysis:
-
The initial velocity of the reaction is calculated from the linear phase of the absorbance change.
-
Inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).[12]
-
Esterase Activity Assay
This is a colorimetric assay that is well-suited for high-throughput screening.[11]
Principle: This assay utilizes the esterase activity of CA II to hydrolyze a substrate, 4-nitrophenyl acetate (p-NPA), to 4-nitrophenolate, which can be quantified spectrophotometrically at 400 nm.[13]
Protocol:
-
Reagent Preparation:
-
Assay buffer: e.g., 25 mM Tris-SO4, pH 7.6.
-
Enzyme solution: Purified CA II is diluted in the assay buffer.
-
Substrate solution: 4-nitrophenyl acetate is dissolved in a solvent like acetone.
-
Inhibitor solutions: A range of inhibitor concentrations are prepared.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme solution, and inhibitor solution.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 400 nm over time using a plate reader.
-
-
Data Analysis:
-
The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Principle: ITC measures the heat released or absorbed during the binding of an inhibitor to the enzyme. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation:
-
The enzyme and inhibitor solutions are prepared in the same buffer to minimize heat of dilution effects.
-
The samples are thoroughly degassed before the experiment.
-
-
Titration:
-
The enzyme solution is placed in the sample cell of the calorimeter.
-
The inhibitor solution is loaded into the injection syringe.
-
A series of small injections of the inhibitor are made into the enzyme solution.
-
-
Data Analysis:
-
The heat change after each injection is measured and plotted against the molar ratio of inhibitor to enzyme.
-
The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.
-
Visualizations
Signaling Pathway of Carbonic Anhydrase II in pH Regulation
The primary role of CA II in signaling is through its regulation of intracellular and extracellular pH, which in turn affects a multitude of cellular processes.
Caption: CA II-mediated intracellular pH regulation.
Experimental Workflow for CA II Inhibitor Screening and Validation
This workflow outlines the typical steps involved in identifying and characterizing novel CA II inhibitors.
Caption: Workflow for CA II inhibitor discovery.
Conclusion
The development of ortholog- and isoform-specific inhibitors of carbonic anhydrase II remains a key objective in medicinal chemistry. Achieving selectivity is paramount to enhancing therapeutic efficacy and reducing side effects. This guide provides a comparative overview of existing inhibitors and the experimental methodologies required for the discovery and characterization of new chemical entities. The presented data and protocols serve as a valuable resource for researchers dedicated to advancing the field of carbonic anhydrase inhibition.
References
- 1. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The specific velocity plot. A graphical method for determining inhibition parameters for both linear and hyperbolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Carbonic anhydrase 2 is important for articular chondrocyte function and metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. atsjournals.org [atsjournals.org]
- 11. apexbt.com [apexbt.com]
- 12. The Human Carbonic Anhydrase II in Platelets: An Underestimated Field of Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vivo Efficacy of Carbonic Anhydrase II Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of various carbonic anhydrase II (CA-II) inhibitors, focusing on their applications in glaucoma, epilepsy, and as diuretics. The data presented is sourced from preclinical and clinical studies to aid in the evaluation of these compounds for further research and development.
I. Comparative Efficacy of CA-II Inhibitors
The following tables summarize the in vivo efficacy of representative CA-II inhibitors in different therapeutic areas.
Glaucoma: Intraocular Pressure (IOP) Reduction
Carbonic anhydrase II is a key enzyme in the ciliary body responsible for the production of aqueous humor.[1] Inhibition of CA-II reduces bicarbonate formation, leading to decreased aqueous humor secretion and a subsequent lowering of intraocular pressure (IOP), a primary risk factor for glaucoma.[2][3]
| Inhibitor | Animal Model | Dose and Administration | Key Efficacy Results | Reference |
| Novel Phenylpyridazine Sulfonamide | Rabbit Glaucoma Model | Eye drops | Decreased IOP to nearly half that of untreated eyes at 60 minutes post-instillation. Effects persisted for up to 240 minutes. Ki = 0.63 nM; Selectivity Index (vs. CA-I) = 12,600. | [4] |
| Dorzolamide (2%) | Humans | Topical | Reduced aqueous humor flow by 17%. Reduced IOP by 13%. Less effective than systemic acetazolamide. | [5] |
| Acetazolamide | Humans | Systemic | Reduced aqueous humor flow by 30%. Reduced IOP by 19%. More effective than topical dorzolamide. | [5] |
| Brinzolamide | Not specified in detail | Not specified in detail | A highly specific, non-competitive, reversible, and potent CA-II inhibitor. | |
| Methazolamide | Rabbit | 10 mg/kg, Intravenous | Reduced IOP to 14.00 +/- 0.70 mm Hg. | [6] |
| MK-417 (Sezolamide analogue, 1.4%) | Rabbit | Topical | Reduced IOP to 13.40 +/- 0.70 mm Hg (at pH 4.5) and 13.25 +/- 0.70 mm Hg (at pH 9.2) one hour post-instillation. | [6] |
Anticonvulsant Activity
CA-II and other isoforms are involved in modulating neuronal excitability, in part through their role in GABAergic signaling.[7] Inhibition of these enzymes is a therapeutic strategy for controlling seizures.[7]
| Inhibitor Class | Animal Model | Test | Dose and Administration | Key Efficacy Results | Reference |
| Sulfonamide derivatives of thiazolidin-4-one | Swiss albino mice | MES | 30 mg/kg, intraperitoneal | Compounds 4c, 4m, and 4o were highly active. | |
| Sulfonamide derivatives of thiazolidin-4-one | Swiss albino mice | scPTZ | 30 mg/kg, intraperitoneal | Compounds 4m and 4o were active, indicating broad-spectrum potential. | |
| Acetazolamide | Not specified in detail | MES | Not specified in detail | Suppresses neural discharges. | |
| Topiramate | Not specified in detail | Multiple | Not specified in detail | One of several mechanisms of action is CA inhibition. | |
| Zonisamide | Not specified in detail | Multiple | Not specified in detail | Possesses CA inhibitory activity. |
Diuretic Effects
In the proximal tubules of the kidneys, CA-II plays a crucial role in the reabsorption of sodium and bicarbonate.[8] Inhibition of renal CA-II leads to increased excretion of sodium, bicarbonate, and water, resulting in a diuretic effect.[8]
| Inhibitor | Animal Model | Dose and Administration | Key Efficacy Results | Reference |
| Acetazolamide | Rat | 5 mg/kg, intraperitoneal | Showed a mean increase in urine volume of 119.4 ± 24.5 over control. | [6] |
| Acetazolamide | Rat | Pre-treatment for 6 days, then combined with HCTZ for 4 days | Increased urine output by over 2-fold compared to acetazolamide alone. Increased sodium excretion by 80%. | [9] |
| Hydrochlorothiazide (HCTZ) | Rat | Daily for 4 days | Caused minimal diuresis alone. | [9] |
II. Experimental Protocols
Glaucoma Model in Rabbits for IOP Measurement
Objective: To assess the efficacy of CA-II inhibitors in reducing intraocular pressure in an animal model of glaucoma.
Animal Model: New Zealand Albino rabbits are commonly used. Ocular hypertension can be induced by various methods, such as the intracameral injection of alpha-chymotrypsin or the use of a water-loading model.
Drug Administration:
-
Topical: Test compounds are typically formulated as eye drops in a suitable vehicle. A defined volume (e.g., 50 µL) is instilled into the lower conjunctival sac of one eye, with the contralateral eye serving as a control.
-
Systemic: For compounds like acetazolamide, administration can be oral or intravenous at specified doses.
IOP Measurement:
-
The rabbit is gently restrained to minimize stress, which can affect IOP readings.
-
A topical anesthetic (e.g., 0.5% proparacaine hydrochloride) is applied to the cornea.
-
IOP is measured using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) at baseline and at various time points post-drug administration (e.g., 30, 60, 120, 240 minutes).
Anticonvulsant Screening in Mice
Objective: To identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Procedure:
-
Male ICR mice (23 ± 3 g) are used.
-
The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.
-
At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
A drop of saline is applied to the corneas before electrode placement to ensure good electrical contact.
-
The mice are observed for the presence or absence of a tonic hindlimb extension.
-
Protection is defined as the abolition of the hindlimb tonic extension phase of the seizure.
Objective: To identify compounds that raise the seizure threshold, modeling absence or myoclonic seizures.
Procedure:
-
Male CF-1 mice are commonly used.
-
The test compound is administered at various doses.
-
At the time of peak drug effect, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg for CF-1 mice, is injected subcutaneously in the midline of the neck.[7]
-
The animals are placed in individual observation chambers.
-
They are observed for 30 minutes for the presence of a clonic seizure, defined as at least a 5-second episode of clonic spasms of the forelimbs, hindlimbs, or jaw.[7]
-
Protection is defined as the absence of a clonic seizure during the observation period.
III. Signaling Pathways and Experimental Workflow
Signaling Pathway for Aqueous Humor Production and IOP Reduction by CA-II Inhibitors
Caption: CA-II's role in aqueous humor production and its inhibition.
GABAergic Signaling and the Role of CA-II in Epilepsy
References
- 1. CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous humour - Wikipedia [en.wikipedia.org]
- 4. embopress.org [embopress.org]
- 5. Two developmental switches in GABAergic signalling: the K+-Cl- cotransporter KCC2 and carbonic anhydrase CAVII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpp.com [ijpp.com]
- 7. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetazolamide: a forgotten diuretic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Carbonic Anhydrase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various classes of carbonic anhydrase II (CA II) inhibitors, focusing on their structure-activity relationships (SAR). The information is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations to elucidate complex biological pathways and experimental workflows.
Carbonic anhydrase II is a zinc-containing metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and aqueous humor secretion in the eye.[1] Its inhibition is a key therapeutic strategy for managing conditions like glaucoma, edema, and certain neurological disorders.[2] Understanding the SAR of CA II inhibitors is paramount for the rational design of potent and selective drug candidates.
Quantitative Comparison of CA II Inhibitors
The inhibitory potency of a compound against CA II is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes these values for representative CA II inhibitors from different chemical classes. Lower values indicate higher potency.
| Class | Compound | hCA II IC50 (nM) | hCA II Ki (nM) | Key Structural Features |
| Sulfonamides | Acetazolamide | 20.0 - 440.0 | 0.8 - 12.1 | Unsubstituted sulfonamide group, heterocyclic ring (thiadiazole) |
| Methazolamide | 20.0 | 14.0 | Methylated thiadiazole ring, improving metabolic stability | |
| Brinzolamide | - | 3.1 | Fused ring system, enhancing isoform selectivity | |
| Dorzolamide | - | 3.5 | Thienothiophene ring, providing good aqueous solubility | |
| Celecoxib | - | - | Arylsulfonamide moiety, also a COX-2 inhibitor[3] | |
| Quinazolinones | Compound 4g | 14,000 | - | Quinazolinone scaffold with a nitro group on the phenyl ring[4] |
| Compound 4d | 21,500 | 14,250 | Quinazolinone scaffold with a different substitution pattern[4] | |
| Coumarins | 3,4-Dimethylcoumarin-7-O-sulfamate | 30.0 | - | Coumarin scaffold with a sulfamate group[3] |
Note: IC50 and Ki values can vary between different studies and assay conditions. The data presented here is a representative range from multiple sources.[3][5]
Structure-Activity Relationship (SAR) of CA II Inhibitors
The primary binding motif for the most potent CA II inhibitors is a zinc-binding group (ZBG), typically a sulfonamide (SO2NH2). The SAR of these inhibitors can be summarized as follows:
-
The Sulfonamide Group: The unsubstituted sulfonamide group is crucial for high-affinity binding. The nitrogen atom of the sulfonamide coordinates to the zinc ion in the active site, and the oxygen atoms form hydrogen bonds with the hydroxyl group of Thr199.
-
Aromatic/Heterocyclic Ring: The ring system attached to the sulfonamide group plays a significant role in determining potency and selectivity. Modifications to this ring can influence interactions with other residues in the active site.
-
Substituents on the Ring: The nature and position of substituents on the aromatic or heterocyclic ring can fine-tune the inhibitory activity. Electron-withdrawing groups can enhance the acidity of the sulfonamide proton, leading to stronger zinc binding. Bulky substituents can create steric hindrance or establish additional favorable interactions within the active site.
Signaling Pathway: CA II in Aqueous Humor Production and Glaucoma
In the ciliary epithelium of the eye, CA II catalyzes the hydration of CO2 to bicarbonate (HCO3-) and a proton.[1] The resulting bicarbonate ions are transported into the posterior chamber, creating an osmotic gradient that drives the secretion of aqueous humor.[1] Elevated intraocular pressure, a major risk factor for glaucoma, is often a consequence of excessive aqueous humor production.[6][7] CA II inhibitors block this process, leading to reduced aqueous humor secretion and a decrease in intraocular pressure.[2]
Experimental Protocols
The inhibitory activity of compounds against CA II is primarily determined using two main types of assays: the stopped-flow CO2 hydration assay and the esterase activity assay.
1. Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrase. It measures the enzyme's ability to catalyze the hydration of CO2.
-
Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton. A pH indicator is used to follow the reaction spectrophotometrically.
-
Reagents and Equipment:
-
Stopped-flow spectrophotometer
-
Buffer (e.g., HEPES or Tris)
-
pH indicator (e.g., phenol red)
-
Purified CA II enzyme
-
CO2-saturated water
-
Inhibitor stock solutions
-
-
Procedure:
-
Equilibrate all solutions to the desired temperature (typically 4°C or 25°C).
-
Prepare a solution of the enzyme in the assay buffer containing the pH indicator.
-
In the stopped-flow instrument, rapidly mix the enzyme solution with CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength (e.g., 557 nm for phenol red).
-
The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
To determine the IC50 value, the assay is performed with a range of inhibitor concentrations. The initial rates are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve.
-
The Ki value can be determined by performing the assay at different substrate concentrations and using the Cheng-Prusoff equation or by direct measurement of association and dissociation rate constants.[8]
-
2. Esterase Activity Assay
This is a simpler, colorimetric assay that is often used for high-throughput screening of CA inhibitors. It relies on the promiscuous esterase activity of CA II.
-
Principle: CA II can catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA produces the yellow-colored p-nitrophenolate ion, which can be quantified spectrophotometrically.
-
Reagents and Equipment:
-
Spectrophotometer (plate reader)
-
Assay buffer (e.g., Tris-HCl)
-
Purified CA II enzyme
-
p-Nitrophenyl acetate (p-NPA) solution (substrate)
-
Inhibitor stock solutions
-
-
Procedure:
-
In a microplate well, add the assay buffer, the CA II enzyme solution, and the inhibitor solution at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Monitor the increase in absorbance at 400-405 nm over time.
-
The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time plot.
-
The percent inhibition is calculated by comparing the rate of the inhibited reaction to the rate of the uninhibited (control) reaction.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma – Optic Nerve Network [opticnervenetwork.com]
- 8. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sulfonamide and Non-Sulfonamide Carbonic Anhydrase II Inhibitors
A comprehensive guide for researchers and drug development professionals on the performance and experimental evaluation of two major classes of Carbonic Anhydrase II inhibitors.
Carbonic anhydrase II (CA2) is a ubiquitous zinc-containing metalloenzyme that plays a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte balance. Its involvement in the pathophysiology of various diseases, such as glaucoma, epilepsy, and certain cancers, has made it a significant target for therapeutic intervention. Inhibitors of CA2 are broadly classified into two main categories: the classical sulfonamides and a diverse group of non-sulfonamide compounds. This guide provides an objective comparison of these two classes of inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms and relevant signaling pathways.
Quantitative Comparison of Inhibitor Performance
The inhibitory potency of a compound is a key metric for its therapeutic potential. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are standard measures used to quantify the effectiveness of an inhibitor. The following tables summarize the inhibitory activities of representative sulfonamide and non-sulfonamide inhibitors against human carbonic anhydrase II (hCA II).
Table 1: Inhibitory Activity of Sulfonamide-based CA2 Inhibitors
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Selectivity (hCA I/hCA II) |
| Acetazolamide | 250 | 12 | 20.8 |
| Methazolamide | 50 | 14 | 3.6 |
| Ethoxzolamide | 30 | 8 | 3.8 |
| Dichlorphenamide | 3800 | 38 | 100 |
| Dorzolamide | 3000 | 3.2 | 937.5 |
| Brinzolamide | 3100 | 3.1 | 1000 |
| Sulfapyridine | 9700 | 960 | 10.1 |
| Celecoxib | 48000 | 29 | 1655.2 |
| Valdecoxib | 45000 | 25 | 1800 |
Data compiled from multiple sources.
Table 2: Inhibitory Activity of Non-Sulfonamide CA2 Inhibitors
| Class | Compound | hCA I Ki (nM) | hCA II Ki (nM) | Selectivity (hCA I/hCA II) |
| Dithiocarbamate | Morpholine-DTC | 0.88 | 4.6 | 0.19 |
| Piperazine-bis-DTC | 12.6 | 0.70 | 18 | |
| Coumarin | 6-Bromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide | >10000 | 515 | >19.4 |
| Coumarin-piperazine hybrid 1 | >10000 | 229 | >43.7 | |
| Phenol | Phenol | 2700 | 11500 | 0.23 |
| 3-Aminophenol | - | 600-1700 | - | |
| Carboxylic Acid | 3-Nitrobenzoic acid derivative 10 | - | 16 | - |
| GV2-20 | - | Potent Inhibition | - |
Data compiled from multiple sources. Note: Direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action
The fundamental difference between sulfonamide and non-sulfonamide inhibitors lies in their interaction with the CA2 active site.
Sulfonamide Inhibitors: These compounds act as zinc-binding inhibitors. The deprotonated sulfonamide group (-SO2NH-) coordinates directly to the Zn2+ ion in the catalytic site, displacing a water molecule or hydroxide ion essential for the catalytic reaction. This binding is further stabilized by hydrogen bond interactions with active site residues, such as Thr199.[1][2]
Non-Sulfonamide Inhibitors: This class exhibits more diverse mechanisms of action:
-
Dithiocarbamates: Similar to sulfonamides, dithiocarbamates also act as zinc-binding inhibitors, with a sulfur atom from the dithiocarbamate group coordinating to the Zn2+ ion.[3][4]
-
Coumarins: These compounds are considered "suicide inhibitors" or "prodrug inhibitors".[5] The lactone ring of the coumarin is hydrolyzed by the esterase activity of CA2, and the resulting 2-hydroxy-cinnamic acid product binds at the entrance of the active site, occluding it.[5]
-
Phenols: The hydroxyl group of phenols is thought to anchor to the zinc-bound water/hydroxide ion through a hydrogen bond, while the phenyl ring interacts with the hydrophobic portion of the active site, preventing substrate binding.[6]
-
Carboxylic Acids: These inhibitors also interact with the zinc-bound water/hydroxide ion and form hydrogen bonds with active site residues. Their binding affinity can be enhanced by interactions with the hydrophobic half of the active site.[6][7]
Caption: Figure 1. Mechanisms of CA2 Inhibition.
Signaling Pathway of Carbonic Anhydrase II in pH Regulation
CA2 is a key player in cellular pH regulation. It catalyzes the rapid interconversion of CO2 and water to bicarbonate (HCO3-) and protons (H+). This activity is crucial for maintaining intracellular and extracellular pH balance and is often coupled with the function of ion transporters.
References
- 1. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiocarbamates with potent inhibitory activity against the Saccharomyces cerevisiae β-carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin-Based Dual Inhibitors of Human Carbonic Anhydrases and Monoamine Oxidases Featuring Amino Acyl and (Pseudo)-Dipeptidyl Appendages: In Vitro and Computational Studies [mdpi.com]
- 6. flore.unifi.it [flore.unifi.it]
- 7. mdpi.com [mdpi.com]
Untangling Potency: A Comparative Guide to In Vitro and In Vivo Correlation of Carbonic Anhydrase II (CA2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Carbonic Anhydrase II (CA2) inhibitor potency, supported by experimental data, to bridge the gap between laboratory findings and clinical efficacy.
The successful translation of a drug candidate from the bench to the clinic hinges on a clear understanding of its in vitro and in vivo characteristics. For inhibitors of Carbonic Anhydrase II (CA2), a ubiquitous enzyme implicated in various physiological processes, this correlation is paramount. This guide provides a comparative analysis of the in vitro inhibitory potency and in vivo efficacy of selected CA2 inhibitors, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.
Quantitative Comparison of CA2 Inhibitor Potency
The following table summarizes the in vitro inhibitory activity (IC50 or Kᵢ) against human carbonic anhydrase II (hCA II) and the corresponding in vivo efficacy for a selection of CA2 inhibitors. This data, compiled from various studies, highlights the translation of enzymatic inhibition to physiological response in preclinical models of glaucoma and epilepsy.
| Compound | In Vitro Potency (hCA II) | In Vivo Model | Efficacy |
| Acetazolamide | Kᵢ: 12 nM | Glaucoma (Rabbit) | Significant reduction in intraocular pressure (IOP) |
| Epilepsy (Mouse MES test) | Anticonvulsant activity | ||
| Methazolamide | Kᵢ: 14 nM | Glaucoma (Rabbit) | Significant reduction in IOP |
| Dorzolamide | Kᵢ: 0.54 nM | Glaucoma (Rabbit) | Significant and sustained IOP reduction |
| Brinzolamide | Kᵢ: 0.63 nM | Glaucoma (Rabbit) | Significant IOP-reducing properties |
| Compound [I] ¹ | Kᵢ: 0.63 nM | Glaucoma (Rabbit) | Significant IOP reduction, halving the IOP at 60 minutes post-instillation[1] |
| Benzenesulfonamide Derivative 6 ² | Kᵢ: 15.8 nM (hCA II), 4.9 nM (hCA VII) | Epilepsy (Mouse audiogenic seizure) | Protection against convulsions[2] |
¹A novel phenylpyridazine-tethered sulfonamide.[1] ²1-(4-aminophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide.[2]
Experimental Protocols
In Vitro Carbonic Anhydrase II Inhibition Assay (Stopped-Flow CO₂ Hydration)
This method directly measures the primary physiological function of carbonic anhydrase.
Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of carbon dioxide (CO₂). The rate of this reaction is determined by observing the color change of a pH indicator using a stopped-flow spectrophotometer.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
Assay Buffer: 50 mM HEPES, 50 mM Na₂SO₄, 50 mM MgSO₄, 0.004% (w/v) Phenol Red, pH 8.0
-
Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water for at least 30 minutes at 4°C)[3]
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
All solutions (enzyme, buffer, and substrate) are pre-incubated on ice.
-
The enzyme solution is prepared by diluting the purified hCA II in the assay buffer to the desired concentration.
-
For inhibition studies, the enzyme solution is pre-incubated with various concentrations of the inhibitor for a specified period.
-
The stopped-flow instrument rapidly mixes the enzyme (or enzyme-inhibitor complex) solution with the CO₂-saturated water.
-
The change in absorbance of the pH indicator (Phenol Red) is monitored at 557 nm over a short time course (typically seconds).
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
The inhibition constant (Kᵢ) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).[4][5]
In Vivo Glaucoma Model in Rabbits
This model is widely used to assess the efficacy of topical antiglaucoma agents.
Principle: The intraocular pressure (IOP) of rabbits is artificially elevated, and the ability of a test compound to reduce this elevated IOP is measured over time.
Animals:
-
Male New Zealand white rabbits
Procedure:
-
Induction of Ocular Hypertension: A common method is the intravitreal injection of a hypertonic saline solution (e.g., 2.5% NaCl) to induce a transient increase in IOP.[6] Alternatively, chronic models using topical corticosteroids can be employed.[7][8]
-
Drug Administration: The test compound, formulated as an ophthalmic solution or suspension, is topically administered to one eye of the rabbit. The contralateral eye often serves as a control, receiving the vehicle.
-
IOP Measurement: IOP is measured at baseline (before drug administration) and at various time points post-administration (e.g., 1, 2, 4, 6, and 8 hours). Measurements are performed using a calibrated tonometer (e.g., Tono-Pen, Icare TONOLAB).[6]
-
Data Analysis: The percentage reduction in IOP from baseline is calculated for the treated eye and compared to the control eye. The duration of the IOP-lowering effect is also determined.
In Vivo Maximal Electroshock Seizure (MES) Test in Mice
The MES test is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.
Principle: A maximal seizure, characterized by a tonic hindlimb extension, is induced by an electrical stimulus applied to the cornea or skull of the animal. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.
Animals:
-
Male Swiss albino mice
Procedure:
-
Drug Administration: The test compound is administered to a group of mice, typically via the intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle.
-
Electrical Stimulation: At the time of predicted peak effect of the drug, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.
-
Data Analysis: The number of animals protected from the tonic hindlimb extension in the drug-treated group is compared to the control group. The dose of the compound that protects 50% of the animals (ED₅₀) can be determined by testing a range of doses.[9][10]
Visualizing the Mechanisms
To better understand the processes involved in CA2 inhibition and its therapeutic effects, the following diagrams illustrate the experimental workflow and a key signaling pathway.
Conclusion
The correlation between in vitro CA2 inhibitory potency and in vivo efficacy is a critical aspect of drug development. While a strong in vitro activity is a prerequisite for a successful drug candidate, factors such as pharmacokinetics, tissue distribution, and off-target effects play a significant role in determining the ultimate in vivo response. The data and protocols presented in this guide offer a framework for researchers to design and interpret experiments aimed at understanding and optimizing the therapeutic potential of novel CA2 inhibitors. A thorough and quantitative approach to correlating in vitro and in vivo data is essential for making informed decisions in the progression of new chemical entities towards clinical applications.
References
- 1. Novel CA II inhibitor shows significant IOP-reducing properties in vivo | BioWorld [bioworld.com]
- 2. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris-pharma.com [iris-pharma.com]
- 7. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Glucocorticoid-Induced Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking Novel CA2 Inhibitors: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of newly developed Carbonic Anhydrase 2 (CA2) inhibitors against established, clinically used drugs. The following sections detail quantitative performance data, experimental methodologies, and relevant biological pathways to support informed decision-making in drug discovery and development.
Carbonic Anhydrase 2 (CA2) is a ubiquitous zinc metalloenzyme crucial for a variety of physiological processes, including pH homeostasis, respiration, and ion transport.[1][2] Its inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and altitude sickness.[3] Clinically established inhibitors, such as acetazolamide and dorzolamide, are effective but often lack isoform specificity, leading to off-target effects.[4] The development of novel, potent, and selective CA2 inhibitors is an active area of research, particularly in oncology, where related isoforms like CA9 are key therapeutic targets.[5][6]
Comparative Efficacy of New vs. Clinically Used CA2 Inhibitors
Recent research has focused on developing isoform-selective inhibitors, primarily targeting tumor-associated carbonic anhydrases like CA9 and CA12, while minimizing inhibition of the ubiquitous "off-target" isoforms CA1 and CA2. However, understanding the inhibitory potential against CA2 remains critical for predicting side-effect profiles. This section presents a comparative analysis of novel inhibitors against the standard clinical drug, acetazolamide.
A novel 4-pyridyl analog of SLC-0111, hereafter referred to as Pyr-SLC-0111 , has been developed to target tumor-associated CA isoforms.[7] The table below summarizes its inhibitory activity (IC50) against human CA2 (hCA2) in comparison to acetazolamide and the parent compound SLC-0111.
| Compound | Target Isoform | IC50 (µg/mL)[7] |
| Pyr-SLC-0111 (Novel) | hCA2 | >100 |
| SLC-0111 | hCA2 | 0.150 |
| Acetazolamide (Clinical) | hCA2 | 0.012 |
Lower IC50 values indicate greater inhibitory potency.
As indicated in the data, Pyr-SLC-0111 demonstrates significantly lower inhibitory activity against hCA2 compared to both SLC-0111 and the clinically used acetazolamide, suggesting a higher degree of selectivity for other isoforms (in this case, CA9).[7] This selectivity is a key objective in the development of next-generation carbonic anhydrase inhibitors to reduce the side effects associated with non-specific inhibition.
Experimental Protocols
The determination of inhibitory potency is crucial for benchmarking new compounds. The following are detailed methodologies for key experiments cited in the evaluation of carbonic anhydrase inhibitors.
Spectrophotometric Carbonic Anhydrase Inhibition Assay
This assay is a common method to determine the inhibitory activity of test compounds on CA isoforms.
Principle: This method spectrophotometrically measures the enzyme's esterase activity. The assay relies on the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), by carbonic anhydrase, which produces the yellow-colored p-nitrophenolate anion. The rate of color formation is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified human Carbonic Anhydrase 2 (hCA2)
-
HEPES-Tris buffer
-
p-Nitrophenyl acetate (p-NPA) substrate solution (0.7 mM in methanol)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a solution of hCA2 in HEPES-Tris buffer (e.g., 0.1 mg/mL).
-
In a 96-well plate, add 20 µL of the hCA2 solution to each well.
-
Add 20 µL of the test compound at various concentrations to the wells. A control well should contain DMSO without the test compound.
-
Incubate the enzyme and the test compound for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.
-
Immediately place the plate in a microplate spectrophotometer and measure the absorbance at 400 nm at 1-minute intervals.
-
The percentage of inhibition for each concentration is calculated using the formula: % Inhibition = 100 - [(Absorbance of test compound / Absorbance of control) x 100].[8]
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Stopped-Flow CO2 Hydration Assay
This method directly measures the catalytic activity of carbonic anhydrase in its primary physiological reaction: the hydration of carbon dioxide.
Principle: The assay measures the change in pH resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton. A pH indicator is used to monitor the rate of this reaction. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of reactants and the measurement of fast reaction kinetics.
Materials:
-
Purified human Carbonic Anhydrase 2 (hCA2)
-
Buffer solution (e.g., HEPES or Tris)
-
CO2-saturated water
-
pH indicator solution
-
Test compounds
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the enzyme in the chosen buffer.
-
Prepare a solution of the test compound at the desired concentration.
-
The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO2-saturated water containing the pH indicator in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the formation of carbonic acid.
-
The initial rate of the reaction is determined from the slope of the absorbance change.
-
The inhibition constant (Ki) is calculated by comparing the reaction rates in the presence and absence of the inhibitor at various concentrations.
Visualizing Key Pathways and Workflows
Understanding the biological context and experimental design is facilitated by visual diagrams. The following diagrams, created using the DOT language, illustrate the CA2 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: CA2 catalyzes the reversible hydration of CO2, influencing intracellular pH and downstream cellular processes.
Caption: A typical workflow for screening and benchmarking new CA2 inhibitors against established drugs.
References
- 1. primescholars.com [primescholars.com]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Carbonic Anhydrase Inhibitors
The proper disposal of carbonic anhydrase inhibitors is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to researchers, support staff, and the ecosystem. This guide provides detailed, step-by-step procedures for the safe handling and disposal of carbonic anhydrase inhibitors, intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific carbonic anhydrase inhibitor being used. The SDS provides comprehensive information regarding the chemical's hazards, handling precautions, and emergency procedures.[1]
General safety practices to be observed when handling carbonic anhydrase inhibitors include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2][3][4]
-
Ventilation: Handle potent or volatile inhibitors in a well-ventilated area or under a fume hood to minimize inhalation exposure.[2][3]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling any chemical and before leaving the laboratory.[1][2][5]
-
Spill Management: In the event of a spill, calmly and safely contain it. If the spill is flammable, eliminate all ignition sources.[5] Spilled enzyme inhibitors should be cleaned up immediately using an inert absorbent material and disposed of as hazardous waste.[6][7]
Waste Classification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. Do not mix different types of chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.
| Waste Category | Description | Disposal Container |
| Solid Inhibitor Waste | Includes expired or unused pure inhibitor, contaminated lab materials (e.g., weighing paper, gloves, pipette tips). | A clearly labeled, sealed, and compatible solid waste container. The label should include "Hazardous Waste," the chemical name, and associated hazards (e.g., "Toxic").[8] |
| Liquid Inhibitor Waste | Solutions containing the carbonic anhydrase inhibitor, including stock solutions, experimental solutions, and rinsate from cleaning contaminated glassware. | A clearly labeled, sealed, and compatible liquid waste container. The container material must be compatible with the solvent used (e.g., do not store strong acids in plastic).[9] |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with the inhibitor. | A designated, puncture-resistant sharps container. |
| Empty "P-listed" Containers | Containers of acutely hazardous ("P-listed") chemicals must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9][10] | After triple-rinsing, the defaced container can be disposed of in the regular trash or glassware waste.[9][10] |
| Empty Non-Hazardous Containers | Containers of non-acutely hazardous chemicals should be emptied of all contents, the label defaced, and the cap removed before disposal in the regular trash or glassware waste.[10] | Regular trash or glassware disposal bin. |
Step-by-Step Disposal Protocol for Carbonic Anhydrase Inhibitors
-
Consult the Safety Data Sheet (SDS): Before beginning, review the SDS for the specific inhibitor to understand its hazards and any specific disposal recommendations.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and suitable gloves.
-
Segregate Waste:
-
Solid Waste: Collect all solid waste contaminated with the inhibitor in a designated, labeled hazardous waste container.
-
Liquid Waste: Pour all liquid waste containing the inhibitor into a designated, labeled hazardous liquid waste container. Do not overfill the container; leave adequate headspace for expansion.[9] Keep the container tightly closed except when adding waste.[8][9]
-
-
Manage Empty Containers:
-
For containers that held acutely hazardous ("P-listed") inhibitors, triple-rinse the container with a solvent capable of removing the residue.[9][10] Collect the rinsate as hazardous liquid waste.
-
For all other containers, ensure they are fully empty.[10]
-
Deface or remove the original label from all empty containers.[9][10]
-
-
Store Waste Appropriately: Store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8] Ensure all waste containers are properly labeled with their contents and associated hazards.[8]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or hazardous waste management group to schedule a pickup for the waste containers.[8][10] Do not transport hazardous waste yourself unless authorized.[10]
Disposal Workflow for Carbonic Anhydrase Inhibitors
Caption: A flowchart outlining the decision-making and procedural steps for the proper disposal of carbonic anhydrase inhibitor waste in a laboratory setting.
References
- 1. cabrillo.edu [cabrillo.edu]
- 2. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 3. Laboratory Safety Rules - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tribioscience.com [tribioscience.com]
- 7. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Carbonic Anhydrase Inhibitor 2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Carbonic Anhydrase Inhibitor 2 (CAI2). The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
Hazard Identification and Classification
Carbonic anhydrase inhibitors, as a class, may present several hazards. While specific data for CAI2 may vary, related compounds are often classified with the following hazards:
| Hazard Classification | GHS Hazard Statement |
| Eye Irritation | H319: Causes serious eye irritation[1][2] |
| Acute Oral Toxicity | H302: Harmful if swallowed[3][4] |
| Aquatic Toxicity (Acute) | H400: Very toxic to aquatic life[3] |
| Aquatic Toxicity (Chronic) | H410: Very toxic to aquatic life with long lasting effects[3][4] |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[5] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards.[1][6] | Protects against eye irritation from dust or splashes.[1][2] |
| Skin Protection | Wear impervious, flame-resistant clothing or a standard laboratory coat. Nitrile or neoprene gloves are recommended and should be inspected before use.[1][6] Use proper glove removal technique to avoid skin contact.[2] | Prevents skin contact and contamination of personal clothing.[7] |
| Respiratory Protection | For nuisance-level dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] | Minimizes inhalation of dust or aerosols, which can cause respiratory irritation or sensitization.[5][8] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of the laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Recommended storage temperatures are typically -20°C for powder forms and -80°C for solutions in solvent.[3][4]
-
Keep away from direct sunlight and sources of ignition.[3][4]
Experimental Protocol: General Handling Procedure
This protocol outlines a general workflow for the safe handling of CAI2 during a typical laboratory experiment.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all required solutions and equipment in advance.
-
-
Weighing and Solution Preparation:
-
Conduct all weighing and initial dilutions of the solid compound within a chemical fume hood to prevent dust inhalation.
-
Use a spatula for transferring the solid and avoid creating dust clouds.
-
Slowly add the solvent to the solid to prevent splashing.
-
-
Experimental Use:
-
When transferring solutions, do so carefully to avoid splashes and aerosol generation.
-
Keep containers closed when not in use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the inhibitor. Water or a suitable solvent like ethanol can be used, avoiding aerosol formation.[9]
-
Dispose of all waste according to the disposal plan.
-
Disposal Plan
Proper disposal of CAI2 and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] Do not dispose of down the sink unless local regulations permit and it is done with care to avoid aerosol generation.[9]
-
Contaminated Materials:
-
Used gloves, disposable lab coats, and other contaminated solid waste should be collected in a sealed, labeled container for hazardous waste disposal.
-
Contaminated lab equipment should be thoroughly cleaned and rinsed before being returned to general use.[9]
-
-
Spill Cleanup:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[2]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Decontaminate the spill area thoroughly.
-
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: A flowchart outlining the procedural steps for safely handling and disposing of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Carbonic anhydrase inhibitor 9|MSDS [dcchemicals.com]
- 4. Carbonic anhydrase inhibitor 11|2411059-71-5|MSDS [dcchemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. wm.edu [wm.edu]
- 8. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 9. aise.eu [aise.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
